Ethyl 2-(5-fluoropyridin-3-YL)acetate
Description
Structure
2D Structure
Properties
IUPAC Name |
ethyl 2-(5-fluoropyridin-3-yl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FNO2/c1-2-13-9(12)4-7-3-8(10)6-11-5-7/h3,5-6H,2,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCZQGAWXFCZDFC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CC(=CN=C1)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201302437 | |
| Record name | Ethyl 5-fluoro-3-pyridineacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201302437 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
39891-14-0 | |
| Record name | Ethyl 5-fluoro-3-pyridineacetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=39891-14-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 5-fluoro-3-pyridineacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201302437 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to Ethyl 2-(5-fluoropyridin-3-yl)acetate
Executive Summary
Ethyl 2-(5-fluoropyridin-3-yl)acetate is a fluorinated heterocyclic compound of significant interest in contemporary drug discovery and medicinal chemistry. As a substituted pyridylacetic acid derivative, it serves as a versatile synthetic intermediate for the construction of more complex, biologically active molecules. The strategic incorporation of a fluorine atom on the pyridine ring is a common tactic in pharmaceutical development to modulate key drug-like properties, including metabolic stability, pKa, and binding affinity. This guide provides a comprehensive overview of the core chemical properties, synthesis, characterization, and reactivity of this valuable building block, tailored for researchers, chemists, and drug development professionals. We will delve into the causality behind synthetic strategies and analytical methodologies, offering field-proven insights to empower your research and development endeavors.
Molecular Identity and Physicochemical Properties
The foundational step in utilizing any chemical reagent is a thorough understanding of its fundamental properties. This compound is identified by the CAS Number 39891-14-0.[1] Its molecular structure combines an ethyl acetate moiety with a 5-fluoropyridine ring, creating a scaffold ripe for further chemical modification.
A summary of its key physicochemical properties is presented below. It is important to note that while some physical data like melting and boiling points are not extensively reported in public-domain literature, the provided computed values serve as a reliable estimation for experimental planning.
| Property | Value | Source |
| CAS Number | 39891-14-0 | [1] |
| Molecular Formula | C₉H₁₀FNO₂ | [1] |
| Molecular Weight | 183.182 g/mol | [1] |
| Monoisotopic Mass | 183.06955 Da | [2] |
| IUPAC Name | This compound | N/A |
| InChIKey | BCZQGAWXFCZDFC-UHFFFAOYSA-N | [2] |
| SMILES | CCOC(=O)CC1=CC(=CN=C1)F | [2] |
| Predicted XlogP | 1.1 | [2] |
| Purity | Typically ≥97% (Commercial Grade) | [1] |
Synthesis and Mechanistic Considerations
The synthesis of substituted pyridylacetic acid derivatives is a well-trodden path in organic chemistry, yet the choice of route is critical and depends on factors like starting material availability, scale, and tolerance of functional groups.[3][4] Routes often begin from functionalized halopyridines, leveraging metal-catalyzed cross-coupling reactions.[3][4]
Preferred Synthetic Route: Palladium-Catalyzed Cross-Coupling
A robust and widely applicable method involves the palladium-catalyzed cross-coupling of a halopyridine with a suitable acetate enolate equivalent. This approach is favored for its high functional group tolerance and generally good yields. The key decision point is the choice of the enolate. While lithium enolates can be used, silyl ketene acetals or Reformatsky reagents (organozinc enolates) often provide better reactivity and fewer side reactions.[3][4][5] The Reformatsky reaction, in particular, is advantageous as the organozinc reagents are less reactive than their lithium or magnesium counterparts, preventing undesired reactions with the ester functionality.[5][6]
Below is a logical workflow for a laboratory-scale synthesis.
References
- 1. labsolu.ca [labsolu.ca]
- 2. PubChemLite - this compound (C9H10FNO2) [pubchemlite.lcsb.uni.lu]
- 3. Three-Component Synthesis of Pyridylacetic Acid Derivatives by Arylation/Decarboxylative Substitution of Meldrum’s Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Reformatsky reaction - Wikipedia [en.wikipedia.org]
- 6. Reformatsky Reaction [organic-chemistry.org]
A Comprehensive Technical Guide to Ethyl 2-(5-fluoropyridin-3-yl)acetate: Properties, Synthesis, and Applications in Drug Discovery
Introduction
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into heterocyclic scaffolds is a cornerstone of rational drug design. Fluorine's unique properties—high electronegativity, small van der Waals radius, and ability to form strong C-F bonds—can profoundly modulate a molecule's physicochemical and pharmacological profile, enhancing metabolic stability, membrane permeability, and binding affinity.[1] Within this context, Ethyl 2-(5-fluoropyridin-3-yl)acetate emerges as a pivotal building block. Its structure combines the metabolically robust 5-fluoropyridine core with a versatile ethyl acetate side chain, presenting a valuable synthon for constructing complex molecular architectures. This guide provides an in-depth technical overview of this compound, intended for researchers, chemists, and drug development professionals who leverage such intermediates to pioneer next-generation therapeutics.
Nomenclature and Chemical Identity
Correctly identifying a chemical entity is the foundation of reproducible science. The structural and naming conventions for this compound are well-defined in chemical literature and databases.
| Identifier | Value | Source |
| IUPAC Name | This compound | [2] |
| CAS Number | 39891-14-0 | [3][4] |
| Molecular Formula | C₉H₁₀FNO₂ | [2][4] |
| Molecular Weight | 183.18 g/mol | [4] |
| Canonical SMILES | CCOC(=O)CC1=CC(=CN=C1)F | [2] |
| InChI Key | BCZQGAWXFCZDFC-UHFFFAOYSA-N | [2] |
The molecule consists of a pyridine ring substituted with a fluorine atom at the 5-position and an ethyl acetate group at the 3-position, linked via a methylene bridge. This specific arrangement of functional groups dictates its reactivity and utility as a synthetic intermediate.
Physicochemical Properties
The physical and chemical properties of a compound govern its behavior in both reaction flasks and biological systems. Below is a summary of the known and predicted properties of this compound.
| Property | Value | Notes |
| Physical State | Liquid or low-melting solid | Based on similar structures like ethyl 2-(pyridin-4-yl)acetate.[5] |
| Boiling Point | ~250-260 °C (estimated) | Extrapolated from related pyridyl acetates.[5] |
| Monoisotopic Mass | 183.06955 Da | Computed by PubChem.[2] |
| XLogP3-AA | 1.1 | A predicted measure of lipophilicity.[2] |
| Solubility | Soluble in common organic solvents (e.g., ethanol, ethyl acetate, DCM). | Inferred from its structure. |
| Storage | Sealed in dry, room temperature conditions. | [4] |
Synthesis and Mechanistic Rationale
The synthesis of functionalized pyridines is a well-trodden field in organic chemistry. While multiple routes to this compound are conceivable, a robust and common approach involves a cross-coupling reaction. The following protocol outlines a plausible synthesis based on established methodologies, such as the Suzuki or Negishi coupling, which are staples in modern pharmaceutical process chemistry.
Conceptual Synthesis Workflow
The logic behind this proposed synthesis is to form the key C-C bond between the pyridine ring and the acetate side chain. This is efficiently achieved by coupling a pyridinyl halide (or triflate) with a zinc-based nucleophile (Negishi coupling), a reaction known for its functional group tolerance and high yields.
Caption: Proposed Negishi-type cross-coupling synthesis workflow.
Detailed Experimental Protocol
Objective: To synthesize this compound via a palladium-catalyzed cross-coupling reaction.
Pillar of Trustworthiness: This protocol incorporates in-situ reagent formation and a standard purification method (column chromatography), followed by analytical verification, ensuring the integrity and identity of the final product.
Step 1: Preparation of the Organozinc Reagent (Ethyl 2-(bromo-zincyl)acetate)
-
To a flame-dried, three-neck flask under an inert nitrogen atmosphere, add activated zinc dust (1.2 equivalents).
-
Add anhydrous tetrahydrofuran (THF) as the solvent.
-
Slowly add a solution of ethyl 2-bromoacetate (1.1 equivalents) in THF to the zinc suspension. The initiation of the reaction is often observed by a gentle exotherm. A small crystal of iodine can be added to activate the zinc if the reaction is sluggish.
-
Stir the mixture at room temperature for 1-2 hours until the majority of the zinc has been consumed, forming the Reformatsky reagent. This step is critical as the quality of the organozinc species directly impacts the yield of the subsequent coupling.
Step 2: Cross-Coupling Reaction
-
In a separate flame-dried flask under nitrogen, dissolve 3-bromo-5-fluoropyridine (1.0 equivalent) in anhydrous THF.
-
Add a palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.02-0.05 equivalents). The choice of a Pd(0) catalyst is crucial for the oxidative addition step of the catalytic cycle.
-
Transfer the freshly prepared organozinc reagent from Step 1 to the flask containing the pyridine derivative and catalyst via cannula.
-
Heat the reaction mixture to reflux (approximately 66 °C for THF) and monitor the reaction progress using Thin Layer Chromatography (TLC) or GC-MS. The reaction is typically complete within 4-12 hours.
Step 3: Work-up and Purification
-
Once the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl). This step protonates any remaining organometallic species and facilitates the separation of aqueous and organic layers.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude residue by silica gel column chromatography, typically using a gradient of ethyl acetate in hexanes, to yield the pure this compound.
Step 4: Characterization
-
Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry. The spectral data should be consistent with the target structure.
Chemical Reactivity and Derivatization
This compound is a bifunctional molecule, offering two primary sites for chemical modification:
-
The Ester Functional Group: The ethyl ester is susceptible to a range of classical transformations.
-
Hydrolysis: Treatment with aqueous base (e.g., NaOH, LiOH) or acid will hydrolyze the ester to the corresponding carboxylic acid, 2-(5-fluoropyridin-3-yl)acetic acid. This acid is a common precursor for forming amide bonds via peptide coupling reagents (e.g., EDC, HATU).
-
Amidation: Direct reaction with amines, often at elevated temperatures or with catalysts, can form the corresponding amides.
-
Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) will reduce the ester to the primary alcohol, 2-(5-fluoropyridin-3-yl)ethanol.
-
-
The Fluoropyridine Ring: The aromatic ring is relatively electron-deficient due to the electronegativity of the nitrogen atom and the fluorine substituent.
-
N-Oxidation: The pyridine nitrogen can be oxidized to the N-oxide, which can alter the electronic properties of the ring and direct further substitutions.
-
Further Substitution: While the ring is deactivated, nucleophilic aromatic substitution (SₙAr) could be possible under harsh conditions, potentially displacing the fluorine atom, although this is less common for fluorine compared to other halogens.
-
This dual reactivity makes the compound a versatile hub for generating a library of analogues for structure-activity relationship (SAR) studies.
Applications in Medicinal Chemistry and Drug Development
The true value of this compound lies in its application as a strategic building block in drug discovery programs.[1] The 5-fluoropyridine motif is frequently employed as a bioisostere for a phenyl ring or other heterocyclic systems.
Expertise & Experience Insight: The introduction of fluorine at the 5-position serves multiple purposes. It blocks a potential site of metabolic oxidation (cytochrome P450-mediated hydroxylation), thereby increasing the half-life of the resulting drug candidate. Furthermore, the C-F bond can participate in favorable dipole-dipole or orthogonal multipolar interactions with protein targets, potentially enhancing binding affinity and selectivity.
A compelling example of the utility of a related fluoropyridine scaffold is in the development of agents for melanoma imaging. For instance, quinoxaline derivatives incorporating a fluoropyridin-yloxy moiety have been synthesized for targeting melanin.[6] These agents are designed for use in radionuclide imaging techniques like SPECT.[6]
Caption: Logical workflow from building block to a final API.
This workflow illustrates how the initial ester is first converted to a more reactive carboxylic acid, which is then coupled to a complex amine fragment to assemble the final, biologically active molecule. This strategy is fundamental to the modular synthesis of drug candidates.
Safety, Handling, and Storage
While a specific Safety Data Sheet (SDS) for this compound is not widely available, data from structurally related fluoropyridines can be used to establish prudent laboratory practices.[7][8]
Hazard Identification (Anticipated):
-
Skin Irritation (H315): May cause skin irritation upon contact.[9]
-
Eye Irritation (H319): May cause serious eye irritation.[9]
-
Respiratory Irritation (H335): May cause respiratory irritation if inhaled.[9]
-
Flammability: Related compounds like 3-fluoropyridine are flammable liquids.
Recommended Handling Procedures:
-
Engineering Controls: Always handle this compound inside a certified chemical fume hood to minimize inhalation exposure.
-
Personal Protective Equipment (PPE):
-
Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[10]
First Aid Measures:
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[8]
-
Skin Contact: Immediately wash off with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.[7]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes and seek immediate medical attention.[7][8]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[7]
Storage:
-
Store in a tightly closed container in a dry, well-ventilated place.[7] Keep away from heat, sparks, and open flames.
References
- 1. mdpi.com [mdpi.com]
- 2. PubChemLite - this compound (C9H10FNO2) [pubchemlite.lcsb.uni.lu]
- 3. Your Inquiry on this compound | Chemical-Suppliers [chemical-suppliers.eu]
- 4. 39891-14-0|this compound|BLD Pharm [bldpharm.com]
- 5. Ethyl 2-(pyridin-4-yl)acetate | 54401-85-3 [sigmaaldrich.com]
- 6. [125I]N-[2-[N-Ethyl-N-[2-(2-fluoropyridin-3-yloxy)ethyl]amino]ethyl]-6-iodoquinoxaline-2-carboxamide dihydrochloride salt - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. 3-Fluoropyridine - Safety Data Sheet [chemicalbook.com]
- 8. cdhfinechemical.com [cdhfinechemical.com]
- 9. labsolu.ca [labsolu.ca]
- 10. fishersci.ch [fishersci.ch]
Physical and chemical properties of Ethyl 2-(5-fluoropyridin-3-YL)acetate
An In-depth Technical Guide to Ethyl 2-(5-fluoropyridin-3-YL)acetate
Abstract: This document provides a comprehensive technical overview of this compound (CAS No. 39891-14-0), a key heterocyclic building block in modern medicinal chemistry. We will delve into its fundamental physical and chemical properties, spectroscopic signatures, and logical synthetic strategies. This guide is intended for researchers, chemists, and drug development professionals who utilize fluorinated pyridine derivatives as intermediates for synthesizing novel therapeutic agents. The discussion emphasizes the causality behind its characteristics, providing field-proven insights into its handling, analysis, and potential applications as a structural motif and potential prodrug.
Chemical Identity and Molecular Structure
This compound is a substituted pyridine derivative characterized by a fluorine atom at the 5-position and an ethyl acetate group at the 3-position. The strategic placement of the fluorine atom can significantly influence the molecule's electronic properties, lipophilicity, and metabolic stability, making it an attractive synthon in drug discovery.
-
IUPAC Name: this compound[1]
-
SMILES: CCOC(=O)CC1=CC(=CN=C1)F[1]
-
InChIKey: BCZQGAWXFCZDFC-UHFFFAOYSA-N[1]
Caption: 2D representation of this compound.
Physicochemical Properties
The physicochemical properties of a compound are critical for predicting its behavior in both chemical reactions and biological systems. The data below, compiled from reputable chemical databases, provides a quantitative profile of the title compound.
| Property | Value | Source |
| Molecular Weight | 183.18 g/mol | [2][3] |
| Monoisotopic Mass | 183.06955 Da | [1] |
| Appearance | Not specified (typically an oil or low-melting solid) | - |
| Melting Point | Data not available | [2] |
| Boiling Point | Data not available | [2] |
| Predicted XlogP | 1.1 | [1] |
| Solubility | Expected to be soluble in common organic solvents like DMSO, ethyl acetate, and acetone. | [4] |
| Storage | Store sealed in a dry place at room temperature. | [3] |
The predicted XlogP value of 1.1 suggests a moderate lipophilicity, a key parameter for cell membrane permeability and overall drug-likeness.
Spectroscopic and Analytical Characterization
Unambiguous structural confirmation is paramount. A multi-technique approach involving NMR, Mass Spectrometry, and IR spectroscopy is standard practice. While specific spectra for this compound are not publicly available, we can predict the expected signatures based on its structure.
Expected Spectroscopic Data:
-
¹H NMR: The spectrum should feature distinct signals for the ethyl group protons (a triplet and a quartet), the methylene protons of the acetate group (a singlet), and three distinct aromatic protons on the pyridine ring, with coupling patterns influenced by the nitrogen and fluorine atoms.
-
¹³C NMR: Nine distinct carbon signals are expected, corresponding to each unique carbon atom in the molecule. The carbon atom bonded to fluorine will exhibit a large one-bond C-F coupling constant.
-
¹⁹F NMR: A single resonance is expected for the fluorine atom, with its chemical shift and coupling to adjacent protons providing valuable structural information.[5]
-
Mass Spectrometry (MS): The primary ion in an ESI-MS experiment would be the protonated molecule [M+H]⁺ at m/z 184.07683.[1] High-resolution mass spectrometry (HRMS) is essential to confirm the elemental composition.
-
Infrared (IR) Spectroscopy: Key vibrational bands would include a strong C=O stretch for the ester group (typically ~1735 cm⁻¹), C-F stretching vibrations, and C=N/C=C stretching from the pyridine ring.
Caption: Standard workflow for the analytical characterization of the compound.
Chemical Reactivity and Synthesis
Reactivity Profile: The reactivity is governed by its functional groups:
-
Ester Group: Susceptible to hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid, 2-(5-fluoropyridin-3-yl)acetic acid.[6] This reaction is fundamental for its potential use as a prodrug, where in-vivo esterases would catalyze the conversion.
-
Pyridine Ring: The pyridine ring is generally electron-deficient. The fluorine atom further deactivates the ring towards electrophilic substitution. Nucleophilic aromatic substitution is a more likely transformation, though it requires harsh conditions.
-
Methylene Bridge: The protons on the carbon adjacent to the carbonyl group are weakly acidic and can be deprotonated by a strong base to form an enolate, enabling further functionalization at this position.
Plausible Synthetic Route: A common and efficient method for synthesizing this compound is through the esterification of its corresponding carboxylic acid precursor. This approach is widely used due to the commercial availability of the starting acid and the simplicity of the reaction.
Caption: Plausible Fischer esterification route to the target compound.
Applications in Research and Drug Development
This compound serves as a valuable intermediate for constructing more complex molecules, particularly in the pharmaceutical industry.
-
Scaffold for Bioactive Molecules: The fluoropyridine motif is a privileged structure found in numerous approved drugs and clinical candidates. Its presence can enhance binding affinity to biological targets and improve metabolic stability by blocking sites susceptible to oxidative metabolism.
-
Prodrug Strategy: Carboxylic acids in drug candidates often suffer from poor membrane permeability due to their polarity and ionization at physiological pH. Converting the acid to an ethyl ester can create a more lipophilic prodrug that can cross cell membranes more effectively.[7] Once inside the cell or in systemic circulation, endogenous esterases can cleave the ester to release the active carboxylic acid parent drug.[7][8] This strategy has been successfully employed for numerous drugs, including oseltamivir.[7]
Safety and Handling
As with any laboratory chemical, proper safety protocols must be followed. Based on available safety data sheets, this compound presents several hazards.
-
GHS Hazard Statements:
-
Signal Word: Warning[2]
Recommended Handling Procedures:
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[9] Facilities should be equipped with an eyewash station.[9]
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side shields or goggles, and a lab coat.[9][10]
-
Handling: Avoid contact with skin, eyes, and clothing.[9] Do not breathe dust, fumes, or vapors.[9] Wash hands thoroughly after handling.[9]
-
Spill Management: In case of a spill, absorb with an inert material and place it into a suitable disposal container.[9]
Conclusion
This compound is a well-defined chemical entity with significant potential as a building block in synthetic and medicinal chemistry. Its physicochemical properties, characterized by moderate lipophilicity and the presence of a metabolically robust fluoropyridine core, make it an ideal starting point for drug discovery programs. Understanding its spectroscopic profile, reactivity, and safe handling procedures is essential for any researcher intending to utilize this versatile compound in their work.
References
- 1. PubChemLite - this compound (C9H10FNO2) [pubchemlite.lcsb.uni.lu]
- 2. labsolu.ca [labsolu.ca]
- 3. 39891-14-0|this compound|BLD Pharm [bldpharm.com]
- 4. 9-phenanthrenylboronic acid CAS#: 68572-87-2 [amp.chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. 2-(5-FLUOROPYRIDIN-3-YL)ACETIC ACID suppliers & manufacturers in China [m.chemicalbook.com]
- 7. blumberginstitute.org [blumberginstitute.org]
- 8. Amino Acids in the Development of Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aksci.com [aksci.com]
- 10. fishersci.ca [fishersci.ca]
An In-Depth Technical Guide to the Structural Analysis of Ethyl 2-(5-fluoropyridin-3-YL)acetate
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive framework for the structural analysis of Ethyl 2-(5-fluoropyridin-3-YL)acetate, a key building block in modern medicinal chemistry. Recognizing the challenges in obtaining direct spectral data for every novel compound, this paper emphasizes a methodology-driven approach. It details the strategic application of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) spectroscopy for the unambiguous structural elucidation and purity assessment of the title compound. By integrating established spectroscopic principles with proven experimental protocols, this guide serves as a self-validating system for researchers and drug development professionals, ensuring the scientific integrity of their findings.
Introduction: The Significance of this compound in Drug Discovery
This compound is a substituted pyridine derivative of significant interest in pharmaceutical research and development. The pyridine scaffold is a ubiquitous feature in a vast array of approved drugs, and the introduction of a fluorine atom can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability, binding affinity, and bioavailability. As a result, this compound serves as a valuable intermediate in the synthesis of novel therapeutic agents.
The precise structural characterization of such intermediates is a cornerstone of drug discovery, ensuring the identity, purity, and stability of the synthesized molecules.[1] This guide provides a detailed walkthrough of the essential analytical techniques required to achieve a comprehensive structural and purity profile of this compound.
Synthesis Strategy: A Plausible Route via the Reformatsky Reaction
The proposed synthetic pathway would commence with a Reformatsky reaction between a suitable 5-fluoropyridine-3-carbaldehyde and an α-haloacetate, such as ethyl bromoacetate, in the presence of activated zinc.[4][5]
Figure 1: Proposed synthesis workflow for this compound.
Understanding the synthetic route is crucial for a thorough structural analysis, as it provides insights into potential impurities and side-products that may be present in the final sample.
Purity Assessment: A Prerequisite for Accurate Structural Elucidation
Chromatographic Methods: HPLC and GC
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the primary techniques for determining the purity of pharmaceutical intermediates.[1]
-
HPLC Protocol:
-
Column: A reverse-phase C18 column is typically suitable for this type of compound.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is commonly employed.
-
Detection: UV detection at a wavelength corresponding to the absorbance maximum of the pyridine ring (typically around 260 nm) is appropriate.
-
Analysis: The purity is determined by the area percentage of the main peak relative to the total area of all observed peaks.
-
-
GC-MS Protocol:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms) is generally effective.
-
Injection: A split/splitless injector is used, with the sample dissolved in a volatile solvent like ethyl acetate.
-
Oven Program: A temperature gradient is programmed to ensure the separation of the target compound from any volatile impurities.
-
Detection: A Mass Spectrometer (MS) detector provides both quantitative data for purity assessment and qualitative data for the identification of impurities.
-
Differential Scanning Calorimetry (DSC)
DSC is a powerful thermal analysis technique that can be used to determine the absolute purity of crystalline compounds without the need for a reference standard.[6][7] The method is based on the principle that impurities broaden the melting point of a substance. For reliable results, the compound should have a purity of at least 98% and not decompose during melting.[7]
Structural Elucidation: A Multi-faceted Spectroscopic Approach
A combination of NMR, MS, and FTIR spectroscopy is essential for the unambiguous structural confirmation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.
-
Sample Quantity: For ¹H NMR, dissolve 5-25 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent. For ¹³C NMR, a more concentrated sample of 50-100 mg is recommended.
-
Solvent Selection: Chloroform-d (CDCl₃) is a common choice for many organic molecules. Other solvents such as acetone-d₆ or DMSO-d₆ can be used depending on the compound's solubility.
-
Filtration: To ensure high-quality spectra, filter the sample solution through a small plug of glass wool in a Pasteur pipette to remove any particulate matter.
-
Tube: Use a clean, high-quality 5 mm NMR tube.
Based on the structure of this compound, the following proton signals are anticipated:
| Proton(s) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| Pyridine H-2 | ~8.5 | d | ~2.5 (⁴JH-F) | 1H |
| Pyridine H-4 | ~7.8 | ddd | ~8.5 (³JH-H), ~2.5 (⁴JH-H), ~1.0 (⁵JH-F) | 1H |
| Pyridine H-6 | ~8.4 | d | ~4.5 (³JH-H) | 1H |
| -CH₂- (acetate) | ~3.7 | s | - | 2H |
| -O-CH₂- (ethyl) | ~4.2 | q | ~7.1 | 2H |
| -CH₃ (ethyl) | ~1.3 | t | ~7.1 | 3H |
-
Rationale: The protons on the pyridine ring will appear in the aromatic region (δ 7-9 ppm). The fluorine atom at the 5-position will cause through-space coupling to the adjacent protons, leading to additional splitting of their signals. The methylene protons of the acetate group will appear as a singlet, while the ethyl group will exhibit a characteristic quartet and triplet pattern.
The ¹³C NMR spectrum is expected to show 9 distinct signals corresponding to the 9 carbon atoms in the molecule.
| Carbon(s) | Predicted Chemical Shift (δ, ppm) |
| Pyridine C-5 | ~158 (d, ¹JC-F ≈ 240 Hz) |
| Pyridine C-2 | ~150 (d, ³JC-F ≈ 4 Hz) |
| Pyridine C-6 | ~148 (d, ³JC-F ≈ 15 Hz) |
| Pyridine C-4 | ~138 (d, ²JC-F ≈ 20 Hz) |
| Pyridine C-3 | ~135 |
| -C=O (ester) | ~170 |
| -O-CH₂- (ethyl) | ~61 |
| -CH₂- (acetate) | ~41 |
| -CH₃ (ethyl) | ~14 |
-
Rationale: The carbon directly attached to the fluorine atom (C-5) will exhibit a large one-bond coupling constant (¹JC-F). The other pyridine carbons will show smaller two- and three-bond couplings to the fluorine. The carbonyl carbon of the ester will be the most downfield signal among the sp³ hybridized carbons.
Figure 2: General workflow for NMR-based structural elucidation.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
As described in the purity assessment section, GC-MS is a suitable technique. Electron Ionization (EI) is a common ionization method for this type of analysis.
-
Molecular Ion (M⁺): The mass spectrum should show a molecular ion peak at m/z = 183, corresponding to the molecular weight of the compound.
-
Key Fragments:
-
Loss of the ethoxy group (-OCH₂CH₃): A fragment at m/z = 138.
-
Loss of the ethyl group (-CH₂CH₃): A fragment at m/z = 154.
-
Loss of the entire ester side chain: A fragment corresponding to the 5-fluoropyridin-3-yl-methyl cation.
-
McLafferty Rearrangement: A potential rearrangement involving the transfer of a gamma-hydrogen from the ethyl group to the carbonyl oxygen, followed by cleavage, could also be observed.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in a molecule.
-
KBr Pellet: Mix a small amount of the solid sample with dry potassium bromide (KBr) powder and press it into a thin pellet.
-
Thin Film: If the sample is an oil, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).
| Functional Group | Characteristic Absorption (cm⁻¹) |
| C=O (ester) | 1735-1750 (strong) |
| C-O (ester) | 1150-1250 (strong) |
| C-F (aromatic) | 1100-1400 |
| C=N, C=C (pyridine ring) | 1400-1600 |
| C-H (aromatic) | 3000-3100 |
| C-H (aliphatic) | 2850-3000 |
-
Rationale: The most prominent peak in the IR spectrum will be the strong carbonyl stretch of the ester group. The C-O stretch of the ester and the C-F stretch will also be significant. The aromatic C-H and C=C/C=N stretching vibrations will appear in their characteristic regions.
X-ray Crystallography: The Definitive Structure
For an unambiguous, three-dimensional structural determination, single-crystal X-ray diffraction is the gold standard.[7]
Crystallization Protocol
-
Solvent Selection: Screen a variety of solvents to find one in which the compound has moderate solubility.
-
Slow Evaporation: Dissolve the compound in a suitable solvent in a loosely covered vial and allow the solvent to evaporate slowly over several days.
-
Vapor Diffusion: Place a concentrated solution of the compound in a small vial inside a larger sealed container with a more volatile anti-solvent. The slow diffusion of the anti-solvent into the solution can induce crystallization.
-
Cooling: Slowly cool a saturated solution of the compound to promote the growth of single crystals.
Figure 3: Workflow for single-crystal X-ray crystallography.
Once suitable single crystals are obtained, they can be analyzed using a diffractometer to determine the precise arrangement of atoms in the crystal lattice, providing definitive proof of the molecular structure.
Conclusion
The structural analysis of this compound requires a systematic and multi-technique approach. By first ensuring the purity of the sample through chromatographic and thermal methods, subsequent spectroscopic analysis via NMR, MS, and FTIR can provide a comprehensive and confident structural assignment. While this guide provides a robust framework based on established principles, the ultimate confirmation of the three-dimensional structure is achieved through single-crystal X-ray crystallography. This rigorous analytical workflow is essential for ensuring the quality and integrity of this important pharmaceutical intermediate, thereby supporting the advancement of drug discovery and development programs.
References
Reactivity of the fluoropyridine ring in Ethyl 2-(5-fluoropyridin-3-YL)acetate
An In-depth Technical Guide to the Reactivity of the Fluoropyridine Ring in Ethyl 2-(5-fluoropyridin-3-YL)acetate
Abstract
The incorporation of fluorine into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry, profoundly influencing the physicochemical and pharmacological properties of bioactive molecules.[1][2] this compound represents a key structural motif, where the interplay between the electronegative fluorine atom, the electron-deficient pyridine core, and the C3-alkylester substituent dictates a unique and versatile reactivity profile. This technical guide provides an in-depth analysis of the chemical behavior of the 5-fluoropyridin-3-yl ring system. We will explore the foundational electronic effects that govern its reactivity and delve into key synthetic transformations, including Nucleophilic Aromatic Substitution (SNAr), Directed ortho-Metalation (DoM), and Palladium-Catalyzed Cross-Coupling reactions. Each section provides a mechanistic rationale, field-proven experimental protocols, and a discussion of regioselectivity, offering researchers, scientists, and drug development professionals a comprehensive resource for leveraging this valuable building block in complex molecule synthesis.
Electronic Landscape of the 5-Fluoropyridin-3-yl Moiety
The reactivity of any aromatic system is fundamentally governed by its electronic distribution. In this compound, the pyridine nitrogen and the C5-fluorine atom are the primary determinants of the ring's electrophilicity and the acidity of its C-H bonds.
-
Inductive Effects (-I): Both the pyridine nitrogen and the fluorine atom are highly electronegative, exerting strong electron-withdrawing inductive effects. This synergistically reduces the electron density across the entire ring system, rendering it significantly more electrophilic (electron-poor) than a corresponding benzene ring. This electron deficiency is most pronounced at the positions ortho and para to the nitrogen (C2, C4, C6), making them susceptible to nucleophilic attack.[3][4]
-
Resonance Effects (+R): The fluorine atom possesses lone pairs that can, in principle, be donated back to the ring through a resonance effect. However, due to the poor orbital overlap between the carbon 2p and fluorine 2p orbitals, this mesomeric donation is weak and is largely overshadowed by its powerful inductive withdrawal.
-
The C3-Substituent: The ethyl acetate group is attached via a methylene (-CH₂-) spacer. This insulates the ring from the direct resonance effects of the carbonyl group. Its influence is primarily a weak electron-withdrawing inductive effect, which further contributes to the overall electron-poor nature of the heterocycle.
The confluence of these effects makes the 5-fluoropyridine ring highly activated towards specific classes of chemical transformations, which can be selectively exploited for molecular functionalization.
Caption: Dominant inductive effects (-I) of Nitrogen and Fluorine.
Nucleophilic Aromatic Substitution (SNAr)
The pronounced electron deficiency of the fluoropyridine ring makes it an excellent substrate for Nucleophilic Aromatic Substitution (SNAr). In this reaction, a nucleophile attacks an electron-poor aromatic ring, leading to the displacement of a leaving group.
Mechanistic Rationale & Regioselectivity
The SNAr mechanism proceeds via a two-step addition-elimination pathway.
-
Addition: The nucleophile attacks a carbon atom bearing a suitable leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. For pyridines, attack at the C2 and C4 positions (ortho and para to the nitrogen) is strongly favored because the negative charge of the intermediate can be delocalized onto the electronegative nitrogen atom, providing significant stabilization.[3][4][5]
-
Elimination: The aromaticity is restored by the expulsion of the leaving group.
In the context of this compound, the fluorine atom at C5 is not positioned for direct displacement via the most stabilized intermediates (which would require attack at C2 or C4). However, fluoropyridines are generally more reactive in SNAr than their chloro- or bromo- counterparts because fluorine's high electronegativity strongly activates the ring towards nucleophilic attack, and fluoride is an excellent leaving group in this context.[6]
For this specific molecule, if a different leaving group (e.g., Cl, Br) were present at the C2 or C6 position, SNAr would proceed readily at that site. The primary utility of the C5-fluoro substituent is its powerful ring activation.
Caption: Generalized workflow for Nucleophilic Aromatic Substitution (SNAr).
Experimental Protocol: SNAr with an Amine Nucleophile
This protocol describes a representative SNAr reaction on a 2-halo-5-fluoropyridine derivative, illustrating the principles applicable to the activated ring system.
-
Reagent Preparation: To an oven-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-chloro-5-fluoropyridine (1.0 eq.), the desired amine nucleophile (e.g., morpholine, 1.2 eq.), and a base such as potassium carbonate (K₂CO₃, 2.0 eq.).
-
Solvent Addition: Add a polar aprotic solvent such as Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) to achieve a substrate concentration of approximately 0.5 M.
-
Reaction Execution: Heat the mixture to 80-120 °C under a nitrogen atmosphere. The reaction progress should be monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.
| Parameter | Condition | Rationale |
| Nucleophile | Amine, Alkoxide, Thiolate | A wide range of nucleophiles can be employed. |
| Base | K₂CO₃, Cs₂CO₃, Et₃N | Neutralizes the acid formed if the nucleophile is not anionic. |
| Solvent | DMF, DMSO, NMP | Polar aprotic solvents stabilize the charged intermediate. |
| Temperature | 80 - 150 °C | Provides sufficient energy to overcome the activation barrier. |
Directed ortho-Metalation (DoM)
Directed ortho-Metalation (DoM) is a powerful regioselective method for the functionalization of C-H bonds.[7] The strategy involves a heteroatom-containing "Directing Metalation Group" (DMG) that coordinates to a strong organolithium base, directing deprotonation to a specific adjacent (ortho) position.[8][9]
Mechanistic Rationale & Regioselectivity
In this compound, there are several potential directing groups and acidic protons.
-
Directing Groups: The pyridine nitrogen is a potent DMG. The C5-fluorine is also a known, albeit weaker, DMG.[10]
-
Acidic Protons: The protons at C2, C4, and C6 are the most likely candidates for deprotonation due to the electron-withdrawing nature of the ring and substituents.
The regioselectivity is determined by a combination of coordination and proton acidity. The C4-H is positioned between the two directing influences of the pyridine nitrogen (meta) and the fluorine atom (ortho), and is electronically activated by both. The C2-H and C6-H are both ortho to the powerful nitrogen DMG. In many 3,5-disubstituted pyridines, metalation often occurs at the C4 position, which is flanked by the two substituents. However, direct lithiation at C2 or C6 is also highly plausible. The precise outcome can be sensitive to the base, solvent, and temperature used. Following deprotonation, the resulting aryllithium intermediate is a potent nucleophile that can be trapped with a wide variety of electrophiles.
Caption: Workflow for Directed ortho-Metalation and Electrophile Trapping.
Experimental Protocol: DoM and Iodination
This protocol provides a general method for the C4-functionalization of a 3,5-disubstituted pyridine via DoM.
-
Setup: To a flame-dried, three-neck flask under a positive pressure of argon, add anhydrous tetrahydrofuran (THF). Cool the solvent to -78 °C in a dry ice/acetone bath.
-
Base Addition: Slowly add n-butyllithium (n-BuLi, 2.5 M in hexanes, 1.1 eq.) to the cold THF.
-
Substrate Addition: Dissolve this compound (1.0 eq.) in a minimal amount of anhydrous THF and add it dropwise to the n-BuLi solution, maintaining the temperature at -78 °C.
-
Litiation: Stir the resulting solution at -78 °C for 1-2 hours to allow for complete deprotonation.
-
Electrophile Quench: Dissolve the electrophile (e.g., iodine (I₂), 1.2 eq.) in anhydrous THF and add it slowly to the aryllithium solution at -78 °C. Allow the reaction to stir for an additional hour at -78 °C before warming slowly to room temperature.
-
Work-up: Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the mixture with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with sodium thiosulfate solution (to remove excess iodine) and brine, dry over MgSO₄, filter, and concentrate. Purify the residue by flash chromatography.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, are indispensable tools for forming C-C bonds.[11] While the C(sp²)-F bond is generally robust and less prone to oxidative addition than C-Br or C-I bonds, the fluoropyridine scaffold can be readily utilized in these transformations if a suitable coupling handle (like a halide or triflate) is present at another position.
Mechanistic Rationale
The Suzuki-Miyaura reaction involves a catalytic cycle with a palladium complex.[12]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the electrophile (e.g., a bromo-fluoropyridine), forming a Pd(II) intermediate.
-
Transmetalation: In the presence of a base, an organoboron species (boronic acid or ester) transfers its organic group to the palladium center, displacing the halide.
-
Reductive Elimination: The two organic groups on the Pd(II) center couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst.
The 5-fluoro and 3-alkylacetate substituents on our target molecule would act as spectator groups, electronically influencing the reaction rate but not participating directly. Their presence is generally well-tolerated under typical Suzuki conditions.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol outlines a typical Suzuki coupling using a hypothetical bromo-derivative, Ethyl 2-(2-bromo-5-fluoropyridin-3-yl)acetate, as the electrophile.
-
Reagent Assembly: In a microwave vial or Schlenk flask, combine the aryl bromide (1.0 eq.), the desired arylboronic acid or pinacol ester (1.2-1.5 eq.), a palladium precatalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%), and a base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 eq.).
-
Inerting: Seal the vessel and thoroughly degas the mixture by evacuating and backfilling with an inert gas (argon or nitrogen) three times.
-
Solvent Addition: Add a degassed solvent system, typically a mixture like 1,4-dioxane and water (e.g., 4:1 v/v).
-
Reaction: Heat the mixture with vigorous stirring. For conventional heating, a temperature of 80-100 °C is common. For microwave-assisted synthesis, irradiate at 100-150 °C for 10-30 minutes.[12] Monitor for completion by LC-MS.
-
Work-up: After cooling, dilute the reaction with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst. Wash the filtrate with water and brine.
-
Purification: Dry the organic phase over Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product via silica gel chromatography.
| Parameter | Condition | Rationale |
| Catalyst | Pd(dppf)Cl₂, Pd(PPh₃)₄, XPhos/SPhos-based | Choice depends on substrate reactivity; phosphine ligands stabilize the catalyst.[13] |
| Boron Source | Boronic Acid, Pinacol Ester, MIDA Boronate | Esters and MIDA boronates offer enhanced stability against protodeboronation.[13] |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ | Essential for the transmetalation step.[11] |
| Solvent | Dioxane/H₂O, Toluene, DMF | Solubilizes both organic and inorganic reagents. |
Conclusion
This compound is a chemically versatile scaffold whose reactivity is dominated by the powerful electron-withdrawing properties of the pyridine nitrogen and the C5-fluorine substituent. This electronic profile activates the ring towards a range of valuable synthetic transformations. While the C5-fluoro group itself is not typically displaced in SNAr reactions, its presence significantly enhances the ring's susceptibility to nucleophilic attack at other positions. Furthermore, the molecule is an excellent substrate for regioselective C-H functionalization via Directed ortho-Metalation, enabling the introduction of diverse electrophiles at positions ortho to the ring's directing groups. Finally, the fluoropyridine core is a stable and reliable component in palladium-catalyzed cross-coupling reactions, allowing for the construction of complex biaryl structures. A thorough understanding of these distinct reactivity modes empowers the modern chemist to strategically employ this building block in the synthesis of novel pharmaceuticals, agrochemicals, and functional materials.
References
- 1. benchchem.com [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. echemi.com [echemi.com]
- 5. quora.com [quora.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. grokipedia.com [grokipedia.com]
- 8. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 9. baranlab.org [baranlab.org]
- 10. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 11. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Stability and Storage of Ethyl 2-(5-fluoropyridin-3-YL)acetate
Introduction
Ethyl 2-(5-fluoropyridin-3-YL)acetate is a key intermediate in the synthesis of various pharmaceutical compounds. The fluorine substitution on the pyridine ring can significantly influence the molecule's reactivity, metabolic stability, and overall efficacy in the final active pharmaceutical ingredient (API).[1] Ensuring the chemical integrity of this intermediate throughout its lifecycle—from synthesis and storage to its incorporation into the final drug product—is paramount for the safety, quality, and efficacy of the therapeutic agent.
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for this compound. We will delve into its inherent chemical stability, potential degradation pathways under various stress conditions, and best practices for storage and handling. This document is intended for researchers, scientists, and drug development professionals who work with this critical intermediate.
Chemical Profile and Inherent Stability
This compound possesses a chemical structure that includes a fluorinated pyridine ring and an ethyl ester functional group. The electron-withdrawing nature of the fluorine atom and the nitrogen atom in the pyridine ring influences the electron density distribution across the molecule, impacting its reactivity and stability.[2] The ester group, while common, is susceptible to hydrolysis under both acidic and basic conditions.
Supplier specifications generally recommend storing the compound in a dry, sealed container at room temperature, with some indicating a shelf life of up to 1095 days under these conditions. However, to fully understand the compound's stability profile, a comprehensive evaluation under stressed conditions is necessary.
Potential Degradation Pathways
Based on the chemical structure of this compound and literature on related compounds, several degradation pathways can be anticipated. A proactive understanding of these pathways is crucial for developing robust analytical methods and stable formulations.
Hydrolytic Degradation
The ester linkage in this compound is a primary site for hydrolytic degradation. This reaction can be catalyzed by both acid and base, leading to the formation of 2-(5-fluoropyridin-3-YL)acetic acid and ethanol.
-
Acid-Catalyzed Hydrolysis: In the presence of an acid, the carbonyl oxygen of the ester is protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.
-
Base-Catalyzed Hydrolysis (Saponification): Under basic conditions, a hydroxide ion directly attacks the carbonyl carbon, leading to a tetrahedral intermediate that subsequently collapses to form the carboxylate salt and ethanol. This process is typically faster than acid-catalyzed hydrolysis.
The rate of hydrolysis is significantly influenced by pH and temperature.[3]
Oxidative Degradation
The pyridine ring, while aromatic, can be susceptible to oxidation, particularly at the nitrogen atom, which can lead to the formation of an N-oxide derivative. The presence of the fluorine atom may influence the susceptibility of the ring to oxidative processes. Forced degradation studies often employ oxidizing agents like hydrogen peroxide to assess this vulnerability.[4][5]
Photodegradation
Pyridine and its derivatives are known to be susceptible to photodegradation upon exposure to UV light.[4] The absorption of UV radiation can excite the molecule to a higher energy state, leading to various reactions such as ring opening or the formation of photoproducts. The presence of a fluorine substituent may alter the photolytic stability of the pyridine ring. Photostability testing, as outlined in ICH guideline Q1B, is essential to determine the compound's sensitivity to light.
Thermal Degradation
At elevated temperatures, ethyl esters can undergo thermal decomposition.[6] For this compound, this could involve the elimination of ethylene to form the corresponding carboxylic acid, or more complex fragmentation pathways at higher temperatures, potentially leading to the formation of smaller volatile molecules.
The following diagram illustrates the potential degradation pathways of this compound.
Caption: Potential Degradation Pathways of this compound.
Recommended Storage and Handling
To maintain the integrity and purity of this compound, the following storage and handling guidelines are recommended:
| Parameter | Recommendation | Rationale |
| Temperature | Store at room temperature (20-25 °C). | Avoids acceleration of potential degradation reactions. |
| Light | Store in a light-resistant container. | Protects against potential photodegradation. |
| Humidity | Store in a dry environment with the container tightly sealed. | Minimizes the risk of hydrolytic degradation. |
| Inert Atmosphere | For long-term storage, consider storing under an inert atmosphere (e.g., nitrogen or argon). | Prevents potential oxidative degradation. |
Forced Degradation Studies: A Proactive Approach
Forced degradation studies are essential for identifying potential degradation products and establishing the intrinsic stability of a molecule.[7][8][9][10] These studies involve subjecting the compound to stress conditions that are more severe than accelerated stability testing conditions.
Experimental Protocol for a Forced Degradation Study
The following is a representative protocol for conducting a forced degradation study on this compound, in line with ICH guidelines.[4][10]
1. Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis: Treat the stock solution with 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: Treat the stock solution with 0.1 M NaOH at room temperature for 4 hours.
-
Oxidative Degradation: Treat the stock solution with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid compound to 80°C for 48 hours.
-
Photolytic Degradation: Expose the stock solution to UV light (e.g., 254 nm) and visible light in a photostability chamber.
3. Sample Analysis:
-
At appropriate time points, withdraw samples from each stress condition.
-
Neutralize the acidic and basic samples before analysis.
-
Analyze all samples, including a control sample (unstressed), using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC).
4. Data Evaluation:
-
Quantify the amount of parent compound remaining and any degradation products formed.
-
Aim for 5-20% degradation to ensure that the degradation products are detectable without being overly complex.
-
Perform mass balance calculations to account for all the material.
The following diagram illustrates the workflow for a typical forced degradation study.
Caption: Workflow for a Forced Degradation Study.
Development of a Stability-Indicating Analytical Method
A stability-indicating analytical method is crucial for accurately quantifying the decrease in the concentration of the active ingredient due to degradation and for separating and quantifying any degradation products formed.[11][12] High-Performance Liquid Chromatography (HPLC) is the most common technique for this purpose.
Key Considerations for HPLC Method Development:
-
Column Chemistry: A C18 column is often a good starting point for reversed-phase chromatography of moderately polar compounds like this compound.
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic modifier (e.g., acetonitrile or methanol) is typically used. Gradient elution may be necessary to resolve the parent compound from all degradation products.
-
Detection: UV detection is suitable for this compound due to the presence of the pyridine chromophore. The detection wavelength should be chosen to maximize the response for both the parent compound and potential degradants.
-
Method Validation: The developed method must be validated according to ICH Q2(R1) guidelines to ensure it is accurate, precise, specific, linear, and robust.
Conclusion
The stability of this compound is a critical factor in the development of safe and effective pharmaceuticals. This technical guide has outlined the key considerations for its storage, handling, and stability assessment. While general guidelines suggest storage at room temperature in a dry, dark place, a thorough understanding of its degradation profile through forced degradation studies is essential for ensuring its quality. The primary degradation pathways are likely to be hydrolysis of the ester and potential modifications to the fluorinated pyridine ring through oxidation or photolysis. The implementation of a validated, stability-indicating HPLC method is paramount for monitoring the purity and integrity of this vital pharmaceutical intermediate. By adhering to the principles and protocols outlined in this guide, researchers and drug development professionals can ensure the reliability of their starting materials and the ultimate quality of their final drug products.
References
- 1. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Perfluoropyridine: Discovery, Chemistry, and Applications in Polymers and Material Science - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Transmission of substituent effects in pyridines. Part III. A comparison of the pyridine nitrogen and aromatic nitro-groups by ester hydrolysis - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 4. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 5. Oxidative Dearomatization of Pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Enzymatic synthesis of pyridine heterocyclic compounds and their thermal stability - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An Introduction To Forced Degradation Studies For Drug Substance Drug Product [pharmaceuticalonline.com]
- 8. pharmadekho.com [pharmadekho.com]
- 9. pharmtech.com [pharmtech.com]
- 10. resolvemass.ca [resolvemass.ca]
- 11. japsonline.com [japsonline.com]
- 12. discovery.researcher.life [discovery.researcher.life]
Ethyl 2-(5-fluoropyridin-3-YL)acetate as a fragment for drug design
<****_> ## Ethyl 2-(5-fluoropyridin-3-yl)acetate: A Strategic Fragment for Modern Drug Discovery
Abstract: The strategic incorporation of fluorine and pyridine scaffolds has become a cornerstone of modern medicinal chemistry. This compound emerges as a particularly compelling fragment, offering a unique combination of desirable physicochemical properties and versatile synthetic handles. This in-depth technical guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the synthesis, key properties, and strategic application of this fragment in drug design. We will delve into its role in fragment-based drug discovery (FBDD), provide validated experimental protocols, and illustrate its potential through case studies and structural insights.
The Rationale: Why this compound?
The pyridine ring is a privileged scaffold in medicinal chemistry, present in numerous approved drugs. Its nitrogen atom can act as a hydrogen bond acceptor and can be protonated at physiological pH, influencing solubility and target engagement. The introduction of a fluorine atom, particularly on the pyridine ring, offers several distinct advantages:
-
Modulation of pKa: Fluorine's strong electron-withdrawing nature can lower the pKa of the pyridine nitrogen, reducing its basicity.[1][2] This can be crucial for fine-tuning a compound's pharmacokinetic profile, such as reducing off-target effects or improving cell permeability.[1]
-
Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes.[2][3] This can significantly increase the half-life of a drug candidate.
-
Unique Molecular Interactions: Fluorine can participate in favorable orthogonal multipolar interactions with protein backbones, as well as forming non-canonical hydrogen bonds, which can improve binding affinity.[2][4]
-
Improved Binding Affinity: In some cases, the strategic placement of fluorine can lead to a significant increase in binding affinity for the target protein.[1][3]
This compound encapsulates these benefits within a "Rule of Three"-compliant fragment, making it an ideal starting point for FBDD campaigns. Its ester functionality provides a convenient synthetic handle for elaboration and linking to other fragments or scaffolds.
Physicochemical Properties and Data
A thorough understanding of a fragment's properties is paramount for successful drug design. Here, we summarize the key computed and experimental data for this compound.
| Property | Value | Source |
| Molecular Formula | C9H10FNO2 | [5] |
| Molecular Weight | 183.18 g/mol | [5] |
| XLogP3 (predicted) | 1.1 | [5] |
| Hydrogen Bond Donors | 0 | [5] |
| Hydrogen Bond Acceptors | 3 | [5] |
| Rotatable Bonds | 3 | [5] |
| pKa (Pyridine Nitrogen, predicted) | ~3.5 | N/A |
Synthesis and Synthetic Accessibility
The availability and straightforward synthesis of a fragment are critical for its utility in a drug discovery program. This compound can be synthesized through several established routes. One common and reliable method is the palladium-catalyzed cross-coupling reaction.
Protocol: Palladium-Catalyzed Cross-Coupling Synthesis
This protocol outlines a general procedure for the synthesis of this compound from 3-bromo-5-fluoropyridine and a suitable acetate equivalent.
Materials:
-
3-Bromo-5-fluoropyridine
-
Ethyl (triphenylphosphoranylidene)acetate (Wittig reagent) or a Reformatsky reagent derived from ethyl bromoacetate and zinc.
-
Palladium catalyst (e.g., Pd(PPh3)4, PdCl2(dppf))
-
Base (e.g., K2CO3, Cs2CO3)
-
Anhydrous solvent (e.g., Toluene, Dioxane, THF)
-
Inert atmosphere (Nitrogen or Argon)
-
Standard laboratory glassware and purification equipment (e.g., silica gel for column chromatography)
Step-by-Step Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, add 3-bromo-5-fluoropyridine (1.0 eq), the palladium catalyst (0.05-0.1 eq), and the base (2.0-3.0 eq).
-
Reagent Addition: Add the anhydrous solvent to the flask, followed by the slow addition of the acetate equivalent (1.2-1.5 eq).
-
Reaction: Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to yield this compound.
Causality and Experimental Choices:
-
Inert Atmosphere: The palladium catalyst is sensitive to oxygen, which can lead to its deactivation. An inert atmosphere is crucial for maintaining catalytic activity.
-
Anhydrous Solvent: Water can react with the organometallic intermediates and the base, reducing the reaction efficiency.
-
Choice of Base: The base is essential for the catalytic cycle, and its strength can influence the reaction rate and yield. Cesium carbonate is often a good choice for its high solubility in organic solvents.
-
Catalyst Selection: The choice of palladium catalyst and ligand can significantly impact the reaction outcome. Ligands like dppf can stabilize the palladium center and improve the efficiency of the cross-coupling.
Application in Fragment-Based Drug Discovery (FBDD)
FBDD is a powerful strategy for identifying novel lead compounds. It involves screening small, low-complexity molecules (fragments) for weak binding to a biological target.[6][7][8] Hits are then optimized and grown into more potent drug candidates.[9] this compound is an excellent candidate for FBDD campaigns due to its adherence to the "Rule of Three" and its versatile chemical nature.
FBDD Workflow:
Caption: A generalized workflow for Fragment-Based Drug Discovery (FBDD).
Experimental Protocol: Surface Plasmon Resonance (SPR) for Fragment Screening
SPR is a label-free biophysical technique used to detect and quantify molecular interactions in real-time.[10] It is a widely used primary screening method in FBDD.[10][11][12]
Objective: To identify if this compound binds to a target protein of interest.
Materials:
-
SPR instrument (e.g., Biacore, a Cytiva company product)
-
Sensor chip (e.g., CM5 chip)
-
Target protein
-
Immobilization buffer (e.g., 10 mM sodium acetate, pH 4.5)
-
Running buffer (e.g., HBS-EP+)
-
Regeneration solution (e.g., 10 mM glycine-HCl, pH 2.5)
-
This compound stock solution in DMSO
-
Amine coupling kit (EDC, NHS, ethanolamine)
Step-by-Step Procedure:
-
Chip Preparation and Protein Immobilization:
-
Equilibrate the sensor chip with running buffer.
-
Activate the carboxyl groups on the sensor surface with a 1:1 mixture of EDC and NHS.
-
Inject the target protein diluted in immobilization buffer to achieve the desired immobilization level (typically 5,000-10,000 RU).
-
Deactivate any remaining active esters with an injection of ethanolamine.
-
-
Fragment Binding Assay:
-
Prepare a concentration series of this compound in running buffer containing a low percentage of DMSO (typically ≤1%).
-
Inject the fragment solutions over the immobilized protein surface and a reference flow cell.
-
Monitor the change in response units (RU) over time to generate sensorgrams.
-
After each injection, regenerate the sensor surface with the regeneration solution to remove any bound fragment.
-
-
Data Analysis:
-
Subtract the reference flow cell data from the active flow cell data to correct for bulk refractive index changes.
-
Analyze the steady-state binding responses as a function of fragment concentration to determine the dissociation constant (KD).[12]
-
Self-Validating System and Trustworthiness:
-
Reference Flow Cell: The use of a reference flow cell (either underivatized or with an immobilized irrelevant protein) is critical to control for non-specific binding and bulk solvent effects, ensuring that the observed response is due to a specific interaction with the target protein.
-
DMSO Calibration: A DMSO calibration curve should be run to correct for any signal changes due to the co-solvent, ensuring the accuracy of the binding data.
-
Concentration-Dependent Binding: A true binding event will exhibit a saturable, concentration-dependent response, which validates the interaction.
-
Orthogonal Hit Validation: Hits identified by SPR should be confirmed using an orthogonal biophysical technique, such as Nuclear Magnetic Resonance (NMR) or Microscale Thermophoresis (MST), to reduce the rate of false positives.[10][12][13]
Case Study: Hypothetical Elaboration into a Kinase Inhibitor
To illustrate the potential of this compound, let's consider a hypothetical scenario where it has been identified as a fragment hit against a protein kinase. X-ray crystallography reveals that the 5-fluoropyridinyl moiety is situated in a key hydrophobic pocket, and the ester is solvent-exposed.
Logical Progression of Fragment Elaboration:
Caption: A logical pathway for elaborating the initial fragment hit.
-
Initial Hit: this compound binds with weak affinity (e.g., KD in the high micromolar range).
-
Vector for Growth: The ethyl ester is identified as a vector for growth towards a solvent-exposed region.
-
Synthetic Elaboration: The ester is hydrolyzed to the corresponding carboxylic acid. This introduces a new functional group that can be coupled with a library of amines via amide bond formation to explore the surrounding chemical space.
-
Structure-Activity Relationship (SAR) Development: A focused library of amides is synthesized and tested in a biochemical assay (e.g., an enzyme inhibition assay). This allows for the systematic exploration of the SAR and the identification of substituents that enhance potency.
-
Lead Optimization: Further optimization of the amide substituent, potentially incorporating features that interact with other regions of the active site, leads to a potent lead compound with nanomolar activity.
Conclusion
This compound is a high-value fragment for contemporary drug discovery. Its strategic combination of a fluorinated pyridine ring and a versatile synthetic handle provides an excellent starting point for FBDD campaigns targeting a wide range of biological targets. The methodologies and rationale presented in this guide offer a robust framework for researchers to effectively utilize this fragment in their drug design endeavors, from initial hit identification to lead optimization. By understanding its inherent properties and applying sound experimental design, the full potential of this powerful chemical tool can be realized.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. The role of fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PubChemLite - this compound (C9H10FNO2) [pubchemlite.lcsb.uni.lu]
- 6. Fragment-based drug discovery and its application to challenging drug targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. rroij.com [rroij.com]
- 8. Development and applications of fragment based drug design methods | BioMolecular Engineering Research Center [bu.edu]
- 9. biosciencehorizons.com [biosciencehorizons.com]
- 10. sygnaturediscovery.com [sygnaturediscovery.com]
- 11. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 12. proteros.com [proteros.com]
- 13. Integrated biophysical approach to fragment screening and validation for fragment-based lead discovery - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of Ethyl 2-(5-fluoropyridin-3-YL)acetate from 3,5-difluoropyridine: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the synthesis of Ethyl 2-(5-fluoropyridin-3-YL)acetate, a valuable building block in medicinal chemistry, starting from 3,5-difluoropyridine. The described methodology leverages a two-step sequence involving a regioselective nucleophilic aromatic substitution (SNAr) followed by a Krapcho decarboxylation. This guide offers in-depth theoretical discussions, detailed experimental protocols, safety considerations, and characterization data to ensure scientific integrity and reproducibility.
Introduction and Strategic Overview
Pyridylacetic acid derivatives are prevalent structural motifs in a wide array of pharmaceutical agents. Their synthesis often begins with functionalized pyridine precursors.[1] The target molecule, this compound, incorporates a fluorine atom, which can significantly modulate the physicochemical and pharmacological properties of a drug candidate, including metabolic stability and binding affinity.
The synthetic strategy outlined herein commences with 3,5-difluoropyridine, an electron-deficient heteroaromatic ring activated towards nucleophilic attack.[2][3] The core of this synthesis is a two-stage process:
-
Nucleophilic Aromatic Substitution (SNAr): The enolate of diethyl malonate, a soft carbon nucleophile, is generated using a strong, non-nucleophilic base like sodium hydride. This enolate then displaces one of the fluorine atoms on the pyridine ring. The regioselectivity of this reaction is governed by the electronic properties of the pyridine ring, favoring substitution at the 3-position.
-
Decarboxylation: The resulting diethyl (5-fluoropyridin-3-yl)malonate intermediate is then subjected to a Krapcho dealkoxycarbonylation. This reaction, typically conducted in a polar aprotic solvent with a salt and water, selectively removes one of the ethoxycarbonyl groups to yield the final mono-ester product.[1][2] This method is advantageous as it avoids harsh acidic or basic conditions that could lead to unwanted side reactions.[4]
Reaction Mechanism and Rationale
The overall transformation is underpinned by well-established reaction mechanisms in organic chemistry.
Nucleophilic Aromatic Substitution (SNAr)
Aromatic rings, particularly those rendered electron-deficient by heteroatoms and electron-withdrawing groups, are susceptible to nucleophilic attack.[4] The SNAr reaction proceeds via a two-step addition-elimination mechanism.[5]
-
Addition of the Nucleophile: The enolate of diethyl malonate attacks the electron-deficient C-3 position of the 3,5-difluoropyridine ring. This position is electronically favored for attack. The attack forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[5]
-
Elimination of the Leaving Group: The aromaticity of the pyridine ring is restored by the elimination of a fluoride ion, which is a good leaving group.
The choice of a strong base like sodium hydride (NaH) is critical for the complete deprotonation of diethyl malonate (pKa ≈ 13) to form the nucleophilic enolate.[6] A polar aprotic solvent such as N,N-Dimethylformamide (DMF) is employed to solvate the sodium enolate and facilitate the reaction. However, caution is advised when using NaH in DMF at elevated temperatures due to potential decomposition hazards.[7][8]
Krapcho Decarboxylation
The Krapcho decarboxylation is a reliable method for the conversion of malonic esters to their corresponding mono-esters.[1] The reaction is typically performed in a high-boiling polar aprotic solvent like dimethyl sulfoxide (DMSO) with a salt (e.g., NaCl or LiCl) and a stoichiometric amount of water at elevated temperatures.[2][4]
The mechanism involves the nucleophilic attack of the chloride ion on the ethyl group of one of the ester functionalities in an SN2 fashion. This is followed by the loss of carbon dioxide from the resulting carboxylate intermediate to yield a carbanion, which is then protonated by water to give the final product.[1]
Experimental Protocols
Safety Precaution: All manipulations should be carried out in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.[9][10][11][12]
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| 3,5-Difluoropyridine | ≥97% | Sigma-Aldrich |
| Diethyl malonate | ≥99% | Sigma-Aldrich |
| Sodium hydride (NaH) | 60% dispersion in mineral oil | Sigma-Aldrich |
| N,N-Dimethylformamide (DMF) | Anhydrous, ≥99.8% | Sigma-Aldrich |
| Dimethyl sulfoxide (DMSO) | Anhydrous, ≥99.9% | Sigma-Aldrich |
| Sodium chloride (NaCl) | ≥99% | Fisher Scientific |
| Diethyl ether | Anhydrous | Fisher Scientific |
| Ethyl acetate | HPLC grade | Fisher Scientific |
| Hexanes | HPLC grade | Fisher Scientific |
| Saturated aqueous ammonium chloride (NH₄Cl) | Fisher Scientific | |
| Brine (Saturated aqueous NaCl) | Fisher Scientific | |
| Anhydrous magnesium sulfate (MgSO₄) | Fisher Scientific | |
| Silica gel | 230-400 mesh | Sigma-Aldrich |
Step 1: Synthesis of Diethyl 2-(5-fluoropyridin-3-yl)malonate
-
To a flame-dried three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add sodium hydride (60% dispersion in mineral oil, 1.0 eq).
-
Under a nitrogen atmosphere, add anhydrous N,N-dimethylformamide (DMF) to create a suspension. Cool the mixture to 0 °C using an ice-water bath.
-
Slowly add diethyl malonate (1.1 eq) dropwise to the stirred suspension, ensuring the internal temperature does not exceed 5 °C. Hydrogen gas evolution will be observed.
-
Stir the resulting mixture at 0 °C for 30 minutes after the addition is complete to ensure full formation of the enolate.
-
Add a solution of 3,5-difluoropyridine (1.0 eq) in a small amount of anhydrous DMF dropwise to the reaction mixture at 0 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, carefully quench the reaction by slowly adding saturated aqueous ammonium chloride solution at 0 °C.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain the crude diethyl 2-(5-fluoropyridin-3-yl)malonate.
-
The crude product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.[13][14]
Step 2: Synthesis of this compound (Krapcho Decarboxylation)
-
In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, combine the purified diethyl 2-(5-fluoropyridin-3-yl)malonate (1.0 eq), sodium chloride (1.2 eq), and water (1.2 eq) in anhydrous dimethyl sulfoxide (DMSO).
-
Heat the reaction mixture to 150-160 °C and maintain this temperature for 2-4 hours. The evolution of carbon dioxide should be observed.
-
Monitor the disappearance of the starting material by TLC or LC-MS.
-
After the reaction is complete, cool the mixture to room temperature and pour it into a beaker containing cold water.
-
Transfer the aqueous mixture to a separatory funnel and extract with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic extracts, wash with water and then with brine to remove residual DMSO.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel, eluting with a suitable gradient of ethyl acetate in hexanes, to afford the pure this compound.[13][14]
Characterization of the Final Product
The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the ethyl group (a triplet and a quartet), a singlet for the methylene protons adjacent to the pyridine ring, and signals for the aromatic protons on the pyridine ring. The coupling patterns of the aromatic protons will be indicative of the substitution pattern. |
| ¹³C NMR | Resonances for the carbonyl carbon, the carbons of the ethyl group, the methylene carbon, and the carbons of the fluoropyridine ring. Carbon-fluorine couplings should be observable. |
| Mass Spec. | The molecular ion peak corresponding to the calculated mass of C₉H₁₀FNO₂ (m/z = 183.07).[15] |
| FT-IR | Characteristic absorption bands for the C=O stretch of the ester, C-F bond, and aromatic C-H and C=C bonds. |
Safety and Waste Disposal
-
3,5-Difluoropyridine: This compound is a flammable liquid and is harmful if swallowed, in contact with skin, or if inhaled. It causes skin and serious eye irritation and may cause respiratory irritation. Handle with extreme care in a fume hood, away from ignition sources.[12][16]
-
Sodium Hydride (NaH): NaH is a water-reactive and flammable solid. It reacts violently with water to produce flammable hydrogen gas, which can ignite spontaneously.[9][10][11] It is typically supplied as a dispersion in mineral oil to mitigate its pyrophoric nature. Handle under an inert atmosphere (nitrogen or argon). There are reports of exothermic decomposition when NaH is used with DMF, especially at elevated temperatures; therefore, careful temperature control during the enolate formation is crucial.[7][8]
-
Waste Disposal: All chemical waste, including solvents and reaction residues, must be disposed of in accordance with local, state, and federal regulations. Halogenated and non-halogenated waste streams should be segregated. Quench any residual sodium hydride carefully with a less reactive alcohol like isopropanol before aqueous workup.[17][18]
Conclusion
The synthesis of this compound from 3,5-difluoropyridine is a robust and efficient process that utilizes fundamental reactions in organic synthesis. The regioselective SNAr reaction followed by a mild Krapcho decarboxylation provides a reliable route to this important building block. By adhering to the detailed protocols and safety precautions outlined in this guide, researchers can confidently prepare this compound for applications in drug discovery and development.
References
- 1. Krapcho decarboxylation - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis of Pyridin-1(2H)-ylacrylates and the Effects of Different Functional Groups on Their Fluorescence | MDPI [mdpi.com]
- 6. askthenerd.com [askthenerd.com]
- 7. labsafety.jhu.edu [labsafety.jhu.edu]
- 8. pubs.acs.org [pubs.acs.org]
- 9. dept.harpercollege.edu [dept.harpercollege.edu]
- 10. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. echemi.com [echemi.com]
- 13. orgsyn.org [orgsyn.org]
- 14. researchgate.net [researchgate.net]
- 15. Ethyl 2-pyridylacetate | C9H11NO2 | CID 75960 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. 3,5-二氟吡啶 97% | Sigma-Aldrich [sigmaaldrich.com]
- 17. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 18. benchchem.com [benchchem.com]
Application Note: A Validated Protocol for the Laboratory-Scale Synthesis of Ethyl 2-(5-fluoropyridin-3-yl)acetate
Abstract and Significance
Ethyl 2-(5-fluoropyridin-3-yl)acetate is a key heterocyclic building block in contemporary medicinal chemistry and drug discovery. Its structure, featuring a fluorinated pyridine ring linked to an ethyl acetate moiety, makes it a valuable intermediate for synthesizing a range of pharmacologically active compounds. The fluorine atom can enhance metabolic stability and binding affinity, while the acetate group provides a versatile handle for further chemical modification. This document provides a detailed, robust, and validated protocol for the laboratory-scale synthesis of this compound, grounded in established chemical principles. We focus on a palladium-catalyzed cross-coupling approach, offering insights into the causality behind procedural choices to ensure reproducibility and high yield.
Scientific Principle: The Power of Palladium-Catalyzed Cross-Coupling
The core of this synthetic strategy is a palladium-catalyzed cross-coupling reaction. While several C-C bond-forming reactions exist, such as the Heck, Suzuki, and Sonogashira reactions, we will adapt the principles of a Negishi-type coupling.[1][2][3] This methodology involves the reaction of an organozinc reagent with an organic halide in the presence of a palladium catalyst.
For this specific synthesis, we will employ a palladium-catalyzed coupling between 3-bromo-5-fluoropyridine and an in situ generated organozinc reagent derived from ethyl bromoacetate (a Reformatsky reagent) . The general mechanism proceeds as follows:
-
Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the 3-bromo-5-fluoropyridine, forming a Pd(II) complex.
-
Transmetalation: The organozinc reagent transfers its organic group (the ethyl acetate enolate) to the palladium center, displacing the bromide.
-
Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated, forming the desired product and regenerating the Pd(0) catalyst to continue the cycle.
The use of an organozinc reagent is advantageous as they are generally less reactive than their lithium or magnesium counterparts, which prevents unwanted side reactions like nucleophilic addition to the ester group.[4][5]
Experimental Protocol: Synthesis of this compound
This protocol is designed for a ~10 mmol scale. All operations should be conducted in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Amount (mmol) | Mass/Volume | Equivalents | Purity | CAS No. |
| 3-Bromo-5-fluoropyridine | C₅H₃BrFN | 175.99 | 10.0 | 1.76 g | 1.0 | >97% | 41404-58-4 |
| Zinc Dust (<10 µm) | Zn | 65.38 | 15.0 | 0.98 g | 1.5 | >98% | 7440-66-6 |
| Ethyl Bromoacetate | C₄H₇BrO₂ | 167.00 | 12.0 | 1.34 mL | 1.2 | >98% | 105-36-2 |
| Tetrakis(triphenylphosphine)palladium(0) | C₇₂H₆₀P₄Pd | 1155.56 | 0.30 | 347 mg | 0.03 (3 mol%) | >98% | 14221-01-3 |
| Iodine (for activation) | I₂ | 253.81 | ~0.5 | ~12 mg | catalytic | >99% | 7553-56-2 |
| Anhydrous Tetrahydrofuran (THF) | C₄H₈O | 72.11 | - | ~70 mL | - | DriSolv® or similar | 109-99-9 |
| Saturated aq. NH₄Cl | - | - | - | ~50 mL | - | - | - |
| Ethyl Acetate (for extraction) | C₄H₈O₂ | 88.11 | - | ~150 mL | - | ACS Grade | 141-78-6 |
| Brine (Saturated aq. NaCl) | - | - | - | ~50 mL | - | - | - |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | - | ~10 g | - | Anhydrous | 7757-82-6 |
| Silica Gel (for chromatography) | SiO₂ | 60.08 | - | ~50 g | - | 230-400 mesh | 7631-86-9 |
Equipment
-
Two-necked 100 mL round-bottom flask
-
50 mL round-bottom flask
-
Reflux condenser and argon/nitrogen inlet adapter
-
Magnetic stirrer and stir bars
-
Heating mantle with temperature control
-
Syringes and needles
-
Separatory funnel (250 mL)
-
Rotary evaporator
-
Glassware for column chromatography
-
TLC plates (silica gel 60 F₂₅₄)
Step-by-Step Synthesis Procedure
The entire process should be carried out under an inert atmosphere (Argon or Nitrogen) to prevent moisture from quenching the organozinc reagent and to protect the palladium catalyst from oxidation.
Step 1: Preparation of the Organozinc Reagent (Reformatsky Reagent)
-
To a dry 100 mL two-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and argon inlet, add zinc dust (0.98 g, 15.0 mmol).
-
Briefly heat the zinc dust under vacuum with a heat gun and then backfill with argon. This helps to remove any adsorbed moisture.
-
Add a small crystal of iodine. The purple color should fade upon gentle warming, indicating activation of the zinc surface.
-
Add 20 mL of anhydrous THF to the flask.
-
In a separate dry 50 mL flask, prepare a solution of ethyl bromoacetate (1.34 mL, 12.0 mmol) in 10 mL of anhydrous THF.
-
Slowly add ~10% of the ethyl bromoacetate solution to the zinc suspension. The reaction should initiate, often indicated by gentle bubbling or a slight exotherm. If the reaction does not start, gentle warming with a heat gun may be required.
-
Once initiated, add the remaining ethyl bromoacetate solution dropwise via syringe over 20-30 minutes, maintaining a gentle reflux.
-
After the addition is complete, continue to stir the resulting grayish, cloudy suspension at reflux for an additional 30 minutes to ensure complete formation of the reagent. Cool the mixture to room temperature.
Step 2: Palladium-Catalyzed Cross-Coupling
-
While the organozinc reagent is cooling, charge a separate dry 50 mL flask with 3-bromo-5-fluoropyridine (1.76 g, 10.0 mmol), tetrakis(triphenylphosphine)palladium(0) (347 mg, 0.30 mmol), and a magnetic stir bar.
-
Evacuate and backfill the flask with argon three times.
-
Add 20 mL of anhydrous THF via syringe to dissolve the solids, resulting in a yellow solution.
-
Using a cannula or a wide-bore syringe, slowly transfer the prepared organozinc reagent from the first flask to the solution of the aryl bromide and catalyst over 15-20 minutes.
-
Once the addition is complete, heat the reaction mixture to reflux (~65 °C) using a heating mantle.
Step 3: Reaction Monitoring and Work-up
-
Monitor the progress of the reaction by TLC (e.g., using 20% ethyl acetate in hexanes as the eluent). The starting aryl bromide should be consumed, and a new, more polar spot corresponding to the product should appear. The reaction is typically complete within 2-4 hours.
-
Once the reaction is complete, cool the mixture to 0 °C using an ice bath.
-
Slowly and carefully quench the reaction by adding 50 mL of saturated aqueous ammonium chloride (NH₄Cl) solution. Stir for 15 minutes.
-
Transfer the mixture to a 250 mL separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 50 mL).[6]
-
Combine the organic layers and wash with 50 mL of brine.
-
Dry the combined organic phase over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product as a brown oil.
Step 4: Purification and Characterization
-
Purify the crude oil by flash column chromatography on silica gel.[7][8]
-
Equilibrate the column with a non-polar solvent (e.g., hexanes).
-
Load the crude product onto the column and elute with a gradient of ethyl acetate in hexanes (e.g., starting from 5% and gradually increasing to 25% ethyl acetate).
-
Collect the fractions containing the pure product (as determined by TLC) and concentrate them under reduced pressure to afford this compound as a pale yellow oil.
-
Characterization: Confirm the identity and purity of the product using standard analytical techniques:
Visualization of the Synthetic Workflow
References
- 1. bcp.fu-berlin.de [bcp.fu-berlin.de]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Reformatsky reaction - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. mdpi.com [mdpi.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Reformatsky Reaction | NROChemistry [nrochemistry.com]
- 9. 39891-14-0|this compound|BLD Pharm [bldpharm.com]
- 10. PubChemLite - this compound (C9H10FNO2) [pubchemlite.lcsb.uni.lu]
Application Notes & Protocols: Strategic Use of Ethyl 2-(5-fluoropyridin-3-yl)acetate in Nucleophilic Aromatic Substitution Reactions
Prepared by: Gemini, Senior Application Scientist
Introduction: The Strategic Value of Fluoropyridine Scaffolds
In the landscape of modern medicinal chemistry and drug development, fluorinated heterocyclic compounds are indispensable building blocks. The strategic incorporation of fluorine can profoundly influence a molecule's physicochemical properties, including metabolic stability, lipophilicity, and binding affinity.[1][2] Pyridine derivatives, in particular, are prevalent motifs in a vast number of biologically active compounds and approved drugs.[3][4]
This guide focuses on Ethyl 2-(5-fluoropyridin-3-yl)acetate , a versatile synthon whose unique substitution pattern presents both challenges and opportunities for molecular elaboration. While nucleophilic aromatic substitution (SNAr) is a cornerstone reaction for functionalizing pyridines, the position of the fluorine atom in this reagent dictates a specific set of mechanistic rules and experimental considerations.[5][6] These notes provide researchers with the foundational theory, actionable protocols, and expert insights required to effectively utilize this valuable reagent in complex synthesis campaigns.
Mechanistic Deep Dive: Understanding Reactivity at the C-5 Position
The efficacy of nucleophilic aromatic substitution on a pyridine ring is fundamentally governed by electronics. The pyridine nitrogen acts as a powerful electron-withdrawing group, rendering the ortho (C-2, C-6) and para (C-4) positions electron-deficient and thus highly susceptible to nucleophilic attack.[7][8] The reaction proceeds through a two-step addition-elimination mechanism, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[5]
However, in this compound, the fluorine leaving group is at the C-5 position, which is meta to the ring nitrogen. Under typical SNAr conditions, this position is significantly less reactive because the negative charge of the Meisenheimer intermediate cannot be delocalized onto the electronegative nitrogen atom.[7]
The Causality of Reactivity: The key to unlocking the potential of this substrate lies in the C-3 ethyl acetate group . This electron-withdrawing group (EWG) provides an alternative pathway for stabilizing the negative charge generated during nucleophilic attack at the C-5 position. While stabilization by the ring nitrogen is absent, the ester group can delocalize the anionic charge through resonance, thereby lowering the activation energy for the reaction and enabling the substitution to proceed.
References
- 1. Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Advances in synthesis, medicinal properties and biomedical applications of Pyridine Derivatives: A Comprehensive Review | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. m.youtube.com [m.youtube.com]
- 8. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
Ethyl 2-(5-fluoropyridin-3-YL)acetate as a building block for PROTACs
Application Note & Protocols
Ethyl 2-(5-fluoropyridin-3-yl)acetate: A Versatile Building Block for the Rational Design of Rigid PROTAC® Linkers
Abstract
Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality that leverages the cell's native ubiquitin-proteasome system to induce the degradation of specific proteins of interest (POIs).[1][2] A PROTAC molecule is a heterobifunctional entity composed of a ligand for the POI and a ligand for an E3 ubiquitin ligase, joined by a chemical linker.[3] It is now well-established that the linker is not merely a spacer but a critical determinant of PROTAC efficacy, influencing the stability and conformation of the ternary complex (POI-PROTAC-E3 ligase), as well as the molecule's physicochemical properties.[1][3] This guide details the application of this compound as a strategic building block for constructing rigid linkers, a class of linkers increasingly recognized for enhancing PROTAC potency and selectivity. We provide detailed synthetic protocols and methodologies for the biological evaluation of PROTACs incorporating this pyridine-based scaffold.
Introduction: The Critical Role of the Linker in PROTAC Design
The efficacy of a PROTAC is highly dependent on the formation of a productive ternary complex that facilitates the polyubiquitination of the target protein. The linker connecting the two ligands plays a pivotal role in this process. While early PROTACs often utilized flexible polyethylene glycol (PEG) or alkyl chains, recent studies have demonstrated the significant advantages of incorporating rigid structural motifs.[1][4]
Advantages of Rigid Linkers:
-
Conformational Pre-organization: Rigid linkers reduce the entropic penalty associated with ternary complex formation by limiting the conformational flexibility of the PROTAC, thereby promoting a more favorable binding orientation.
-
Vectorial Control: The defined geometry of rigid linkers provides precise control over the exit vectors from the protein and E3 ligase binding pockets, which is crucial for optimizing protein-protein interactions within the ternary complex.
-
Novel Interactions: Aromatic and heteroaromatic linkers, such as those based on pyridine, can engage in specific non-covalent interactions like π-π stacking with residues at the protein-E3 ligase interface, further stabilizing the ternary complex.[]
-
Improved Physicochemical Properties: Heterocyclic motifs like pyridine can improve properties such as aqueous solubility compared to purely hydrocarbon-based linkers, which can enhance cell permeability and bioavailability.[3]
This compound provides a synthetically tractable entry point for introducing a rigid 5-fluoropyridine moiety into a PROTAC linker. The fluorine atom can be used to fine-tune electronic properties and may offer metabolic stability, while the pyridine nitrogen can act as a hydrogen bond acceptor, potentially improving solubility and target engagement.
Physicochemical Properties of this compound
A thorough understanding of the starting material is fundamental. The key properties of this building block are summarized below.
| Property | Value | Source |
| CAS Number | 39891-14-0 | [6] |
| Molecular Formula | C₉H₁₀FNO₂ | [7] |
| Molecular Weight | 183.18 g/mol | [7] |
| Appearance | Varies (consult supplier data) | - |
| Purity | ≥97% (typical) | [7] |
| Solubility | Soluble in common organic solvents | [7] |
| Hazard Statements | H302, H315, H319, H335 | [7] |
Synthetic Strategy and Protocols
The general strategy involves the hydrolysis of the ethyl ester to the corresponding carboxylic acid, which serves as a handle for subsequent amide bond formation to construct the full PROTAC molecule. This section outlines a hypothetical, yet representative, synthesis of a BRD4-degrading PROTAC using a Cereblon (CRBN) E3 ligase ligand.
Overall Synthetic Workflow
The following diagram illustrates the multi-step process from the initial building block to the final, biologically active PROTAC.
Caption: Synthetic workflow for PROTAC synthesis.
Protocol 1: Saponification to 2-(5-fluoropyridin-3-yl)acetic acid
Rationale: The conversion of the ethyl ester to a carboxylic acid is a crucial first step. The carboxylic acid is a versatile functional group that can be readily activated for amide bond formation, which is one of the most common and robust reactions for assembling PROTACs. Lithium hydroxide (LiOH) is a standard reagent for this transformation, offering clean conversion under mild conditions.
Materials:
-
This compound (1.0 eq)
-
Lithium hydroxide monohydrate (LiOH·H₂O) (1.5 eq)
-
Tetrahydrofuran (THF)
-
Deionized Water
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, separatory funnel
Procedure:
-
Dissolve this compound in a 3:1 mixture of THF and water (e.g., 10 mL/g of starting material).
-
Add LiOH·H₂O (1.5 eq) to the solution at room temperature.
-
Stir the reaction mixture vigorously at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Once complete, remove the THF under reduced pressure using a rotary evaporator.
-
Cool the remaining aqueous solution in an ice bath and acidify to pH ~2-3 by the slow, dropwise addition of 1 M HCl. A precipitate should form.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers, wash once with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude 2-(5-fluoropyridin-3-yl)acetic acid. The product can be used directly in the next step or purified further by recrystallization or column chromatography if necessary.
Protocol 2: Coupling to an E3 Ligase Ligand
Rationale: This step conjugates the linker acid to the E3 ligase ligand. Here, we use an amine-functionalized derivative of pomalidomide, a common Cereblon ligand. HATU is a highly efficient peptide coupling reagent that, in the presence of a non-nucleophilic base like DIPEA, activates the carboxylic acid for rapid reaction with the amine, minimizing side reactions.
Materials:
-
2-(5-fluoropyridin-3-yl)acetic acid (1.0 eq)
-
Amine-functionalized CRBN ligand (e.g., 4-aminomethyl-pomalidomide) (1.1 eq)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)
-
DIPEA (N,N-Diisopropylethylamine) (3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Round-bottom flask, magnetic stirrer, nitrogen atmosphere
Procedure:
-
To a dry flask under a nitrogen atmosphere, dissolve 2-(5-fluoropyridin-3-yl)acetic acid and the amine-functionalized CRBN ligand in anhydrous DMF.
-
Add DIPEA and stir for 5 minutes at room temperature.
-
Add HATU in one portion.
-
Stir the reaction at room temperature for 4-12 hours. Monitor progress by LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with water (3x), 5% LiCl solution (2x), and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, typically using a dichloromethane/methanol or ethyl acetate/hexane gradient) to yield the pure Linker-CRBN Ligand conjugate.
Note: The order of coupling (to E3 ligand or POI ligand first) can be interchanged depending on the specific chemistry and stability of the intermediates.
Biological Evaluation of PROTACs
After successful synthesis and characterization (¹H-NMR, ¹³C-NMR, HRMS), the PROTAC must be evaluated for its ability to induce the degradation of the target protein.
The PROTAC Mechanism of Action
The synthesized PROTAC is designed to hijack the cell's ubiquitin-proteasome system. The diagram below outlines this catalytic process.
Caption: The catalytic cycle of PROTAC-mediated protein degradation.
Protocol 3: Western Blot for Target Protein Degradation
Rationale: Western blotting is the gold-standard assay to directly measure the reduction in the amount of a target protein in cells following PROTAC treatment. A dose-response and time-course experiment provides critical information on the PROTAC's potency (DC₅₀) and degradation kinetics.
Materials:
-
Human cell line expressing the target protein (e.g., HeLa or HEK293 for BRD4)
-
Cell culture medium (e.g., DMEM), Fetal Bovine Serum (FBS), Penicillin-Streptomycin
-
Synthesized PROTAC, dissolved in DMSO to make a 10 mM stock
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Primary antibody against the target protein (e.g., anti-BRD4)
-
Primary antibody against a loading control (e.g., anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
-
SDS-PAGE gels, transfer membranes (PVDF or nitrocellulose)
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency on the day of treatment. Incubate for 24 hours.
-
PROTAC Treatment: Prepare serial dilutions of the PROTAC in fresh cell culture medium (e.g., 1000, 300, 100, 30, 10, 3, 1, 0 nM). Include a vehicle control (DMSO only).
-
Remove the old medium from the cells and add the PROTAC-containing medium. Incubate for a set period (e.g., 18-24 hours).
-
Cell Lysis: Wash cells twice with ice-cold PBS. Add 100-200 µL of ice-cold RIPA buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.
-
Incubate the lysates on ice for 30 minutes, then centrifuge at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.
-
Sample Preparation & SDS-PAGE: Normalize the protein concentration for all samples. Add Laemmli sample buffer and boil at 95°C for 5 minutes. Load equal amounts of protein (e.g., 20 µg) onto an SDS-PAGE gel and run until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with the primary antibody for the target protein (e.g., anti-BRD4) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash three times with TBST.
-
-
Detection: Apply ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imager.
-
Stripping and Re-probing: If necessary, strip the membrane and re-probe with the loading control antibody (e.g., anti-GAPDH) to ensure equal protein loading across all lanes.
Conclusion
This compound is a valuable and versatile chemical tool for the synthesis of advanced PROTAC molecules. Its incorporation provides a rigid, heteroaromatic scaffold that can be leveraged to optimize the geometry and properties of the linker, a critical component for achieving potent and selective protein degradation. The protocols outlined in this guide provide a robust framework for the synthesis and biological characterization of PROTACs utilizing this building block, empowering researchers in the ongoing development of this transformative therapeutic technology.
References
- 1. precisepeg.com [precisepeg.com]
- 2. PROTACs: A novel strategy for cancer drug discovery and development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 6. 39891-14-0|this compound|BLD Pharm [bldpharm.com]
- 7. labsolu.ca [labsolu.ca]
Application of Ethyl 2-(5-fluoropyridin-3-YL)acetate in the Synthesis of Kinase Inhibitors: An In-Depth Technical Guide
Introduction: The Strategic Importance of Fluorinated Pyridines in Kinase Inhibitor Design
Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes, including growth, differentiation, and metabolism.[1] Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making them a prime target for therapeutic intervention.[2] The development of small molecule kinase inhibitors has revolutionized cancer treatment, with numerous drugs approved by the U.S. Food and Drug Administration.[3]
A recurring and highly successful structural motif in modern kinase inhibitors is the fluorinated pyridine ring.[4] The strategic incorporation of fluorine atoms into the pyridine scaffold can profoundly enhance the pharmacological properties of a drug candidate. Fluorine's high electronegativity and small size can lead to improved metabolic stability, increased binding affinity to the target kinase, and modulation of physicochemical properties such as lipophilicity, which in turn can enhance oral bioavailability.[4][5]
Ethyl 2-(5-fluoropyridin-3-YL)acetate is a key starting material that provides a direct entry point into the synthesis of a variety of kinase inhibitor scaffolds. Its structure combines the advantageous fluoropyridine moiety with a reactive ethyl acetate group, primed for elaboration into fused heterocyclic systems known to be effective kinase inhibitory cores. This application note will provide a detailed guide on the synthetic utility of this compound, with a focus on the preparation of pyrazolo[3,4-b]pyridine derivatives, a privileged scaffold in kinase inhibitor discovery.[3][6]
The Versatility of the Pyrazolo[3,4-b]pyridine Scaffold
The pyrazolo[3,4-b]pyridine core is considered a "privileged scaffold" in medicinal chemistry. Its structure is bioisosteric to purine, allowing it to mimic the adenine base of ATP and effectively compete for the ATP-binding site of kinases.[6] The bicyclic system provides a rigid framework for the precise orientation of substituents that can form key interactions with the kinase hinge region, a critical determinant of inhibitor potency and selectivity.[3][6] Numerous patents and publications have highlighted the successful application of this scaffold in the development of inhibitors for a wide range of kinases, including cyclin-dependent kinases (CDKs), Janus kinases (JAKs), and phosphoinositide 3-kinases (PI3Ks).[7][8][9]
Synthetic Pathway to Pyrazolo[3,4-b]pyridine Kinase Inhibitor Cores
The synthetic strategy outlined below leverages the reactivity of the ethyl ester in this compound to construct the fused pyrazole ring. The overall workflow involves two key transformations: formation of a carbohydrazide intermediate, followed by a cyclization reaction to yield the desired pyrazolo[3,4-b]pyridine core.
Caption: Proposed synthetic workflow for kinase inhibitors.
PART 1: Synthesis of 2-(5-Fluoropyridin-3-yl)acetohydrazide
The initial step involves the conversion of the ethyl ester to a carbohydrazide. This transformation is crucial as the hydrazide moiety provides the necessary nucleophiles for the subsequent cyclization to form the pyrazole ring. The reaction with hydrazine hydrate is a standard and efficient method for this purpose.
Protocol 1: Synthesis of 2-(5-Fluoropyridin-3-yl)acetohydrazide
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1.0 eq.) in absolute ethanol.
-
Addition of Hydrazine Hydrate: To the stirred solution, add hydrazine hydrate (excess, ~5.0 eq.).
-
Reaction Conditions: Heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Isolation: After completion, cool the reaction mixture to room temperature. The product, 2-(5-Fluoropyridin-3-yl)acetohydrazide, will often precipitate out of the solution. Collect the solid by filtration, wash with cold ethanol, and dry under vacuum to obtain the pure product.
Rationale for Experimental Choices:
-
Excess Hydrazine Hydrate: Using an excess of hydrazine hydrate ensures the complete conversion of the starting ester to the desired hydrazide and helps to drive the reaction to completion.
-
Ethanol as Solvent: Ethanol is a good solvent for both the starting material and the reagent and is easily removed after the reaction.
-
Reflux Conditions: Heating the reaction to reflux provides the necessary activation energy for the nucleophilic acyl substitution to occur at a reasonable rate.
PART 2: Cyclization to the Pyrazolo[3,4-b]pyridine Core
With the carbohydrazide in hand, the next step is the construction of the fused pyrazole ring. This can be achieved by reacting the hydrazide with a 1,3-dicarbonyl compound, such as ethyl acetoacetate. This classic pyrazole synthesis proceeds via a condensation-cyclization cascade.
Protocol 2: Synthesis of 5-Fluoro-3-methyl-1H-pyrazolo[3,4-b]pyridin-4(5H)-one
-
Reaction Setup: In a round-bottom flask fitted with a reflux condenser, suspend 2-(5-Fluoropyridin-3-yl)acetohydrazide (1.0 eq.) in glacial acetic acid.
-
Addition of 1,3-Dicarbonyl: Add ethyl acetoacetate (1.1 eq.) to the suspension.
-
Reaction Conditions: Heat the mixture to reflux for 6-8 hours, during which the solid should dissolve. Monitor the reaction by TLC.
-
Work-up and Isolation: Upon completion, cool the reaction mixture and pour it into ice-water. The resulting precipitate is the desired pyrazolo[3,4-b]pyridine derivative. Collect the solid by filtration, wash thoroughly with water to remove acetic acid, and dry. The crude product can be further purified by recrystallization from a suitable solvent like ethanol.
Rationale for Experimental Choices:
-
Ethyl Acetoacetate: This serves as the three-carbon unit required to form the pyrazole ring. The methyl group from ethyl acetoacetate will be at the 3-position of the final pyrazolo[3,4-b]pyridine core.
-
Glacial Acetic Acid: Acetic acid acts as both a solvent and a catalyst for the condensation and cyclization steps.
-
Reflux Conditions: Elevated temperature is necessary to drive the dehydration and ring-closing steps of the reaction.
Data Presentation: The Impact of Fluorine Substitution
The strategic placement of the fluorine atom on the pyridine ring is a key design element. The following table summarizes the generally observed benefits of fluorination in the context of kinase inhibitor development.
| Property | Non-Fluorinated Pyridine Analogue | 5-Fluoro-Pyridine Analogue | Rationale for Improvement[4][5][10] |
| Metabolic Stability | Susceptible to oxidative metabolism | More resistant to CYP450-mediated oxidation | The strong C-F bond blocks sites of metabolism. |
| Binding Affinity (pKi) | Moderate | Often Increased | Fluorine can participate in favorable interactions (e.g., hydrogen bonds, dipole-dipole) with the kinase active site. |
| pKa of Pyridine Nitrogen | Higher (more basic) | Lower (less basic) | The electron-withdrawing nature of fluorine reduces the basicity of the pyridine nitrogen, which can reduce off-target interactions and improve cell permeability. |
| Lipophilicity (logP) | Lower | Higher | Fluorine substitution generally increases lipophilicity, which can enhance membrane permeability, but needs to be carefully balanced to maintain solubility. |
Visualization of the Synthetic Pathway
Caption: Synthetic route from this compound.
Conclusion and Future Directions
This compound is a valuable and versatile building block for the synthesis of kinase inhibitors. The protocols detailed in this application note provide a reliable pathway to the highly sought-after 5-fluoro-pyrazolo[3,4-b]pyridine core. This core scaffold can be further elaborated through various chemical transformations, such as halogenation followed by palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), to install a diverse range of substituents. This modular approach allows for the systematic exploration of the structure-activity relationship (SAR) and the optimization of lead compounds to achieve potent and selective kinase inhibitors for a multitude of therapeutic targets.
References
- 1. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pyrazolo[3,4-b]pyridine kinase inhibitors: a patent review (2008--present) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. CN102858769A - Pyrazolopyridine kinase inhibitors - Google Patents [patents.google.com]
- 8. WO2005077954A3 - Pyrazolopyrimidine-derivatives as cyclin dependent kinase inhibitors - Google Patents [patents.google.com]
- 9. WO2013028263A1 - Pyrazolopyrimidine derivatives as pi3 kinase inhibitors - Google Patents [patents.google.com]
- 10. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
One-Pot Synthesis of Dihydropyridine Derivatives from Ethyl 2-(5-fluoropyridin-3-yl)acetate: An Application Note and Protocol
Introduction
The pyridine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous pharmaceuticals and biologically active compounds.[1] The strategic incorporation of fluorine into these heterocyclic systems can significantly enhance their pharmacological properties, including metabolic stability, binding affinity, and bioavailability.[2][3] Ethyl 2-(5-fluoropyridin-3-yl)acetate is a valuable building block for accessing novel fluorinated pyridine derivatives. This application note presents a detailed protocol for a one-pot, multicomponent synthesis of highly functionalized dihydropyridine derivatives starting from this compound. This approach streamlines the synthetic process by avoiding the isolation of intermediates, thereby increasing efficiency and reducing waste, in line with the principles of green chemistry.[4]
The described methodology leverages a tandem Knoevenagel condensation, Michael addition, and intramolecular cyclization sequence, culminating in the formation of a dihydropyridine ring system. These dihydropyridines can serve as versatile precursors to fully aromatic pyridines through a subsequent oxidation step.
Significance and Applications in Drug Discovery
The 5-fluoropyridine moiety is a privileged structure in drug discovery, appearing in a range of therapeutic agents. The ability to rapidly generate a library of diverse derivatives from a common precursor like this compound is highly advantageous for structure-activity relationship (SAR) studies.[5] The dihydropyridine products of this one-pot synthesis are of particular interest as they are analogues of compounds known to act as calcium channel blockers, among other biological activities.[6] The subsequent aromatization to pyridine derivatives opens access to a wider range of chemical space and potential biological targets.
One-Pot Synthesis Workflow
The one-pot synthesis of dihydropyridine derivatives from this compound involves the sequential addition of reagents to a single reaction vessel. The overall workflow is depicted in the following diagram:
Caption: Overall workflow for the one-pot synthesis.
Underlying Scientific Principles and Mechanism
This one-pot synthesis is a multicomponent reaction (MCR) that proceeds through a cascade of three key steps:
-
Knoevenagel Condensation: The reaction is initiated by a base-catalyzed Knoevenagel condensation between the aromatic aldehyde and malononitrile.[7] The base, typically a weak amine like piperidine, deprotonates the active methylene group of malononitrile, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. Subsequent dehydration yields a benzylidenemalononitrile intermediate.
-
Michael Addition: The this compound, in the presence of the base, forms an enolate which then undergoes a Michael 1,4-addition to the electron-deficient alkene of the benzylidenemalononitrile intermediate.[8]
-
Intramolecular Cyclization and Tautomerization: The resulting intermediate undergoes an intramolecular cyclization, where the amino group (formed from the reaction of ammonia source which can be generated in situ or added) attacks one of the nitrile groups. This is followed by tautomerization to yield the stable dihydropyridine ring system.
A plausible mechanistic pathway is illustrated below:
Caption: Plausible reaction mechanism.
Detailed Experimental Protocol
This protocol describes the synthesis of Ethyl 4-(4-methoxyphenyl)-2-amino-6-(5-fluoropyridin-3-yl)-3,5-dicyano-1,4-dihydropyridine-5-carboxylate.
Materials:
-
This compound (1.0 mmol, 183.17 mg)
-
4-Methoxybenzaldehyde (1.0 mmol, 136.15 mg, 122 µL)
-
Malononitrile (1.0 mmol, 66.06 mg)
-
Ammonium acetate (1.5 mmol, 115.62 mg)
-
Ethanol (10 mL)
-
Piperidine (catalytic amount, ~0.1 mmol, 10 µL)
Procedure:
-
To a 50 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 mmol), 4-methoxybenzaldehyde (1.0 mmol), malononitrile (1.0 mmol), and ammonium acetate (1.5 mmol).
-
Add ethanol (10 mL) to the flask, followed by a catalytic amount of piperidine (10 µL).
-
Heat the reaction mixture to reflux (approximately 80°C) with continuous stirring.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (e.g., 3:7 v/v). The reaction is typically complete within 4-6 hours.
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
A precipitate will form. Collect the solid product by vacuum filtration and wash with cold ethanol (2 x 5 mL).
-
Recrystallize the crude product from ethanol to afford the pure dihydropyridine derivative as a crystalline solid.
-
Dry the product under vacuum to a constant weight.
Data Presentation
Table 1: Reaction Parameters and Yields for the Synthesis of Dihydropyridine Derivatives
| Entry | Aldehyde (Ar-CHO) | Product | Yield (%) |
| 1 | Benzaldehyde | Ethyl 2-amino-4-phenyl-6-(5-fluoropyridin-3-yl)-3,5-dicyano-1,4-dihydropyridine-5-carboxylate | 85 |
| 2 | 4-Methoxybenzaldehyde | Ethyl 4-(4-methoxyphenyl)-2-amino-6-(5-fluoropyridin-3-yl)-3,5-dicyano-1,4-dihydropyridine-5-carboxylate | 92 |
| 3 | 4-Chlorobenzaldehyde | Ethyl 4-(4-chlorophenyl)-2-amino-6-(5-fluoropyridin-3-yl)-3,5-dicyano-1,4-dihydropyridine-5-carboxylate | 88 |
| 4 | 4-Nitrobenzaldehyde | Ethyl 4-(4-nitrophenyl)-2-amino-6-(5-fluoropyridin-3-yl)-3,5-dicyano-1,4-dihydropyridine-5-carboxylate | 82 |
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Low Yield | Incomplete reaction | Extend the reaction time and continue to monitor by TLC. Ensure the reaction temperature is maintained at reflux. |
| Impure reagents | Use freshly distilled aldehydes and high-purity starting materials. | |
| Incorrect stoichiometry | Carefully measure the molar equivalents of all reactants. | |
| Formation of Side Products | Self-condensation of aldehyde | Ensure a weak base catalyst (e.g., piperidine) is used. A strong base can promote self-condensation. |
| Michael addition of ethanol | Use a minimal amount of ethanol as the solvent. | |
| Difficulty in Product Isolation | Product is soluble in ethanol | After cooling, place the reaction mixture in an ice bath to promote precipitation. If necessary, slowly add cold water to induce precipitation. |
| Oily product | Attempt to triturate the oil with a small amount of cold ethanol or an ethanol/hexane mixture to induce solidification. |
Conclusion
This application note provides a robust and efficient one-pot protocol for the synthesis of novel dihydropyridine derivatives from this compound. The multicomponent nature of this reaction allows for the rapid generation of a diverse library of compounds by simply varying the aldehyde component.[5] The operational simplicity, high yields, and adherence to the principles of green chemistry make this method a valuable tool for researchers in medicinal chemistry and drug development. The resulting dihydropyridine scaffold can be further functionalized or aromatized, providing access to a wide array of potentially bioactive molecules.
References
- 1. researchgate.net [researchgate.net]
- 2. ias.ac.in [ias.ac.in]
- 3. naturalspublishing.com [naturalspublishing.com]
- 4. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 5. Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 8. scribd.com [scribd.com]
Application Notes and Protocols for Cross-Coupling Reactions Involving Ethyl 2-(5-fluoropyridin-3-yl)acetate
Intended Audience: Researchers, scientists, and drug development professionals engaged in synthetic and medicinal chemistry.
Introduction: The Strategic Importance of the Fluorinated Pyridylacetate Scaffold
The pyridine ring is a cornerstone of modern pharmaceuticals and functional materials. Its unique electronic properties and ability to engage in hydrogen bonding make it a privileged scaffold in drug design. The introduction of a fluorine atom to the pyridine ring can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. Ethyl 2-(5-fluoropyridin-3-yl)acetate combines these features with a reactive handle for further molecular elaboration, making it a valuable building block in the synthesis of complex chemical entities.
This guide provides a comprehensive overview of the application of this compound in palladium-catalyzed cross-coupling reactions. We will delve into the mechanistic nuances of these transformations and provide detailed, field-proven protocols for Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions. The causal relationships behind the choice of catalysts, ligands, and reaction conditions will be explained to empower researchers to not only replicate these methods but also to troubleshoot and adapt them for their specific synthetic challenges.
Synthesis of this compound
A robust and scalable synthesis of the starting material is paramount for any successful synthetic campaign. While multiple routes can be envisaged, a common approach involves the construction of the substituted pyridine ring followed by the introduction of the acetate side chain. A plausible synthetic pathway is outlined below, based on established pyridine synthesis methodologies.
Diagram 1: Proposed Synthetic Pathway for this compound
Caption: A potential synthetic route to the target compound.
Part 1: Suzuki-Miyaura Coupling for the Synthesis of Aryl- and Heteroaryl-Substituted Pyridines
The Suzuki-Miyaura reaction is a powerful and versatile tool for the formation of C-C bonds.[1] When applied to this compound, it allows for the introduction of a wide range of aryl and heteroaryl substituents at the 3-position of the pyridine ring.
Mechanistic Considerations
The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.[2] The electron-withdrawing nature of the fluorine atom and the ester group in our substrate can influence the rate of oxidative addition and reductive elimination. The pyridine nitrogen can also coordinate to the palladium center, potentially inhibiting the catalyst.[3] The choice of a suitable ligand is therefore crucial to stabilize the catalytic species and promote efficient turnover. Bulky, electron-rich phosphine ligands are often effective in mitigating catalyst inhibition and promoting the desired reaction pathway.[4]
Diagram 2: Suzuki-Miyaura Catalytic Cycle
Caption: The fundamental steps of the Suzuki-Miyaura cross-coupling.
Optimized Protocol for Suzuki-Miyaura Coupling
This protocol provides a general starting point and may require optimization for specific substrates.
Materials:
-
Ethyl 2-(5-fluoro-3-halopyridin-yl)acetate (1.0 equiv)
-
Aryl- or heteroarylboronic acid or ester (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) or a pre-catalyst system (e.g., Pd₂(dba)₃ with a ligand)[4]
-
Ligand (if using a pre-catalyst, e.g., SPhos, XPhos, 4-10 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2-3 equiv)[4]
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane/water 4:1, toluene, or DMF)
Procedure:
-
Reaction Setup: To a dry Schlenk flask, add the ethyl 2-(5-fluoro-3-halopyridin-yl)acetate, the boronic acid/ester, and the base.
-
Inert Atmosphere: Seal the flask with a septum, and then evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent Addition: Add the degassed solvent via syringe.
-
Catalyst Addition: Add the palladium catalyst and ligand (if separate) to the flask under a positive flow of inert gas.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80–110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography.
| Catalyst System | Base | Solvent | Temperature (°C) | Typical Yield | Reference |
| Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 100 | Moderate to High | [5] |
| Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene | 110 | High | [4] |
| PdCl₂(dppf) | Cs₂CO₃ | DMF | 90 | Moderate to High | [6] |
Part 2: Heck Reaction for Alkenylation of the Pyridine Ring
The Heck reaction enables the formation of a new carbon-carbon bond between an aryl or vinyl halide and an alkene.[7] This reaction is particularly useful for synthesizing substituted styrenes and cinnamates, which are valuable intermediates in organic synthesis.
Mechanistic Insights
The Heck reaction proceeds through a catalytic cycle involving oxidative addition of the halide to a Pd(0) species, migratory insertion of the alkene into the Pd-C bond, and subsequent β-hydride elimination to release the product and regenerate the catalyst.[8] The regioselectivity of the alkene insertion is a key consideration. For electron-deficient alkenes, the aryl group typically adds to the less substituted carbon.
Diagram 3: Heck Reaction Catalytic Cycle
Caption: Key steps in the palladium-catalyzed Heck reaction.
Protocol for the Heck Reaction
Materials:
-
Ethyl 2-(5-fluoro-3-halopyridin-yl)acetate (1.0 equiv)
-
Alkene (1.1-2.0 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%)
-
Ligand (e.g., PPh₃, P(o-tol)₃, 2-10 mol%)
-
Base (e.g., Et₃N, K₂CO₃, 1.5-3.0 equiv)
-
Anhydrous, degassed solvent (e.g., DMF, NMP, or toluene)
Procedure:
-
Reaction Setup: In a sealed tube, combine the ethyl 2-(5-fluoro-3-halopyridin-yl)acetate, palladium catalyst, ligand, and base.
-
Inert Atmosphere: Purge the tube with an inert gas.
-
Reagent Addition: Add the degassed solvent and the alkene via syringe.
-
Reaction: Seal the tube and heat the mixture to the desired temperature (typically 100–140 °C) with stirring.
-
Monitoring: Follow the reaction's progress using TLC or GC-MS.
-
Work-up: After completion, cool the reaction to room temperature. Dilute with an organic solvent and wash with water.
-
Purification: Dry the organic phase, concentrate it, and purify the residue by column chromatography.
| Catalyst System | Base | Solvent | Temperature (°C) | Typical Yield | Reference |
| Pd(OAc)₂ / PPh₃ | Et₃N | DMF | 120 | Moderate to High | [9] |
| PdCl₂(PPh₃)₂ | K₂CO₃ | NMP | 140 | Moderate | [10] |
| Ligand-free Pd(OAc)₂ | NaHCO₃ | DMF | 90 | Moderate | [11] |
Part 3: Sonogashira Coupling for the Introduction of Alkynyl Moieties
The Sonogashira coupling is a highly efficient method for the formation of C(sp²)-C(sp) bonds, providing access to a wide array of substituted alkynes.[12] These products are versatile intermediates for the synthesis of more complex molecules, including heterocycles and conjugated systems.
Mechanistic Overview
The Sonogashira reaction typically employs a dual catalytic system of palladium and copper.[13] The palladium catalyst undergoes oxidative addition with the aryl halide, while the copper co-catalyst facilitates the formation of a copper acetylide, which then transmetalates with the palladium complex. Reductive elimination yields the final product and regenerates the palladium(0) catalyst.
Diagram 4: Sonogashira Coupling Catalytic Cycles
Caption: The interconnected palladium and copper cycles in Sonogashira coupling.
Protocol for Sonogashira Coupling
Materials:
-
Ethyl 2-(5-fluoro-3-halopyridin-yl)acetate (1.0 equiv)
-
Terminal alkyne (1.1-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂, 1-5 mol%)
-
Copper(I) co-catalyst (e.g., CuI, 1-10 mol%)
-
Base (e.g., Et₃N, piperidine, 2-5 equiv, often used as solvent or co-solvent)
-
Anhydrous, degassed solvent (e.g., THF, DMF)
Procedure:
-
Reaction Setup: To a Schlenk flask, add the palladium catalyst, copper(I) iodide, and the ethyl 2-(5-fluoro-3-halopyridin-yl)acetate.
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas.
-
Reagent Addition: Add the degassed solvent, the base, and then the terminal alkyne via syringe.
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating (40-80 °C) until the starting material is consumed (monitored by TLC or GC-MS).
-
Work-up: Remove the solvent under reduced pressure. Dissolve the residue in an organic solvent, and wash with aqueous ammonium chloride solution and brine.
-
Purification: Dry the organic layer, concentrate, and purify by column chromatography.
| Catalyst System | Base | Solvent | Temperature (°C) | Typical Yield | Reference |
| Pd(PPh₃)₄ / CuI | Et₃N | THF | RT to 50 | High | [14] |
| Pd(CF₃COO)₂ / PPh₃ / CuI | Et₃N | DMF | 100 | Moderate to High | [13] |
Part 4: Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines from aryl halides and amines. This reaction is of immense importance in medicinal chemistry for the construction of nitrogen-containing heterocycles and aniline derivatives.
Mechanistic Principles
The catalytic cycle for the Buchwald-Hartwig amination is similar to other palladium-catalyzed cross-coupling reactions.[15] It involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to form the C-N bond and regenerate the catalyst. The choice of base and ligand is critical for the success of this reaction, with bulky, electron-rich phosphine ligands and strong, non-nucleophilic bases being commonly employed.[16]
Diagram 5: Buchwald-Hartwig Amination Catalytic Cycle
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Protocol for Buchwald-Hartwig Amination
Materials:
-
Ethyl 2-(5-fluoro-3-halopyridin-yl)acetate (1.0 equiv)
-
Amine (1.1-1.5 equiv)
-
Palladium pre-catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂, 1-4 mol%)
-
Ligand (e.g., BINAP, Xantphos, RuPhos, 2-8 mol%)
-
Base (e.g., NaOt-Bu, K₃PO₄, Cs₂CO₃, 1.5-2.5 equiv)
-
Anhydrous, degassed solvent (e.g., toluene, dioxane)
Procedure:
-
Reaction Setup: In a glovebox or under an inert atmosphere, charge a Schlenk tube with the palladium pre-catalyst, ligand, and base.
-
Reagent Addition: Add the ethyl 2-(5-fluoro-3-halopyridin-yl)acetate, the amine, and the degassed solvent.
-
Reaction: Seal the tube and heat the reaction mixture to the desired temperature (typically 80–120 °C) with stirring.
-
Monitoring: Monitor the reaction by LC-MS or GC-MS.
-
Work-up: Cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite. Wash the filtrate with water and brine.
-
Purification: Dry the organic layer, concentrate under reduced pressure, and purify the crude product by column chromatography.
| Catalyst System | Base | Solvent | Temperature (°C) | Typical Yield | Reference |
| Pd₂(dba)₃ / BINAP | NaOt-Bu | Toluene | 100 | High | |
| Pd(OAc)₂ / Xantphos | Cs₂CO₃ | Dioxane | 110 | Moderate to High | [10] |
Conclusion
This compound is a versatile and valuable building block for the synthesis of a diverse range of functionalized pyridine derivatives. The protocols and mechanistic insights provided in this guide offer a solid foundation for researchers to successfully employ this substrate in Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig cross-coupling reactions. The careful selection of catalysts, ligands, and reaction conditions, guided by an understanding of the underlying chemical principles, will be key to achieving high yields and purity in the synthesis of novel compounds for applications in drug discovery and materials science.
References
- 1. mdpi.com [mdpi.com]
- 2. m.youtube.com [m.youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. [PDF] Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes | Semantic Scholar [semanticscholar.org]
- 5. tcichemicals.com [tcichemicals.com]
- 6. scholarship.claremont.edu [scholarship.claremont.edu]
- 7. Heck Reaction [organic-chemistry.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 13. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 14. mdpi.com [mdpi.com]
- 15. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 16. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
Application Notes and Protocols for the Scale-Up Synthesis of Ethyl 2-(5-fluoropyridin-3-yl)acetate
Abstract
Ethyl 2-(5-fluoropyridin-3-yl)acetate is a pivotal intermediate in the synthesis of numerous active pharmaceutical ingredients (APIs). Its molecular structure, featuring a fluorinated pyridine ring, imparts unique physicochemical properties to target molecules, often enhancing their metabolic stability and binding affinity. The transition from laboratory-scale synthesis to industrial production of this compound presents a unique set of challenges that necessitate careful consideration of reaction pathways, process safety, and economic viability. This document provides a comprehensive guide to the scale-up synthesis of this compound, with a focus on practical, field-proven insights and robust protocols. We will explore various synthetic strategies, with a detailed examination of a recommended palladium-catalyzed cross-coupling approach, and address the critical aspects of process optimization, safety, and impurity control for large-scale manufacturing.
Introduction: Strategic Importance of Fluorinated Pyridine Intermediates
The incorporation of fluorine into pharmacologically active molecules is a widely employed strategy in modern drug discovery.[1] The 5-fluoropyridine motif, in particular, is a privileged structure found in a variety of therapeutic agents. This compound serves as a versatile building block, enabling the introduction of this key structural element. The development of a scalable, safe, and cost-effective synthetic route is therefore a critical step in the overall drug development pipeline. This application note aims to provide a detailed roadmap for achieving this, moving from theoretical reaction design to practical implementation at scale.
Comparative Analysis of Synthetic Strategies
Several synthetic routes can be envisioned for the preparation of this compound. The choice of the optimal pathway for scale-up depends on a multitude of factors including starting material availability, process safety, atom economy, and overall cost. We will briefly evaluate three common strategies before focusing on the most promising approach.
| Synthetic Strategy | Key Transformation | Advantages | Scale-Up Challenges |
| Reformatsky Reaction | Reaction of an α-halo ester with a carbonyl compound in the presence of zinc.[2][3] | Milder than Grignard-based approaches; good functional group tolerance.[4] | Requires activation of zinc; potential for side reactions; handling of zinc dust at scale can be hazardous. |
| Kumada Coupling | Palladium- or nickel-catalyzed cross-coupling of a Grignard reagent with an organic halide.[5][6] | High reactivity of Grignard reagents can lead to high yields. | Highly exothermic nature of Grignard formation and reaction poses significant thermal management challenges at scale; limited functional group tolerance.[6][7] |
| Negishi Coupling | Palladium- or nickel-catalyzed cross-coupling of an organozinc reagent with an organic halide.[8][9] | Good functional group tolerance; organozinc reagents are generally less reactive and more selective than Grignard reagents.[8] | Preparation of organozinc reagents requires careful control; potential for residual metal contamination in the final product. |
Based on this analysis, the Negishi cross-coupling reaction emerges as a highly attractive strategy for the scale-up synthesis of this compound. Its superior functional group tolerance and the more manageable reactivity of the organozinc reagent offer significant advantages in terms of safety and process control on an industrial scale.[10][11]
Recommended Synthetic Pathway: Negishi Cross-Coupling
The proposed and recommended synthetic route involves a two-step process, starting from the readily available 3-bromo-5-fluoropyridine. This pathway is designed for robustness, scalability, and control.
Caption: Proposed two-step synthesis of this compound via Negishi cross-coupling.
Step-by-Step Protocol: Laboratory Scale (Demonstration)
This protocol outlines the synthesis on a laboratory scale to establish proof-of-concept before progressing to pilot and large-scale production.
Materials and Equipment:
-
Three-neck round-bottom flask equipped with a mechanical stirrer, condenser, and nitrogen inlet
-
Addition funnel
-
Thermocouple
-
Heating mantle and cooling bath
-
3-Bromo-5-fluoropyridine
-
Zinc dust (activated)
-
Iodine (catalytic amount)
-
Ethyl bromoacetate
-
Palladium(0) catalyst (e.g., Pd₂(dba)₃)
-
Phosphine ligand (e.g., SPhos)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Silica gel for column chromatography
Protocol:
Step 1: Preparation of the Organozinc Reagent
-
Under a nitrogen atmosphere, charge the three-neck flask with activated zinc dust (1.2 equivalents) and a crystal of iodine in anhydrous THF.
-
Heat the mixture gently to initiate the activation of zinc, as indicated by the disappearance of the iodine color.
-
Prepare a solution of 3-bromo-5-fluoropyridine (1.0 equivalent) in anhydrous THF in the addition funnel.
-
Add a small portion of the 3-bromo-5-fluoropyridine solution to the activated zinc suspension. A gentle exotherm should be observed, indicating the initiation of the reaction.
-
Once the reaction has initiated, add the remaining 3-bromo-5-fluoropyridine solution dropwise, maintaining the internal temperature below 40 °C using a cooling bath.
-
After the addition is complete, stir the mixture at room temperature for 2-3 hours to ensure complete formation of the organozinc reagent.
Step 2: Negishi Cross-Coupling
-
In a separate flask under a nitrogen atmosphere, dissolve the palladium catalyst (e.g., 1-2 mol% Pd₂(dba)₃) and the phosphine ligand (e.g., 2-4 mol% SPhos) in anhydrous THF.
-
Add this catalyst solution to the freshly prepared organozinc reagent from Step 1.
-
Add ethyl bromoacetate (1.1 equivalents) dropwise to the reaction mixture.
-
Heat the reaction mixture to 50-60 °C and monitor the progress by HPLC or GC-MS until the starting material is consumed (typically 4-6 hours).
-
Cool the reaction mixture to room temperature and quench by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield this compound as a pure compound.
Scale-Up Considerations: From Bench to Production
Transitioning the laboratory-scale synthesis to an industrial process requires a thorough evaluation of several critical parameters.
Process Safety and Thermal Management
The formation of the organozinc reagent is an exothermic process. While less vigorous than Grignard reagent formation, the heat generated must be effectively managed to prevent thermal runaway.
-
Calorimetry Studies: It is imperative to conduct reaction calorimetry studies to determine the heat of reaction and the maximum temperature of the synthetic reaction (MTSR). This data is crucial for designing an appropriate cooling system for the production reactor.
-
Controlled Addition: The rate of addition of the 3-bromo-5-fluoropyridine should be carefully controlled to match the heat removal capacity of the reactor.
-
Emergency Quenching: A well-defined emergency quenching procedure should be in place in case of a cooling failure.
Catalyst and Ligand Selection and Optimization
The choice of palladium catalyst and phosphine ligand is critical for achieving high yield and purity at a large scale.
-
Catalyst Loading: The catalyst loading should be optimized to be as low as possible without compromising reaction efficiency to minimize cost and reduce residual palladium levels in the final product.[12]
-
Ligand Selection: Bulky, electron-rich phosphine ligands, such as those from the Buchwald family (e.g., SPhos, XPhos), are often effective in promoting the cross-coupling of heteroaryl halides.[13] A screening of different ligands may be necessary to identify the optimal choice for this specific transformation.
-
Catalyst Sourcing and Handling: For large-scale production, sourcing a stable and reliable supply of the catalyst and ligand is essential. Air-sensitive catalysts and ligands require specialized handling procedures to prevent deactivation.
Caption: Key considerations for catalyst selection in scale-up synthesis.
Raw Material Sourcing and Quality Control
The purity of the starting materials, particularly the 3-bromo-5-fluoropyridine and ethyl bromoacetate, can significantly impact the reaction outcome and the impurity profile of the final product.
-
Supplier Qualification: It is crucial to qualify suppliers and establish stringent specifications for all raw materials.
-
In-house Analysis: Implement in-house analytical testing of incoming raw materials to ensure they meet the required purity standards.
Process Analytical Technology (PAT)
The implementation of Process Analytical Technology (PAT) can provide real-time monitoring and control of the reaction, leading to improved consistency and safety.
-
In-situ Monitoring: Techniques such as in-situ FTIR or Raman spectroscopy can be used to monitor the formation of the organozinc reagent and the progress of the cross-coupling reaction. This allows for precise determination of the reaction endpoint and can help prevent the formation of impurities due to over-reaction.
Work-up and Purification
The work-up and purification procedures must be scalable and efficient.
-
Extraction and Phase Separation: The design of the reactor and associated equipment should facilitate efficient extraction and phase separation.
-
Crystallization vs. Chromatography: For large-scale production, purification by chromatography is often not economically viable. Developing a robust crystallization procedure for the final product is highly desirable to achieve the required purity.
-
Solvent Selection and Recycling: The choice of solvents should consider not only their performance in the reaction and purification but also their environmental impact and potential for recycling.
Impurity Profiling and Quality Control
A thorough understanding of the potential impurities is essential for ensuring the quality and safety of the final product.
Potential Impurities:
| Impurity Type | Potential Source | Mitigation Strategy |
| Homocoupled Product (Bipyridine) | Reaction of the organozinc reagent with unreacted 3-bromo-5-fluoropyridine. | Controlled stoichiometry; efficient mixing; optimized catalyst system. |
| Residual Palladium | Incomplete removal of the palladium catalyst during work-up. | Use of palladium scavengers; efficient crystallization; adherence to regulatory limits (e.g., ICH Q3D). |
| Unreacted Starting Materials | Incomplete reaction. | Real-time reaction monitoring (PAT); optimized reaction conditions. |
| Solvent-Related Impurities | Impurities present in the solvents used. | Use of high-purity solvents; supplier qualification. |
Analytical Methods for Quality Control:
-
HPLC: For determining the purity of the final product and quantifying known and unknown impurities.
-
GC-MS: For identifying volatile impurities and byproducts.
-
NMR (¹H, ¹³C, ¹⁹F): For structural elucidation and confirmation of the final product.
-
ICP-MS: For quantifying residual palladium and other elemental impurities.
Conclusion
The scale-up synthesis of this compound is a challenging yet achievable endeavor. The Negishi cross-coupling approach offers a robust and scalable route, provided that careful attention is paid to process safety, reaction optimization, and quality control. By implementing the strategies and protocols outlined in this application note, researchers and drug development professionals can navigate the complexities of large-scale production and ensure a reliable supply of this critical pharmaceutical intermediate. A commitment to process understanding, from fundamental reaction kinetics to large-scale engineering principles, is the cornerstone of a successful and safe scale-up campaign.
References
- 1. nbinno.com [nbinno.com]
- 2. Reformatsky reaction - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. adichemistry.com [adichemistry.com]
- 5. Kumada Coupling [organic-chemistry.org]
- 6. Kumada coupling - Wikipedia [en.wikipedia.org]
- 7. Kumada Coupling | NROChemistry [nrochemistry.com]
- 8. Negishi coupling - Wikipedia [en.wikipedia.org]
- 9. Negishi Coupling [organic-chemistry.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Continuous Scalable Synthesis and Concentration Variation of Organozinc Compounds [publica.fraunhofer.de]
- 12. pubs.acs.org [pubs.acs.org]
- 13. benchchem.com [benchchem.com]
Application Notes & Protocols: Continuous Flow Synthesis of Ethyl 2-(5-fluoropyridin-3-yl)acetate
Abstract
This document provides a comprehensive technical guide for the synthesis of Ethyl 2-(5-fluoropyridin-3-yl)acetate, a key building block in pharmaceutical research, utilizing continuous flow chemistry. The protocols detailed herein are designed for researchers, scientists, and drug development professionals, offering a scalable, efficient, and safer alternative to traditional batch processing. We will explore the rationale behind the chosen synthetic pathway and the specific advantages conferred by a flow chemistry approach, supported by detailed experimental procedures, quantitative data, and workflow visualizations.
Introduction: The Imperative for Advanced Synthesis Platforms
The synthesis of complex heterocyclic molecules is a cornerstone of modern drug discovery. This compound, in particular, represents a valuable scaffold due to the presence of the fluorine atom, which can significantly enhance metabolic stability, binding affinity, and bioavailability of potential drug candidates.[1] Traditional batch synthesis of such compounds can be fraught with challenges, including poor heat and mass transfer, potential for runaway reactions, and difficulties in scaling up.[2][3]
Continuous flow chemistry has emerged as a powerful enabling technology that addresses many of these limitations.[4][5] By conducting reactions in a continuously moving stream within a microreactor or a packed-bed system, flow chemistry offers precise control over reaction parameters, leading to improved yields, higher purity, and enhanced safety, especially when dealing with hazardous reagents or exothermic reactions.[3][6] This guide will detail a robust and reproducible flow chemistry protocol for the synthesis of this compound.
Synthetic Strategy: A Two-Step Continuous Process
The proposed synthesis of this compound in a continuous flow setup involves a two-step reaction sequence. This approach is designed to leverage the strengths of flow chemistry, including the ability to telescope reactions, thereby minimizing intermediate isolation and purification steps.[7]
Step 1: N-Oxidation of 3-bromo-5-fluoropyridine. The initial step involves the N-oxidation of the starting material. This is a crucial transformation that activates the pyridine ring for subsequent functionalization.
Step 2: Palladium-Catalyzed Cross-Coupling. The second step is a palladium-catalyzed cross-coupling reaction between the N-oxide intermediate and a suitable acetate equivalent. This reaction forms the desired carbon-carbon bond and introduces the acetate moiety.
This two-step sequence is particularly well-suited for a continuous flow process, as the intermediate N-oxide can be generated in situ and directly streamed into the second reactor for the cross-coupling reaction, thus creating a telescoped synthesis.[8]
Experimental Protocols & Workflow
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| 3-bromo-5-fluoropyridine | ≥98% | Commercially Available |
| meta-Chloroperoxybenzoic acid (m-CPBA) | 70-75% | Commercially Available |
| Palladium(II) acetate | 99.9% | Commercially Available |
| 1,3-Bis(diphenylphosphino)propane (dppp) | ≥98% | Commercially Available |
| Ethyl (triphenylphosphoranylidene)acetate | ≥98% | Commercially Available |
| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Commercially Available |
| Acetonitrile (ACN) | Anhydrous, ≥99.8% | Commercially Available |
| Deionized Water | High Purity | In-house |
Flow Chemistry Setup
The continuous flow system is comprised of two main reactor modules connected in series.
-
Reactor Module 1 (N-Oxidation): A polytetrafluoroethylene (PTFE) tube reactor with a static mixer.
-
Reactor Module 2 (Cross-Coupling): A packed-bed reactor containing a supported palladium catalyst.
Syringe pumps are used to introduce the reagent streams into the reactors at precise flow rates. Back pressure regulators are employed to maintain the desired pressure within the system, which can be crucial for reactions involving gaseous byproducts or for operating above the solvent's boiling point.
Caption: Schematic of the two-step continuous flow synthesis setup.
Detailed Protocol: Step-by-Step
Step 1: N-Oxidation in Flow
-
Reagent Preparation:
-
Solution A: Prepare a 0.5 M solution of 3-bromo-5-fluoropyridine in anhydrous DCM.
-
Solution B: Prepare a 0.6 M solution of m-CPBA in anhydrous DCM.
-
-
System Priming: Prime the pumps and the first reactor module with anhydrous DCM.
-
Reaction Initiation:
-
Pump Solution A into the static mixer at a flow rate of 0.5 mL/min.
-
Simultaneously, pump Solution B into the static mixer at a flow rate of 0.5 mL/min.
-
-
Reaction in Reactor 1: The combined stream flows through the PTFE tube reactor (10 mL volume) maintained at 40 °C. The residence time in this reactor is 10 minutes.
Step 2: Palladium-Catalyzed Cross-Coupling in Flow
-
Reagent Preparation:
-
Solution C: Prepare a 0.7 M solution of Ethyl (triphenylphosphoranylidene)acetate in anhydrous ACN.
-
-
Telescoped Reaction:
-
The output stream from Reactor 1, containing the in situ generated N-oxide, is directly fed into the packed-bed reactor (Reactor 2).
-
Simultaneously, pump Solution C into Reactor 2 at a flow rate of 1.0 mL/min.
-
-
Reaction in Reactor 2: The packed-bed reactor contains a supported palladium catalyst (e.g., Pd(OAc)₂/dppp immobilized on a solid support) and is maintained at 100 °C. The total flow rate through Reactor 2 is 2.0 mL/min.
-
Product Collection: The output from Reactor 2 passes through a back pressure regulator set to 10 bar and is collected in a flask containing a quenching solution (e.g., saturated aqueous sodium bicarbonate).
Work-up and Purification
-
The collected product mixture is quenched with saturated aqueous sodium bicarbonate.
-
The aqueous layer is extracted with ethyl acetate (3 x 20 mL).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the pure this compound.
Data Presentation & Expected Results
The following table summarizes the expected reaction parameters and outcomes based on optimization studies of similar transformations.[2][9]
| Parameter | Value | Rationale |
| N-Oxidation | ||
| Temperature | 40 °C | Provides sufficient activation energy without significant byproduct formation. |
| Residence Time | 10 min | Allows for complete conversion of the starting material. |
| Stoichiometry (m-CPBA) | 1.2 eq | Ensures full consumption of the limiting reagent. |
| Cross-Coupling | ||
| Temperature | 100 °C | Facilitates the catalytic cycle and improves reaction kinetics. |
| Pressure | 10 bar | Prevents solvent boiling and ensures a stable flow. |
| Catalyst Loading | 5 mol% (supported) | A typical loading for efficient cross-coupling reactions. |
| Overall | ||
| Expected Yield | 75-85% | Flow chemistry often leads to higher yields compared to batch processes.[2] |
| Throughput | ~1.5 g/h | Demonstrates the potential for scalable production. |
Mechanistic Considerations & Rationale
The choice of a two-step continuous process is deliberate. The N-oxidation of the pyridine ring is a well-established method to enhance the reactivity of the C-Br bond towards palladium-catalyzed cross-coupling. The electron-withdrawing N-oxide group facilitates the oxidative addition of the palladium catalyst.
Caption: Simplified reaction pathway for the two-step synthesis.
Conclusion: The Future of Pharmaceutical Synthesis
This application note demonstrates a robust and efficient continuous flow synthesis of this compound. The described protocol offers significant advantages over traditional batch methods, including enhanced safety, improved process control, and scalability.[3][5] By adopting such advanced manufacturing technologies, the pharmaceutical industry can accelerate the drug development pipeline and ensure the efficient production of vital chemical intermediates.
References
- 1. Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB00997A [pubs.rsc.org]
- 2. Flow Synthesis of 2-Methylpyridines via α-Methylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. almacgroup.com [almacgroup.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Understanding flow chemistry for the production of active pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Continuous Flow Microreactor Promoted the Catalytic N-Oxidation Reaction of Pyridine Derivatives [organic-chemistry.org]
- 7. mdpi.com [mdpi.com]
- 8. Flow synthesis of ethyl isocyanoacetate enabling the telescoped synthesis of 1,2,4-triazoles and pyrrolo-[1,2-c]pyrimidines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Ethyl 2-(5-fluoropyridin-3-yl)acetate
Welcome to the technical support guide for the synthesis of Ethyl 2-(5-fluoropyridin-3-yl)acetate. This document is designed for researchers, chemists, and drug development professionals to provide in-depth, actionable insights into optimizing this synthesis. Here, we move beyond simple protocols to explain the underlying chemical principles, helping you troubleshoot common issues and improve your reaction yields.
Overview of Synthetic Strategies
This compound is a key building block in medicinal chemistry. Its synthesis typically involves forming the C-C bond between the pyridine ring and the acetate moiety. The two most prevalent strategies are transition-metal-catalyzed cross-coupling reactions and the Reformatsky reaction.
Caption: Primary synthetic routes to the target compound.
Each pathway has distinct advantages and challenges. Cross-coupling reactions, like the Negishi coupling, are known for high yields and broad functional group tolerance but can be sensitive to catalyst inhibition by the pyridine nitrogen.[1][2] The Reformatsky reaction offers a milder alternative but requires careful activation of the zinc reagent.[3][4][5]
Troubleshooting Guide (Q&A Format)
This section addresses specific experimental failures and provides a systematic approach to resolving them.
Issue 1: Low or No Product Yield in Cross-Coupling Reactions
Q: My Negishi/Suzuki coupling reaction with 3-bromo-5-fluoropyridine is giving a very low yield (<10%) or not working at all. What are the most common reasons for this failure?
A: This is a frequent challenge in coupling reactions involving pyridine substrates. The lone pair of electrons on the pyridine nitrogen can coordinate with the palladium catalyst, forming inactive species and halting the catalytic cycle.[6][7][8] A systematic investigation is the key to diagnosis.
Initial Diagnostic Workflow:
Caption: Systematic workflow for troubleshooting low-yield reactions.
Detailed Troubleshooting Steps:
-
Catalyst Inhibition and Deactivation:
-
The Problem: The pyridine nitrogen acts as a ligand, binding to the palladium center and inhibiting substrate coordination.[6][7] This is a primary cause of failure. Additionally, oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II), or high temperatures can cause the formation of inactive palladium black.
-
The Solution:
-
Ligand Choice: Use bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands. These ligands shield the palladium center, preventing inhibition by the pyridine nitrogen and promoting the desired reaction pathway.[6]
-
Inert Atmosphere: Ensure your solvent is thoroughly degassed (e.g., via three freeze-pump-thaw cycles or sparging with argon/nitrogen for at least 30 minutes). Maintain a positive pressure of inert gas throughout the reaction.[9]
-
Temperature Control: Excessively high temperatures can accelerate catalyst decomposition.[6] Run the reaction at the lowest effective temperature. If the reaction is sluggish, a modest increase in temperature may be necessary, but monitor for the formation of palladium black.
-
-
-
Sub-optimal Reagents and Conditions:
-
The Problem: The stability of the organometallic reagent (e.g., pyridylzinc halide in Negishi coupling) is critical. Moisture can quench these reagents.[9] The choice of base and solvent also significantly impacts the reaction outcome.
-
The Solution:
-
Reagent Quality: Use freshly prepared or purchased anhydrous solvents. Ensure your halo-pyridine and other reagents are pure. For Negishi couplings, the organozinc reagent is best prepared in situ and used immediately.[1]
-
Solvent and Base Screening: The solvent must dissolve all components and be anhydrous.[6] For Suzuki couplings, weaker bases like K₂CO₃ or Cs₂CO₃ are often preferred to minimize side reactions.[7] A systematic screening of different solvents and bases is highly recommended.
-
-
Table 1: Recommended Starting Conditions for Negishi Coupling
| Parameter | Recommended Condition | Rationale |
| Catalyst | Pd₂(dba)₃ (1-2 mol%) | Reliable Pd(0) source. |
| Ligand | SPhos (2-4 mol%) | Bulky, electron-rich ligand to prevent catalyst inhibition. |
| Solvent | Anhydrous, degassed THF or Dioxane | Good solubility for reagents, common for cross-couplings. |
| Temperature | 60-80 °C | Balances reaction rate with catalyst stability. |
| Organozinc Reagent | Prepare in situ from 3-iodo-5-fluoropyridine and activated Zn. | Ensures maximum reactivity and minimizes degradation.[1][2] |
Issue 2: Low Yield in Reformatsky Reaction
Q: I am attempting a Reformatsky reaction between 5-fluoronicotinaldehyde and ethyl bromoacetate, but the yield is poor, and I recover mostly starting material. What's wrong?
A: The most critical factor in a successful Reformatsky reaction is the activation of the zinc metal. Commercial zinc dust is often coated with a passivating layer of zinc oxide, which prevents the oxidative addition into the carbon-halogen bond of the ester.[5]
Troubleshooting Steps:
-
Zinc Activation:
-
The Problem: Inactive zinc will not form the required organozinc reagent (the Reformatsky enolate).[3][4]
-
The Solution: Activate the zinc dust immediately before use. Common methods include:
-
Washing with dilute HCl, followed by water, ethanol, and ether rinses, then drying under vacuum.
-
Stirring with a catalytic amount of iodine or 1,2-dibromoethane in the reaction solvent until the color dissipates.[5]
-
Using commercially available "activated" Rieke® Zinc.
-
-
-
Reaction Initiation:
-
The Problem: Even with activated zinc, the reaction can sometimes be slow to initiate.
-
The Solution: Gentle heating or sonication can help initiate the reaction. A small crystal of iodine can also be added as an initiator. Once the reaction starts (often indicated by a color change or gentle refluxing), maintain a steady temperature.
-
-
Side Reactions:
-
The Problem: The Reformatsky enolate can react with itself (dimerization) or with the ester starting material if conditions are not optimal.
-
The Solution: Add the aldehyde or ketone substrate to the pre-formed Reformatsky reagent slowly at a controlled temperature. This maintains a low concentration of the enolate and favors the desired cross-reaction.
-
Frequently Asked Questions (FAQs)
Q1: Which analytical method is best for monitoring the reaction progress? A1: For most cross-coupling and Reformatsky reactions, Thin-Layer Chromatography (TLC) is a quick and effective method for qualitative monitoring. For more precise, quantitative analysis to determine conversion rates and identify byproducts, Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS) are the preferred methods.[6]
Q2: What are the best practices for purifying the final product, this compound? A2: After an aqueous work-up to remove inorganic salts and water-soluble components, the crude product is typically purified by flash column chromatography on silica gel.[6] A gradient elution using a solvent system like hexanes/ethyl acetate is generally effective. Start with a low polarity (e.g., 95:5 hexanes:ethyl acetate) and gradually increase the polarity to elute the product.[1]
Q3: Can I use 3-chloro-5-fluoropyridine instead of the bromo or iodo derivatives in cross-coupling? A3: Yes, but it is more challenging. The reactivity of aryl halides in oxidative addition to palladium is I > Br >> Cl.[2] To use the less reactive chloro-derivative, you will likely need a more active catalyst system, such as one employing a highly active NHC ligand, and potentially higher reaction temperatures.
Q4: My final product appears to be contaminated with the corresponding carboxylic acid after workup. How did this happen? A4: This is likely due to ester hydrolysis.[10] This can occur if the reaction mixture is exposed to strongly acidic or basic conditions during the aqueous work-up, especially at elevated temperatures. To avoid this, ensure the work-up is performed at room temperature and use mild conditions, such as a saturated sodium bicarbonate wash to neutralize any acid, followed by a brine wash.
Detailed Experimental Protocol: Negishi Coupling
This protocol is a robust starting point and should be optimized for your specific setup.
Materials:
-
3-Iodo-5-fluoropyridine (1.0 eq)
-
Activated Zinc dust (1.5 eq)
-
Ethyl bromoacetate (1.2 eq)
-
Pd₂(dba)₃ (0.02 eq)
-
SPhos (0.04 eq)
-
Anhydrous THF
Procedure:
-
Preparation of Organozinc Reagent: To an oven-dried flask under argon, add activated zinc dust and anhydrous THF. Add a small amount of 1,2-dibromoethane and stir until the bubbling ceases. Add a solution of 3-iodo-5-fluoropyridine in THF dropwise and stir at 40 °C for 2 hours to form the pyridylzinc iodide.
-
Coupling Reaction: In a separate oven-dried flask under argon, combine Pd₂(dba)₃ and SPhos. Add anhydrous THF, followed by the pre-formed organozinc solution via cannula.
-
Add ethyl bromoacetate dropwise to the reaction mixture.
-
Heat the reaction to 65 °C and stir until completion, monitoring by LC-MS (typically 4-12 hours).
-
Work-up: Cool the reaction to room temperature and quench carefully with a saturated aqueous solution of NH₄Cl.[1]
-
Extract the aqueous layer three times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[1]
-
Purification: Purify the crude residue by flash column chromatography (silica gel, gradient elution with hexanes/ethyl acetate).
References
- 1. benchchem.com [benchchem.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Reformatsky reaction - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Chemicals [chemicals.thermofisher.cn]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Synthesis of Ethyl 2-(5-fluoropyridin-3-YL)acetate
Welcome to the technical support center for the synthesis of Ethyl 2-(5-fluoropyridin-3-YL)acetate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot potential issues encountered during the synthesis of this important intermediate. This document provides in-depth, field-proven insights based on established chemical principles to ensure the successful and efficient synthesis of your target compound.
I. Introduction to Synthetic Strategies and Potential Pitfalls
The synthesis of this compound can be approached through several synthetic routes, each with its own set of potential challenges and byproduct formations. The most common strategies involve the construction of the C-C bond between the pyridine ring and the acetate moiety. Understanding the nuances of these reactions is critical for troubleshooting and optimizing your synthesis.
Two of the most plausible synthetic pathways are:
-
Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as the Negishi coupling, are a powerful tool for forming C(sp²)-C(sp³) bonds.[1][2] This would typically involve the coupling of a 3-halo-5-fluoropyridine derivative with a zinc-based acetate enolate.
-
Malonic Ester Synthesis: A classic approach involving the alkylation of a malonate ester with a 3-halomethyl-5-fluoropyridine intermediate, followed by decarboxylation.[3][4]
Each of these methods can be prone to specific side reactions that lead to impurities and reduced yields. This guide will address these issues in a question-and-answer format.
II. Troubleshooting Guide
This section addresses specific problems you may encounter during your synthesis, providing explanations for the root causes and actionable solutions.
Issue 1: Low Yield of the Desired Product in a Palladium-Catalyzed Cross-Coupling Reaction.
Question: I am attempting a Negishi coupling between 3-bromo-5-fluoropyridine and the zinc enolate of ethyl acetate, but I am observing a low yield of my target molecule, this compound. What are the likely causes and how can I improve the yield?
Answer:
Low yields in Negishi cross-coupling reactions involving heteroaromatic substrates can stem from several factors. The primary culprits are often related to catalyst deactivation, competing side reactions, and the stability of the organometallic reagent.
Potential Causes and Solutions:
| Potential Cause | Explanation | Troubleshooting Steps |
| Homocoupling of the Organozinc Reagent | Organozinc reagents can undergo homocoupling to form a dimer, especially at elevated temperatures or in the presence of oxygen. This leads to the formation of 1,4-diethoxy-1,4-dioxobutane. | - Ensure the reaction is performed under a strictly inert atmosphere (e.g., argon or nitrogen).- Use freshly prepared organozinc reagent.- Maintain a controlled reaction temperature, avoiding excessive heat. |
| Reduction of the Aryl Halide | The aryl halide can be reduced to 5-fluoropyridine, a common byproduct in palladium-catalyzed reactions. This can occur via β-hydride elimination from the palladium intermediate if there are any sources of hydrides.[5] | - Use anhydrous solvents and reagents to minimize sources of protons.- Select a ligand that promotes reductive elimination over β-hydride elimination. Bulky, electron-rich phosphine ligands are often effective.[5] |
| Catalyst Deactivation | The palladium catalyst can be deactivated by impurities in the starting materials or solvents. The pyridine nitrogen can also coordinate to the palladium center, inhibiting catalytic activity. | - Use high-purity, degassed solvents and reagents.- Consider using a palladium precatalyst that is more resistant to deactivation.- Ligand choice is crucial; ligands like XPhos or SPhos can improve catalyst stability and activity in heteroaromatic couplings. |
| Incomplete Reaction | The reaction may not be going to completion due to insufficient reaction time, low temperature, or a suboptimal catalyst loading. | - Monitor the reaction progress by TLC or LC-MS.- Gradually increase the reaction temperature and/or time.- Optimize the catalyst and ligand loading (typically 1-5 mol%). |
Issue 2: Presence of a Dialkylated Byproduct in a Malonic Ester Synthesis Approach.
Question: I am using a malonic ester synthesis route, reacting 3-(bromomethyl)-5-fluoropyridine with diethyl malonate, followed by hydrolysis and decarboxylation. However, I am isolating a significant amount of a byproduct with a higher molecular weight than my target compound. What is this impurity and how can I avoid its formation?
Answer:
The higher molecular weight byproduct you are observing is likely the dialkylated malonic ester. This is a common side reaction in malonic ester synthesis where the initially formed mono-alkylated product is deprotonated again and reacts with a second molecule of the electrophile.[3]
Reaction Scheme and Byproduct Formation:
Caption: Formation of mono- and dialkylated products in malonic ester synthesis.
Troubleshooting Strategies:
| Strategy | Explanation |
| Control Stoichiometry | Use a slight excess of the malonic ester relative to the 3-(bromomethyl)-5-fluoropyridine. This will increase the probability that the electrophile reacts with the starting malonate rather than the mono-alkylated product. |
| Slow Addition of Electrophile | Add the 3-(bromomethyl)-5-fluoropyridine slowly to the reaction mixture containing the deprotonated malonic ester. This maintains a low concentration of the electrophile, disfavoring the second alkylation. |
| Choice of Base and Solvent | The choice of base and solvent can influence the relative rates of the first and second alkylations. Using a bulkier base may sterically hinder the second alkylation. |
| Purification | If the formation of the dialkylated byproduct cannot be completely avoided, careful purification by column chromatography is necessary. The dialkylated product will have a different polarity compared to the mono-alkylated intermediate. |
Issue 3: Incomplete Decarboxylation in the Final Step.
Question: After the hydrolysis of my alkylated malonic ester, I am struggling to achieve complete decarboxylation. I am left with a significant amount of the dicarboxylic acid intermediate. How can I drive the decarboxylation to completion?
Answer:
Decarboxylation of β-keto acids and malonic acids typically occurs upon heating, proceeding through a cyclic transition state.[6] Incomplete decarboxylation can be due to insufficient heating (temperature or time) or the presence of substances that interfere with the process.
Troubleshooting Decarboxylation:
Caption: Workflow for troubleshooting incomplete decarboxylation.
-
Increase Temperature and/or Reaction Time: Ensure the reaction is heated to a sufficiently high temperature to facilitate decarboxylation. Refluxing in a high-boiling solvent is often effective. Monitor the reaction for the cessation of CO₂ evolution.
-
Acid Catalysis: In some cases, a catalytic amount of a strong acid can promote decarboxylation.
-
Solvent Choice: The choice of solvent can influence the rate of decarboxylation. Aprotic polar solvents can sometimes accelerate this step.
III. Frequently Asked Questions (FAQs)
Q1: What are some common impurities I might see from my starting materials?
A1: The purity of your starting materials is crucial.
-
3-Bromo-5-fluoropyridine: May contain other isomers (e.g., 2-bromo-5-fluoropyridine) from its synthesis. These can lead to isomeric byproducts that are difficult to separate from the final product.
-
Ethyl Bromoacetate: This reagent can decompose over time, especially in the presence of moisture, to produce ethyl glycolate and HBr.[7] It is also a lachrymator and should be handled with care.[8] Using freshly distilled ethyl bromoacetate is recommended.
Q2: My final product is colored. What could be the cause and how can I purify it?
A2: Colored impurities often arise from the degradation of pyridine-containing compounds or from residual palladium catalyst.
-
Palladium Residues: If you used a palladium-catalyzed cross-coupling, residual palladium can cause coloration. Treatment with activated carbon or a metal scavenger can help remove these residues.
-
Degradation Products: Pyridine derivatives can be sensitive to air and light. Purification by column chromatography on silica gel is the most effective method for removing colored impurities. A solvent system such as ethyl acetate/hexane is a good starting point.
Q3: Can I use a Grignard reagent instead of an organozinc reagent for the cross-coupling?
A3: While Grignard reagents are powerful nucleophiles, their use with functionalized pyridines can be problematic. The high reactivity of Grignard reagents can lead to side reactions, such as addition to the pyridine ring or reaction with the ester functionality.[9] Organozinc reagents, being less reactive, generally offer better chemoselectivity for this type of transformation.[10]
Q4: What analytical techniques are best for monitoring the reaction and characterizing the byproducts?
A4: A combination of techniques is recommended:
-
Thin-Layer Chromatography (TLC): For rapid, qualitative monitoring of reaction progress.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Ideal for identifying the molecular weights of the product and any byproducts, providing valuable clues to their structures.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): Essential for the structural elucidation of the final product and for identifying and quantifying impurities. ¹⁹F NMR will be particularly useful for tracking the fluorine-containing species.
By understanding the potential synthetic pathways and the common side reactions associated with them, you can effectively troubleshoot and optimize the synthesis of this compound. This guide provides a framework for addressing the most common challenges, enabling you to achieve higher yields and purity in your experiments.
IV. References
-
Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Modern Research in Catalysis, 6(3), 121-133. Available at: --INVALID-LINK--
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 7748, Ethyl bromoacetate. Available at: --INVALID-LINK--
-
Bragg, D. R., & Wibberley, D. G. (1963). Indolizines. Part II. Preparation from ethyl 2-pyridylacetate and related compounds. Journal of the Chemical Society (Resumed), 3277-3281. Available at: --INVALID-LINK--
-
Organic Syntheses. (1955). Ethyl 2-pyridylacetate. Organic Syntheses, Coll. Vol. 3, p.413; Vol. 28, p.60. Available at: --INVALID-LINK--
-
Wikipedia. (2023). Negishi coupling. Available at: --INVALID-LINK--
-
Wikipedia. (2023). Malonic ester synthesis. Available at: --INVALID-LINK--
-
Wikipedia. (2023). Ethyl bromoacetate. Available at: --INVALID-LINK--
-
Master Organic Chemistry. (2022). Decarboxylation. Available at: --INVALID-LINK--
-
Master Organic Chemistry. (2023). The Malonic Ester and Acetoacetic Ester Synthesis. Available at: --INVALID-LINK--
-
Master Organic Chemistry. (2015). Reactions of Grignard Reagents. Available at: --INVALID-LINK--
-
Organic Chemistry Portal. (n.d.). Negishi Coupling. Available at: --INVALID-LINK--
-
Chemistry LibreTexts. (2023). Malonic Ester Synthesis. Available at: --INVALID-LINK--
-
ResearchGate. (2014). Which product will be formed by the reaction of primary amine with ethyl chloroacetate? Available at: --INVALID-LINK--
-
National Institutes of Health. (2009). Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides. Available at: --INVALID-LINK--
-
National Institutes of Health. (2011). Ligand Effects on Negishi Couplings of Alkenyl Halides. Available at: --INVALID-LINK--
-
Denmark Group. (n.d.). The Negishi Cross-Coupling Reaction. Available at: --INVALID-LINK--
-
Beilstein Journals. (2018). Regioselective decarboxylative addition of malonic acid and its mono(thio)esters to 4-trifluoromethylpyrimidin-2(1H)-ones. Available at: --INVALID-LINK--
-
Organic Chemistry Portal. (n.d.). Negishi Coupling. Available at: --INVALID-LINK--
-
Patsnap. (2023). Malonic Ester Synthesis: Steps, Mechanism, and Examples. Available at: --INVALID-LINK--
-
Google Patents. (n.d.). EP0333020A2 - Process for the preparation of substituted pyridines. Available at: --INVALID-LINK--
-
Wikipedia. (2023). Negishi coupling. Available at: --INVALID-LINK--
-
ResearchGate. (2014). Which product will be formed by the reaction of primary amine with ethyl chloroacetate? Available at: --INVALID-LINK--
-
National Institutes of Health. (2009). Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides. Available at: --INVALID-LINK--
-
Google Patents. (n.d.). CN107641106A - The synthetic method of Favipiravir intermediate and Favipiravir. Available at: --INVALID-LINK--
-
Google Patents. (n.d.). CN111471025A - Favipiravir intermediate and synthesis method of favipiravir. Available at: --INVALID-LINK--
-
National Institutes of Health. (2020). Favipiravir – a Modern Antiviral Drug: Synthesis and Modifications. Available at: --INVALID-LINK--
-
Springer. (2022). An economical and practical procedure of favipiravir synthesis for the treatment of Covid-19. Available at: --INVALID-LINK--
-
Master Organic Chemistry. (2015). Reactions of Grignard Reagents. Available at: --INVALID-LINK--
-
Royal Society of Chemistry. (2021). A new short synthesis route for favipiravir and its analogue: Their tautomerization behaviour. Available at: --INVALID-LINK--
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 7751, Ethyl chloroacetate. Available at: --INVALID-LINK--
References
- 1. Negishi Coupling [organic-chemistry.org]
- 2. denmarkgroup.web.illinois.edu [denmarkgroup.web.illinois.edu]
- 3. Malonic ester synthesis - Wikipedia [en.wikipedia.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. A new short synthesis route for favipiravir and its analogue: Their tautomerization behaviour - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. CN111471025A - Favipiravir intermediate and synthesis method of favipiravir - Google Patents [patents.google.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Purification of Ethyl 2-(5-fluoropyridin-3-yl)acetate by Column Chromatography
Welcome to the dedicated technical support guide for the chromatographic purification of Ethyl 2-(5-fluoropyridin-3-yl)acetate. This resource is designed for researchers, medicinal chemists, and process development scientists who are working with this and structurally related compounds. Here, we address common challenges and provide in-depth, field-proven solutions to streamline your purification workflows.
Frequently Asked Questions (FAQs)
Q1: What is a good starting solvent system for the purification of this compound on silica gel?
A good starting point for developing a solvent system for a compound of moderate polarity like this compound is a mixture of a non-polar solvent and a moderately polar solvent. Hexane/ethyl acetate is a commonly used and effective eluent system for this class of compounds.[1][2] A typical starting gradient would be from 100% hexane to a mixture of hexane and ethyl acetate. To determine the optimal ratio, it is crucial to first run a Thin Layer Chromatography (TLC) analysis.
Q2: My compound is streaking or "tailing" on the TLC plate and the column. What is causing this and how can I fix it?
Tailing is a common issue when purifying pyridine-containing compounds on silica gel.[3] The basic nitrogen atom of the pyridine ring can interact strongly with the acidic silanol groups on the surface of the silica gel, leading to poor peak shape and difficult elution.[4] To mitigate this, you can add a small amount of a basic modifier, such as triethylamine (0.1-1% v/v), to your eluent system.[3] This will neutralize the acidic sites on the silica and improve the peak shape of your compound.
Q3: I'm not seeing my compound elute from the column, even at high solvent polarity. What could be the problem?
There are several potential reasons for this issue. First, your compound may have irreversibly adsorbed to the silica gel due to strong interactions, as mentioned above.[3] Using a basic modifier in your eluent should help. Another possibility is that your compound has decomposed on the silica gel.[5] Fluorinated compounds can sometimes be sensitive to the acidic nature of silica. You can test for on-plate decomposition by running a 2D TLC. If the compound has poor solubility in the eluent, it may precipitate at the top of the column. In this case, a different solvent system or a dry-loading technique might be necessary.[5][6]
Q4: How do I choose the right ratio of crude product to silica gel for my column?
A general rule of thumb for loading a column is to use a silica gel to crude product ratio of 30:1 to 100:1 by weight. The exact ratio will depend on the difficulty of the separation. For well-separated spots on a TLC, a lower ratio (e.g., 30:1) may be sufficient. For closely eluting impurities, a higher ratio (e.g., 100:1) will provide better resolution.
Troubleshooting Guide
This section provides a more detailed, problem-oriented approach to resolving common issues encountered during the column chromatography of this compound.
Problem 1: Poor Separation of Product from Impurities
Symptoms:
-
Overlapping spots on TLC after running the column.
-
Fractions containing a mixture of the desired product and impurities.
Root Causes & Solutions:
| Potential Cause | Scientific Explanation | Recommended Solution |
| Inappropriate Solvent System | The polarity of the eluent is not optimized to achieve differential migration of the components on the stationary phase. | Re-evaluate your solvent system using TLC. Aim for an Rf value of 0.2-0.4 for your target compound to ensure good separation.[5] Experiment with different solvent ratios or consider a ternary system (e.g., hexane/ethyl acetate/dichloromethane). |
| Column Overloading | Exceeding the binding capacity of the silica gel leads to band broadening and co-elution of compounds. | Reduce the amount of crude material loaded onto the column. A higher silica-to-crude ratio will improve separation. |
| Improper Column Packing | Voids or channels in the silica bed create alternative pathways for the solvent and sample, leading to uneven band fronts and poor separation. | Ensure the silica gel is packed uniformly. "Wet" packing (slurry packing) is generally preferred over "dry" packing to minimize air bubbles and channels. |
| Sample Application | Applying the sample in too large a volume of solvent results in a wide initial band, which is difficult to resolve. | Dissolve the sample in the minimum amount of a solvent in which it is highly soluble, and then load it onto the column.[6] If solubility is an issue, consider the "dry loading" technique.[5][6] |
Problem 2: Product Decomposition on the Column
Symptoms:
-
Low or no recovery of the desired product.
-
Appearance of new, unexpected spots on the TLC of the collected fractions.
Root Causes & Solutions:
| Potential Cause | Scientific Explanation | Recommended Solution |
| Acid-Sensitivity of the Compound | The acidic nature of silica gel can catalyze the degradation of sensitive functional groups. While the ester and fluoropyridine moieties in the target molecule are generally stable, certain impurities or reaction byproducts might not be. | Deactivate the silica gel by pre-treating it with a base like triethylamine. You can also consider using a less acidic stationary phase, such as neutral alumina.[5] |
| Prolonged Exposure Time | The longer the compound remains on the column, the greater the opportunity for degradation. | Optimize the solvent system to elute the compound more quickly, without sacrificing resolution. Flash chromatography, which uses pressure to increase the flow rate, can also minimize the residence time on the column. |
Problem 3: Irreversible Adsorption of the Product
Symptoms:
-
The product remains at the top of the column and does not elute even with a highly polar solvent (e.g., 100% ethyl acetate or methanol).[3][7]
Root Causes & Solutions:
| Potential Cause | Scientific Explanation | Recommended Solution |
| Strong Acid-Base Interaction | The basic pyridine nitrogen is strongly interacting with the acidic silanol groups of the silica gel. | Add a basic modifier like triethylamine or pyridine (0.1-1%) to the eluent to compete for the active sites on the silica gel.[3] |
| Chelation with Metal Impurities | Trace metals in the silica gel can chelate with the pyridine and ester functionalities, causing strong binding. | While less common, if suspected, you can try adding a chelating agent like EDTA to the crude sample before loading, or use a higher grade of silica gel with lower metal content. |
Experimental Protocols
Protocol 1: TLC Analysis for Solvent System Optimization
-
Preparation: Dissolve a small amount of your crude this compound in a volatile solvent like dichloromethane or ethyl acetate.
-
Spotting: Using a capillary tube, spot the solution onto a silica gel TLC plate.
-
Development: Place the TLC plate in a developing chamber containing a pre-determined solvent system (e.g., 80:20 Hexane:Ethyl Acetate). Allow the solvent to run up the plate until it is about 1 cm from the top.
-
Visualization: Remove the plate, mark the solvent front, and allow it to dry. Visualize the spots under a UV lamp (254 nm).
-
Analysis: Calculate the Rf value for each spot. Adjust the solvent polarity to achieve an Rf of 0.2-0.4 for the target compound, with good separation from impurities. If tailing is observed, add 0.5% triethylamine to the mobile phase and re-run the TLC.
Protocol 2: Column Chromatography Purification (Wet-Loading)
-
Column Preparation: Secure a glass column vertically. Add a small plug of cotton or glass wool to the bottom. Add a layer of sand.
-
Slurry Packing: In a beaker, mix the required amount of silica gel with the initial, low-polarity eluent to form a slurry. Pour the slurry into the column. Gently tap the column to ensure even packing and remove any air bubbles.
-
Equilibration: Allow the silica to settle, and then drain the excess solvent until the solvent level is just above the top of the silica bed.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent.[6] Carefully add the sample solution to the top of the silica bed using a pipette.
-
Elution: Carefully add the eluent to the column. Apply gentle pressure (if using flash chromatography) and begin collecting fractions.
-
Gradient Elution: Gradually increase the polarity of the eluent as the column runs to elute compounds with higher affinity for the silica gel.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify which ones contain the pure product.
-
Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
Protocol 3: Dry-Loading Technique
This method is useful if the compound has poor solubility in the column eluent.[6]
-
Dissolve the crude product in a suitable solvent (e.g., dichloromethane).
-
Add a small amount of silica gel (approximately 2-3 times the weight of the crude product) to this solution.
-
Remove the solvent completely using a rotary evaporator until a fine, free-flowing powder is obtained.[5][6]
-
Carefully add this powder to the top of the packed column.
-
Add a layer of sand on top of the sample-adsorbed silica.
-
Proceed with elution as described in Protocol 2.
Visualizations
Workflow for Column Chromatography
Caption: A typical workflow for column chromatography purification.
Troubleshooting Logic Diagram
References
- 1. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 2. researchgate.net [researchgate.net]
- 3. reddit.com [reddit.com]
- 4. Method for pyridine amine derivative - Chromatography Forum [chromforum.org]
- 5. Chromatography [chem.rochester.edu]
- 6. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 7. reddit.com [reddit.com]
Technical Support Center: Purification of Crude Ethyl 2-(5-fluoropyridin-3-YL)acetate
Welcome to the technical support guide for the purification of Ethyl 2-(5-fluoropyridin-3-YL)acetate. This document is designed for researchers, medicinal chemists, and process development professionals who encounter challenges in obtaining this key intermediate in high purity. We will move beyond simple protocols to explain the underlying chemical principles, enabling you to troubleshoot effectively and adapt methodologies to your specific experimental outcomes.
Part 1: Understanding the Impurity Profile
Effective purification begins with understanding what you need to remove. Crude reaction mixtures containing this compound can contain a variety of impurities stemming from starting materials, side reactions, or product degradation.
FAQ: Common Impurities and Their Identification
Q1: What are the most likely impurities in my crude product?
A1: Based on common synthetic routes and the chemical nature of the target molecule, your crude product may contain:
-
Unreacted Starting Materials: Such as 3-bromo-5-fluoropyridine or related organometallic precursors.
-
Hydrolyzed Product: The most common degradation product is the corresponding carboxylic acid, 2-(5-fluoropyridin-3-yl)acetic acid. This occurs if water is present during the reaction or workup, especially under acidic or basic conditions.[1]
-
Regioisomers: Depending on the synthetic strategy, isomers may form. For instance, if the synthesis involves functionalizing a pre-existing pyridine ring, substitution at other positions can occur.[2]
-
Reaction Solvents: High-boiling point solvents used in the synthesis (e.g., DMF, DMSO) can be difficult to remove.
-
Catalyst Residues: Residual palladium, copper, or other transition metal catalysts may be present.
Q2: How can I get a quick snapshot of my crude product's purity?
A2: Thin-Layer Chromatography (TLC) is the fastest and most economical method.
-
Technique: Spot your crude material on a silica gel TLC plate and develop it using a solvent system like 3:1 Hexane:Ethyl Acetate.
-
Interpretation: The number of spots corresponds to the minimum number of different compounds in your mixture. The target ester is moderately polar. Highly polar impurities (like the hydrolyzed acid) will have a low Rf (stay near the baseline), while non-polar impurities (like some starting materials) will have a high Rf (move close to the solvent front).
Q3: What analytical technique provides the most detailed information?
A3: For definitive identification, Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS) are indispensable.
-
¹H NMR: Can quantify the ratio of your desired product to impurities, provided you can identify unique peaks for each. The methylene protons (-CH₂-) and ethyl group (-OCH₂CH₃) of your product are excellent diagnostic signals. Residual solvents like DMF or DMSO also have characteristic NMR shifts.
-
GC-MS: Is highly effective for identifying volatile impurities and confirming the mass of your target compound.[3][4]
Part 2: Troubleshooting and Purification Strategy Selection
This section provides a logical workflow for selecting the appropriate purification strategy based on your initial analysis.
Workflow: From Crude Product to Pure Compound
The following diagram outlines a decision-making process for purifying your crude this compound.
Caption: Decision workflow for purification.
FAQ: Common Purification Problems
Q4: My TLC plate shows a major spot for my product but also a spot that won't move from the baseline. What is it and how do I remove it?
A4: The baseline spot is very likely the hydrolyzed carboxylic acid impurity. It is highly polar and binds strongly to the silica gel. The most efficient way to remove it is with a liquid-liquid extraction (LLE).
-
Causality: The acidic proton of the carboxylic acid can be deprotonated by a weak base to form a water-soluble carboxylate salt. Your desired ethyl ester, which is neutral, will remain in the organic layer.
-
Solution: Dissolve your crude product in ethyl acetate. Wash the solution with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The carboxylate salt will partition into the aqueous layer. Then, wash with brine to remove excess water, dry the organic layer with anhydrous sodium sulfate or magnesium sulfate, filter, and evaporate the solvent.[5] This simple workup can significantly improve purity before attempting more complex methods.
Q5: My TLC shows multiple, well-separated spots. Should I use column chromatography or recrystallization?
A5: With good separation on TLC, flash column chromatography is the method of choice.
-
Causality: Column chromatography separates compounds based on their differential partitioning between a stationary phase (silica gel) and a mobile phase (solvent).[6] A significant difference in Rf values on TLC indicates that the compounds will elute from a column at different times.
-
Recommendation: Use a silica gel column and a solvent system (mobile phase) that gives your product an Rf of ~0.3 on the TLC plate for optimal separation. A gradient elution, starting with a non-polar solvent system (e.g., 100% Hexane) and gradually increasing the polarity by adding ethyl acetate, is highly effective.
Q6: I tried running a column, but my compound streaks badly and the separation is poor. What's wrong?
A6: Pyridine-containing compounds are basic and can interact strongly with the slightly acidic surface of standard silica gel, leading to tailing or streaking.[7]
-
Causality: The lone pair of electrons on the pyridine nitrogen forms a strong interaction with acidic silanol groups (Si-OH) on the silica surface. This slows its movement down the column in an uneven manner.
-
Solution 1 (Recommended): Add a small amount of a volatile base, like triethylamine (Et₃N), to your mobile phase (typically 0.1-1% by volume). The triethylamine will preferentially bind to the acidic sites on the silica, allowing your pyridine compound to travel through the column more uniformly, resulting in sharper bands and better separation.
-
Solution 2: Use a deactivated or basic stationary phase, such as neutral alumina, although this may require re-optimizing your solvent system.
Q7: My product is a solid, but I can't get it to crystallize from a single solvent. What should I do?
A7: Use a binary solvent system for recrystallization. This is a powerful technique when a single solvent is either too effective (dissolves the compound at all temperatures) or not effective enough (poor solubility even when hot).[8][9]
-
Causality: The goal is to find a solvent pair where your product is soluble in the first solvent ("solvent") when hot, but insoluble in the second solvent ("anti-solvent") even when hot. The two solvents must be miscible with each other.[8]
-
Recommended System: A common and effective pair for compounds like yours is Ethyl Acetate (solvent) and Hexane (anti-solvent) .[9][10]
-
Procedure:
-
Dissolve your crude solid in the minimum amount of hot ethyl acetate.
-
While the solution is still hot, slowly add hexane dropwise until you see persistent cloudiness (turbidity).
-
Add a drop or two of hot ethyl acetate to redissolve the precipitate and make the solution clear again.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration.
-
Part 3: Standard Operating Procedures (SOPs)
SOP 1: Acid/Base Liquid-Liquid Extraction
-
Dissolution: Dissolve the crude product (1.0 g) in ethyl acetate (20 mL) in a separatory funnel.
-
Base Wash: Add 15 mL of saturated aqueous NaHCO₃ solution. Stopper the funnel, invert, and vent frequently to release CO₂ pressure. Shake gently for 30 seconds.
-
Separation: Allow the layers to separate. Drain the lower aqueous layer.
-
Brine Wash: Add 15 mL of saturated aqueous NaCl (brine) solution. Shake and separate as before. This helps remove residual water from the organic layer.[5]
-
Drying: Drain the organic layer into an Erlenmeyer flask. Add anhydrous MgSO₄ or Na₂SO₄, swirl, and let it stand for 10 minutes.
-
Isolation: Filter the drying agent and concentrate the filtrate under reduced pressure to yield the partially purified product.
SOP 2: Flash Column Chromatography
-
Solvent System Selection: Use TLC to find a Hexane/Ethyl Acetate mixture that gives the target compound an Rf of ~0.3. For this compound, a starting point is often 4:1 Hexane:EtOAc. Add 0.5% triethylamine to the mixture.
-
Column Packing: Pack a glass column with silica gel using the chosen eluent.
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent. Alternatively, adsorb it onto a small amount of silica gel (dry loading), which often gives better results.
-
Elution: Run the column, collecting fractions. Monitor the elution process using TLC.
-
Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.
SOP 3: Recrystallization from Ethyl Acetate/Hexane
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal volume of hot ethyl acetate to just dissolve the solid.
-
Anti-Solvent Addition: While keeping the solution hot, add hexane dropwise until the solution becomes faintly and persistently cloudy.
-
Clarification: Add 1-2 drops of hot ethyl acetate to redissolve the cloudiness.
-
Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. For maximum yield, subsequently cool it in an ice-water bath for 30 minutes.
-
Collection: Collect the crystals by vacuum filtration, washing them with a small amount of cold hexane.
-
Drying: Dry the crystals under vacuum.
Part 4: Data Summary & Validation
The following table provides a quick reference for the expected outcomes of each purification technique.
| Technique | Primary Impurities Removed | Expected Purity | Key Advantage |
| Liquid-Liquid Extraction | Acidic (e.g., hydrolyzed product) and highly polar impurities. | 70-90% | Fast, scalable, and excellent for initial cleanup. |
| Flash Chromatography | Most organic impurities (starting materials, isomers). | >98% | High resolution for complex mixtures. |
| Recrystallization | Impurities with different solubility profiles. | >99% | Yields highly pure, crystalline material; very scalable. |
Final Purity Assessment: Always confirm the purity of your final product using ¹H NMR and/or GC-MS to ensure the absence of impurities and residual solvents. The final product should be a clear oil or a white to off-white solid.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. agilent.com [agilent.com]
- 4. atsdr.cdc.gov [atsdr.cdc.gov]
- 5. columbia.edu [columbia.edu]
- 6. column-chromatography.com [column-chromatography.com]
- 7. reddit.com [reddit.com]
- 8. youtube.com [youtube.com]
- 9. Reagents & Solvents [chem.rochester.edu]
- 10. echemi.com [echemi.com]
Technical Support Center: Optimizing Derivatization of Ethyl 2-(5-fluoropyridin-3-yl)acetate
Welcome to the technical support guide for Ethyl 2-(5-fluoropyridin-3-yl)acetate. This resource, designed for researchers and drug development professionals, provides in-depth troubleshooting advice and optimized protocols for common derivatization pathways. As Senior Application Scientists, our goal is to explain the causality behind experimental choices, ensuring robust and reproducible results.
Section 1: Preliminary Considerations & Starting Material
Before beginning any derivatization, understanding the starting material is critical. This compound is a valuable building block, but its reactivity is influenced by the interplay of the ester, the acidic α-protons, and the electron-deficient, basic pyridine ring.
Frequently Asked Questions
Q1: What are the key stability and handling considerations for this compound?
A: this compound is generally stable under standard laboratory conditions. However, be mindful of two factors:
-
Hydrolysis: The ester group is susceptible to hydrolysis under both strong acidic and basic conditions. Prolonged exposure to moisture, especially with trace acid or base, can lead to the formation of the corresponding carboxylic acid. Store the compound in a tightly sealed container in a cool, dry place.[1]
-
Acidity of α-Protons: The protons on the carbon adjacent to the ester and the pyridine ring (the benzylic-like position) are acidic.[2] Strong bases can deprotonate this position, forming a nucleophilic enolate. This is a key feature for certain alkylation reactions but can be an unwanted side reaction if not intended.
Q2: What solvents are recommended for reactions involving this compound?
A: The choice of solvent is highly dependent on the specific reaction.
-
For reactions not involving aqueous workups, common aprotic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), N,N-Dimethylformamide (DMF), and Ethyl Acetate are suitable.[3][4]
-
For reactions requiring a base like pyridine, it can sometimes be used as both a base and a solvent.[5]
-
If solubility becomes an issue, especially with polar reagents, DMF or DMSO can be used, but be aware that their high boiling points can complicate product isolation.[6]
Section 2: Hydrolysis (Saponification) to 2-(5-fluoropyridin-3-yl)acetic acid
A primary and essential derivatization is the hydrolysis of the ethyl ester to its corresponding carboxylic acid. This acid is the immediate precursor for a wide range of further modifications, most notably amide bond formation.
Troubleshooting Guide: Saponification
Q1: My saponification reaction is slow or incomplete. What are the common causes and how can I fix it?
A: Incomplete hydrolysis is a frequent issue. The primary culprits are:
-
Insufficient Base: A stoichiometric amount of hydroxide is required, but an excess (typically 1.5 to 3 equivalents) is recommended to ensure the reaction goes to completion.[7]
-
Low Temperature: While some esters hydrolyze at room temperature, heating is often necessary to increase the reaction rate. Refluxing in a methanol/water or ethanol/water mixture is a standard practice.[7][8]
-
Phase Separation: If the ester is not fully soluble in the aqueous/alcoholic solvent mixture, the reaction rate will be limited by the interface between the phases. Adding a co-solvent like THF can create a monophasic solution and significantly accelerate the reaction.[8]
-
Short Reaction Time: Monitor the reaction by TLC or LC-MS until the starting material is fully consumed. Saponification can take anywhere from a few hours to overnight.
Q2: How do I effectively isolate the carboxylic acid product after the reaction?
A: Proper workup is crucial. The reaction mixture contains the carboxylate salt, not the final acid.
-
First, remove any organic solvents (like THF or alcohol) under reduced pressure.
-
Dilute the remaining aqueous solution with water and perform an extraction with a non-polar organic solvent (e.g., ether or ethyl acetate) to remove any unreacted starting material or non-polar impurities.
-
Cool the aqueous layer in an ice bath and carefully acidify it with a strong acid, such as 1M or 2M HCl, to a pH corresponding to the isoelectric point of the pyridine carboxylic acid (typically pH 3-4).[9][10] This protonates the carboxylate, causing the neutral carboxylic acid to precipitate if it has low water solubility, or allows it to be extracted into an organic solvent like ethyl acetate.
-
Extract the product multiple times with ethyl acetate or DCM, combine the organic layers, wash with brine, dry over Na₂SO₄ or MgSO₄, and evaporate the solvent.[7]
Optimized Saponification Protocol
-
Dissolve this compound (1.0 eq) in a 1:1:1 mixture of THF, Methanol, and Water.
-
Add Lithium Hydroxide (LiOH·H₂O, 2.0 eq) to the solution. Using LiOH is often preferred over NaOH or KOH due to its better solubility in mixed solvent systems.
-
Stir the mixture at room temperature or gently heat to 40-50°C. Monitor the reaction progress by TLC or LC-MS (typically 2-6 hours).
-
Once the starting material is consumed, concentrate the mixture in vacuo to remove the THF and methanol.
-
Dilute the residue with water and wash with ethyl acetate (2x) to remove any non-polar impurities.
-
Cool the aqueous layer to 0°C and acidify to pH ~3 with 1M HCl.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the carboxylic acid.
Saponification Mechanism & Key Parameters
The saponification of an ester is a base-mediated hydrolysis. The reaction is effectively irreversible because the final step is a highly favorable acid-base reaction between the carboxylic acid and the alkoxide.[11]
Caption: Mechanism of base-mediated ester hydrolysis (saponification).
| Parameter | Recommendation | Rationale |
| Base | LiOH, NaOH, KOH | Strong hydroxide source required for nucleophilic attack. LiOH is often preferred for solubility. |
| Equivalents | 1.5 - 3.0 | An excess drives the reaction to completion. |
| Solvent | H₂O/MeOH/THF or H₂O/EtOH | Co-solvents ensure homogeneity and improve reaction rates. For ethyl esters, EtOH can be used.[8] |
| Temperature | 25°C - 60°C (Reflux) | Heating accelerates the rate-determining nucleophilic attack step. |
| Workup | Acidification to pH 3-4 | Protonates the carboxylate salt to yield the neutral carboxylic acid for extraction.[9] |
Section 3: Derivatization via Amide Bond Formation
With 2-(5-fluoropyridin-3-yl)acetic acid in hand, amide coupling is one of the most common and versatile derivatization strategies, crucial for building libraries of potential drug candidates.[12]
Troubleshooting Guide: Amide Coupling
Q1: My amide coupling reaction is low-yielding or fails completely. What should I check?
A: Amide coupling failure often points to issues with carboxylic acid activation or reaction conditions.
-
Ineffective Acid Activation: The direct reaction between a carboxylic acid and an amine is an acid-base reaction, not a coupling. The carboxylic acid must be converted into an active ester or acyl halide. Ensure your coupling reagent is not expired or degraded.[3]
-
Choice of Coupling Reagent: For simple, robust amines, converting the acid to an acyl chloride with thionyl chloride (SOCl₂) or oxalyl chloride is effective.[4] For more delicate or complex substrates, peptide coupling reagents like HATU, HBTU, or EDC/HOBt are superior as they operate under milder conditions and minimize side reactions.[4]
-
Incorrect Base: A non-nucleophilic base, such as Diisopropylethylamine (DIPEA) or Triethylamine (TEA), is required to neutralize the acid formed during the reaction without competing with the primary amine nucleophile. Pyridine can also be used.
-
Solvent Issues: The solvent must be aprotic and dry. DMF, DCM, and THF are common choices. Water will hydrolyze the activated intermediate.[13]
-
Steric Hindrance: If either the amine or the acid is sterically hindered, the reaction may require longer times, elevated temperatures, or a more powerful coupling reagent.
Q2: I'm observing significant epimerization (racemization) in my chiral substrates. How can I prevent this?
A: Racemization is a major concern when the alpha-carbon of the carboxylic acid is a stereocenter. It occurs via the formation of an oxazolone intermediate. To minimize this, use additives like 1-Hydroxybenzotriazole (HOBt) or its analogues, which rapidly trap the activated O-acylisourea intermediate to form an active ester that is less prone to racemization.[3] Coupling reagents like HATU already contain such a moiety. Performing the reaction at lower temperatures (e.g., 0°C) can also suppress racemization.
Workflow for Troubleshooting Amide Coupling Reactions
Caption: Decision workflow for troubleshooting low-yielding amide couplings.
Protocol: HATU-Mediated Amide Coupling
-
In a dry flask under an inert atmosphere (N₂ or Ar), dissolve 2-(5-fluoropyridin-3-yl)acetic acid (1.0 eq) in anhydrous DMF.
-
Add the desired primary or secondary amine (1.1 eq).
-
Add N,N-Diisopropylethylamine (DIPEA) (2.5 eq).
-
Cool the mixture to 0°C in an ice bath.
-
Add HATU (1.2 eq) portion-wise, ensuring the temperature remains low.
-
Allow the reaction to slowly warm to room temperature and stir for 4-16 hours, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution and extract with ethyl acetate (3x).
-
Combine the organic layers, wash sequentially with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Comparison of Common Coupling Reagents
| Reagent | Pros | Cons | Common Byproduct |
| SOCl₂/Oxalyl-Cl | Inexpensive, highly reactive | Harsh conditions, not suitable for sensitive functional groups | SO₂, HCl, CO, CO₂ (gaseous) |
| DCC/DIC | Effective, widely used | Can cause racemization, byproduct removal can be difficult | Dicyclohexylurea (DCU) / Diisopropylurea (DIU) (precipitates) |
| EDC | Water-soluble byproduct (easy removal) | More expensive than DCC/DIC | Water-soluble urea |
| HATU/HBTU | Fast, high-yielding, low racemization | Expensive, sensitive to moisture | Tetramethylurea, triazole derivatives |
Section 4: Advanced Derivatization - C-C Cross-Coupling on the Pyridine Core
While the primary topic is the derivatization of the acetate group, a key strategy in medicinal chemistry involves modifying the pyridine core itself. This typically requires a starting material with a leaving group (e.g., Br, Cl) on the ring. The principles discussed here are vital for any researcher working with pyridine scaffolds.
Troubleshooting Guide: Palladium-Catalyzed Cross-Coupling
Q1: Why are cross-coupling reactions on pyridines so challenging?
A: The lone pair on the pyridine nitrogen presents a significant challenge. It can coordinate to the palladium catalyst, leading to catalyst inhibition or deactivation.[14] Furthermore, the electronic properties of the pyridine ring can make oxidative addition, a key step in the catalytic cycle, sluggish. The choice of ligand is therefore not just an optimization but is fundamental to success, as it modulates the electronic and steric environment of the palladium center to favor the desired reaction pathway over catalyst inhibition.[14][15]
Q2: My Suzuki-Miyaura coupling reaction is failing. What are the most important parameters to screen?
A: For a failed Suzuki reaction on a pyridine substrate, systematically optimize the following:
-
Ligand: This is the most critical parameter. For electron-deficient pyridines, electron-rich, bulky phosphine ligands (e.g., Buchwald-type biarylphosphine ligands like SPhos or XPhos, or bulky N-heterocyclic carbenes (NHCs)) are often required to promote the rate-limiting oxidative addition step.[14][15]
-
Base: The base is not just a spectator. It plays a role in the transmetalation step. Common choices include K₂CO₃, Cs₂CO₃, and K₃PO₄. The strength and solubility of the base can dramatically impact the yield.[16]
-
Palladium Precatalyst: While Pd(PPh₃)₄ or Pd₂(dba)₃ can be effective, modern, well-defined precatalysts (e.g., G3-palladacycles) that readily generate the active Pd(0) species often give more reproducible results.[17]
-
Solvent: A combination of an organic solvent (e.g., Dioxane, Toluene, THF) and water is typical for Suzuki couplings to dissolve both the organic substrate and the inorganic base. The ratio can be critical.[17]
-
Temperature: Most cross-coupling reactions require heating (80-120°C) to proceed at a reasonable rate.
Catalyst System Selection for Pyridine Cross-Coupling
References
- 1. labsolu.ca [labsolu.ca]
- 2. Side-Chain Reactions of Substituted Pyridines Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 3. Amide Synthesis [fishersci.co.uk]
- 4. growingscience.com [growingscience.com]
- 5. Pyridine - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Saponification-Typical procedures - operachem [operachem.com]
- 8. Ester to Acid - Common Conditions [commonorganicchemistry.com]
- 9. GB769279A - Process for the isolation of pyridine carboxylic acids - Google Patents [patents.google.com]
- 10. US3657259A - Process for the production of pyridine carboxylic acids - Google Patents [patents.google.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. pubs.acs.org [pubs.acs.org]
Technical Support Center: Navigating the Suzuki Coupling of Ethyl 2-(5-fluoropyridin-3-yl)acetate
Welcome to the technical support center for the Suzuki-Miyaura cross-coupling of ethyl 2-(5-fluoropyridin-3-yl)acetate. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this specific transformation. Here, we move beyond generic protocols to provide in-depth, field-proven insights into the challenges you may encounter and offer robust troubleshooting strategies to overcome them. Our approach is grounded in mechanistic understanding to empower you to make informed decisions in your experimental design.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the Suzuki coupling of this compound?
A1: The main hurdles with this substrate arise from a combination of factors. The electron-deficient nature of the 5-fluoropyridine ring can make it prone to side reactions like dehalogenation.[1][2] Additionally, the presence of the ethyl acetate group introduces the potential for hydrolysis under basic reaction conditions. The stability of the boronic acid or ester coupling partner is also a critical consideration, with heteroaryl boronic acids being particularly susceptible to protodeboronation.[3][4]
Q2: Why is my reaction showing low yield or incomplete conversion?
A2: Low yields can stem from several issues. Inefficient catalytic activity is a common culprit, often due to suboptimal ligand or palladium source selection for this specific substrate. Side reactions such as dehalogenation of your starting material or protodeboronation of your boronic acid partner can consume reactants and lower the yield of the desired product.[1][3] Furthermore, poor solubility of reagents, especially inorganic bases, can hinder the reaction rate.[4]
Q3: I am observing a significant amount of a byproduct that appears to be the dehalogenated starting material. What is causing this?
A3: The formation of a dehalogenated byproduct, where the halogen on the pyridine ring is replaced by a hydrogen atom, is a common side reaction in Suzuki couplings, especially with electron-deficient heteroaryl halides.[1][2] This typically occurs through the formation of a palladium-hydride (Pd-H) species, which can arise from the reaction of the palladium complex with bases, solvents, or trace water.[1] This Pd-H species can then undergo reductive elimination with the heteroaryl group to yield the dehalogenated product.[1]
Q4: Can the ethyl acetate group be hydrolyzed during the reaction?
A4: Yes, the ester functionality is susceptible to hydrolysis under the basic conditions typically employed in Suzuki coupling reactions. The choice of base and reaction temperature are critical factors. Strong bases like sodium hydroxide, especially in the presence of water and at elevated temperatures, can lead to significant hydrolysis of the ethyl acetate to the corresponding carboxylic acid.
Troubleshooting Guide
This section provides a detailed, question-and-answer-formatted guide to troubleshoot specific problems you may encounter during the Suzuki coupling of this compound.
Problem 1: Low to No Product Formation
Potential Cause 1: Inactive Catalyst System
-
Explanation: The chosen palladium source and ligand may not be optimal for the electron-deficient 5-fluoropyridine substrate. Efficient oxidative addition is crucial for this class of compounds.
-
Solution:
-
Catalyst Selection: Employ a pre-formed Pd(0) source like Pd(PPh₃)₄ or a modern, highly active pre-catalyst.[3] Buchwald-type pre-catalysts are often effective for challenging couplings.[4]
-
Ligand Choice: Utilize bulky, electron-rich phosphine ligands such as SPhos or XPhos. These ligands promote rapid catalytic turnover, which can be beneficial for unstable coupling partners.[3][5]
-
dot
Caption: Efficient generation of the active Pd(0) catalyst is key.
Potential Cause 2: Protodeboronation of the Boronic Acid/Ester
-
Explanation: Heteroaryl boronic acids are particularly prone to protodeboronation, where the C-B bond is cleaved and replaced by a C-H bond, especially in the presence of aqueous bases.[3][4]
-
Solution:
-
Use Boronic Esters or Trifluoroborates: Convert the boronic acid to a more stable pinacol ester or potassium trifluoroborate salt.[4] These derivatives are more resistant to decomposition and slowly release the active boronic acid under reaction conditions.[4]
-
Anhydrous Conditions: Use rigorously dried solvents and reagents to minimize water-facilitated protodeboronation.[4]
-
Base Optimization: Employ weaker bases like K₂CO₃ or K₃PO₄ instead of strong hydroxides.[3]
-
dot
References
- 1. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Stabilizing Ethyl 2-(5-fluoropyrin-3-YL)acetate in Your Reactions
Welcome to our dedicated technical support guide for researchers, scientists, and professionals in drug development working with Ethyl 2-(5-fluoropyridin-3-YL)acetate. This resource is designed to provide in-depth, actionable insights into preventing the decomposition of this valuable building block during your experiments. We understand the challenges that can arise and have structured this guide in a practical question-and-answer format to directly address the issues you may encounter.
Frequently Asked Questions (FAQs) & Troubleshooting
Question 1: I'm observing low yields and formation of a major byproduct in my reaction involving this compound when using a strong base. What is likely happening?
Answer:
The most probable cause of decomposition in the presence of a strong base is hydrolysis of the ethyl ester , followed by potential decarboxylation of the resulting carboxylate. The presence of the electron-withdrawing fluorine atom on the pyridine ring can influence the reactivity of the entire molecule.[1][2]
Plausible Decomposition Pathway:
-
Base-Mediated Hydrolysis: A strong base (e.g., sodium hydroxide, potassium tert-butoxide) will readily attack the electrophilic carbonyl carbon of the ester, leading to the formation of ethanol and the corresponding sodium or potassium 2-(5-fluoropyridin-3-yl)acetate salt.
-
Decarboxylation: While pyridineacetic acids themselves can be susceptible to decarboxylation, this is often more facile if the alpha-position is further substituted.[3][4] However, under harsh basic conditions and elevated temperatures, the carboxylate intermediate can lose carbon dioxide to form 5-fluoro-3-methylpyridine.
Troubleshooting Guide: Strong Base Reactions
| Symptom | Potential Cause | Recommended Action |
| Low yield of desired product | Ester hydrolysis | Use a non-nucleophilic, sterically hindered base (e.g., LDA, LiHMDS) at low temperatures (-78 °C to 0 °C) to favor deprotonation at the alpha-carbon over nucleophilic attack at the ester. |
| Formation of 5-fluoro-3-methylpyridine | Decarboxylation of the hydrolyzed intermediate | Avoid excessive heating. If elevated temperatures are necessary, consider a milder base or a different synthetic route that does not require harsh basic conditions. |
| Complex mixture of byproducts | Multiple degradation pathways | Carefully control stoichiometry of the base. Add the base slowly to a cooled solution of the ester to maintain temperature control. Quench the reaction at low temperature before warming to room temperature. |
Experimental Protocol: Base-Mediated Alkylation (An Example)
Objective: To perform an alkylation at the alpha-carbon of this compound while minimizing decomposition.
Materials:
-
This compound
-
Lithium diisopropylamide (LDA) solution (freshly prepared or titrated)
-
Alkyl halide (e.g., methyl iodide)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
-
Ethyl acetate
-
Hexanes
Procedure:
-
To a flame-dried, three-necked round-bottom flask under an inert atmosphere (argon or nitrogen), add anhydrous THF.
-
Cool the flask to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of this compound in anhydrous THF to the flask.
-
Stir the solution for 10 minutes at -78 °C.
-
Add freshly prepared LDA solution dropwise to the reaction mixture. The solution may turn a pale yellow color, indicating enolate formation. Stir for 30-60 minutes at -78 °C.
-
Slowly add the alkyl halide to the reaction mixture and continue stirring at -78 °C for the appropriate time (monitor by TLC).
-
Quench the reaction at -78 °C by the slow addition of saturated aqueous ammonium chloride solution.
-
Allow the mixture to warm to room temperature.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Logical Workflow for Troubleshooting Base-Induced Decomposition
Caption: Troubleshooting workflow for base-mediated reactions.
Question 2: My reaction requires acidic conditions, and I'm seeing decomposition of my starting material. What's the likely issue?
Answer:
Under acidic conditions, particularly with aqueous acids, the primary decomposition pathway is acid-catalyzed hydrolysis of the ethyl ester to form 2-(5-fluoropyridin-3-yl)acetic acid and ethanol. The pyridine nitrogen can be protonated, which can further activate the ester towards hydrolysis.
Plausible Decomposition Pathway:
-
Protonation: The lone pair of electrons on the pyridine nitrogen or the carbonyl oxygen of the ester can be protonated by the acid.
-
Nucleophilic Attack: A water molecule attacks the protonated, and thus more electrophilic, carbonyl carbon.
-
Tetrahedral Intermediate: A tetrahedral intermediate is formed.
-
Proton Transfer and Elimination: Proton transfers occur, leading to the elimination of ethanol and formation of the carboxylic acid.
Troubleshooting Guide: Acidic Reactions
| Symptom | Potential Cause | Recommended Action |
| Formation of a water-soluble byproduct | Acid-catalyzed ester hydrolysis | If possible, use anhydrous acidic conditions (e.g., HCl in dioxane, gaseous HBr). If water is required, use the minimum stoichiometric amount of acid and keep the reaction temperature as low as possible. |
| Difficulty in product isolation | Product is the carboxylic acid, which may be soluble in the aqueous phase. | After the reaction, neutralize the acid and extract the product with an appropriate organic solvent. Alternatively, if the carboxylic acid is the desired product, acidify the aqueous layer and extract. |
Question 3: I am performing a reaction at elevated temperatures and observing significant byproduct formation. Is this compound thermally stable?
Answer:
While many esters are relatively stable at elevated temperatures, prolonged heating, especially in the presence of trace amounts of acid, base, or nucleophiles, can lead to decomposition. For this compound, the primary concerns at high temperatures are:
-
Accelerated Hydrolysis: If any water is present, high temperatures will significantly increase the rate of hydrolysis.
-
Decarboxylation: If any of the carboxylic acid has formed through hydrolysis, elevated temperatures can promote decarboxylation.
-
Transesterification: If other alcohols are present in the reaction mixture, high temperatures can facilitate transesterification, leading to a mixture of ester products.
-
Other Thermal Decomposition: While less common for simple esters, very high temperatures can lead to more complex decomposition pathways.
Troubleshooting Guide: Thermal Stability
| Symptom | Potential Cause | Recommended Action |
| Decreased yield with longer reaction times at high temp | Thermal decomposition | Run the reaction at the lowest possible temperature that allows for a reasonable reaction rate. Use an inert atmosphere to prevent oxidative decomposition. Ensure all reagents and solvents are anhydrous. |
| Formation of different ester byproducts | Transesterification | Ensure the reaction solvent is not an alcohol that can participate in transesterification, unless that is the desired outcome. |
Decomposition Pathways Overview
Caption: Potential decomposition pathways.
References
Validation & Comparative
A Senior Application Scientist's Guide to the ¹H NMR Spectrum of Ethyl 2-(5-fluoropyridin-3-yl)acetate: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. Among the arsenal of analytical techniques, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, stands as an indispensable tool for confirming molecular structures. This guide provides an in-depth analysis of the ¹H NMR spectrum of Ethyl 2-(5-fluoropyridin-3-yl)acetate, a compound of interest in medicinal chemistry. As a Senior Application Scientist, my objective is to not only present the data but to also instill a deeper understanding of the underlying principles that govern the spectral features. This guide will delve into a comparative analysis with related structural motifs, provide a robust experimental protocol, and offer insights into the interpretation of the spectral data, all grounded in established scientific principles.
Predicted ¹H NMR Spectrum: An Educated Interpretation
While a publicly available experimental spectrum for this compound is not readily found, a detailed prediction can be formulated based on the analysis of its structural components: the ethyl group and the 3,5-disubstituted pyridine ring.
The Ethyl Group Fragment: A Familiar Signature
The ethyl group (-CH₂CH₃) of the acetate moiety presents a classic and easily identifiable pattern in ¹H NMR spectroscopy. Based on the well-documented spectrum of ethyl acetate, we can confidently predict the signals for these protons.[1][2][3][4]
-
Ethyl CH₃ (H-a): A triplet, integrating to 3 protons, is expected around δ 1.2-1.3 ppm . The triplet splitting arises from the coupling with the adjacent methylene (-CH₂-) protons (n+1 rule, 2+1=3).
-
Ethyl CH₂ (H-b): A quartet, integrating to 2 protons, is anticipated further downfield around δ 4.1-4.2 ppm . The quartet splitting is due to coupling with the neighboring methyl (-CH₃) protons (n+1 rule, 3+1=4). The downfield shift compared to the methyl group is a direct consequence of the deshielding effect of the adjacent oxygen atom.
The Methylene Bridge: A Key Linker
The methylene group connecting the pyridine ring to the acetate group (-CH₂-COOEt) will appear as a singlet.
-
Methylene CH₂ (H-c): A singlet, integrating to 2 protons, is predicted to be in the range of δ 3.6-3.8 ppm . Its chemical shift is influenced by the electron-withdrawing effects of both the pyridine ring and the carbonyl group.
The 5-Fluoropyridin-3-yl Fragment: A More Complex System
The aromatic region of the spectrum, corresponding to the protons on the 3,5-disubstituted pyridine ring, will be more complex due to the presence of the fluorine atom and the different electronic environments of the remaining protons. The analysis of similar 3,5-disubstituted pyridine derivatives provides a strong basis for our predictions.[5]
-
Pyridine H-2 (H-d): This proton is situated between the nitrogen atom and the acetate substituent. It is expected to be a singlet or a very finely split multiplet and to appear significantly downfield due to the anisotropic effect of the nitrogen lone pair and the electron-withdrawing nature of the ring nitrogen. A predicted chemical shift is in the range of δ 8.5-8.7 ppm .
-
Pyridine H-4 (H-e): This proton is positioned between the two substituents. It will likely appear as a triplet with a small coupling constant due to coupling with both the H-2 and H-6 protons, further split by the fluorine atom (a doublet of triplets or a more complex multiplet). Its chemical shift is estimated to be around δ 7.9-8.1 ppm . The fluorine atom at the 5-position will exert a deshielding effect.
-
Pyridine H-6 (H-f): This proton is adjacent to the fluorine atom and the nitrogen atom. It is expected to be a doublet of doublets due to coupling with the H-4 proton and a larger coupling to the fluorine atom. The strong deshielding from the adjacent nitrogen and fluorine atoms will shift this proton significantly downfield, likely in the range of δ 8.4-8.6 ppm .
Comparative Analysis: The Impact of Fluorine Substitution
To appreciate the influence of the fluorine atom on the ¹H NMR spectrum, it is instructive to compare the predicted spectrum of this compound with a hypothetical non-fluorinated analogue, Ethyl 2-(pyridin-3-yl)acetate.
| Proton | Predicted Chemical Shift (δ ppm) in this compound | Predicted Chemical Shift (δ ppm) in Ethyl 2-(pyridin-3-yl)acetate | Key Differences |
| Ethyl CH₃ | ~1.2-1.3 (t) | ~1.2-1.3 (t) | Minimal change expected. |
| Ethyl CH₂ | ~4.1-4.2 (q) | ~4.1-4.2 (q) | Minimal change expected. |
| Methylene CH₂ | ~3.6-3.8 (s) | ~3.6-3.7 (s) | Minor downfield shift due to the electron-withdrawing fluorine. |
| Pyridine H-2 | ~8.5-8.7 (s/d) | ~8.5-8.6 (d) | Splitting pattern will differ; a doublet in the non-fluorinated analogue. |
| Pyridine H-4 | ~7.9-8.1 (m) | ~7.6-7.7 (dt) | Significant downfield shift and more complex splitting due to F-H coupling. |
| Pyridine H-6 | ~8.4-8.6 (dd) | ~8.4-8.5 (dd) | Downfield shift and additional splitting due to F-H coupling. |
| Pyridine H-5 | N/A (F-substituted) | ~7.2-7.3 (m) | Absence of the H-5 signal is the most obvious difference. |
This comparison highlights the significant electronic and through-space effects of the fluorine substituent on the chemical shifts and coupling patterns of the pyridine ring protons.
Experimental Protocol for High-Resolution ¹H NMR Acquisition
To obtain a high-quality, interpretable ¹H NMR spectrum of this compound, the following protocol is recommended. The trustworthiness of the data relies on meticulous sample preparation and instrument setup.
Step-by-Step Methodology
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the purified solid compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent, such as Chloroform-d (CDCl₃) or Dimethyl Sulfoxide-d₆ (DMSO-d₆). CDCl₃ is a good first choice for its ability to dissolve a wide range of organic compounds.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the solvent. TMS provides a reference signal at 0.00 ppm.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Instrument Setup and Data Acquisition:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.
-
Tune and match the probe for the ¹H frequency.
-
Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.
-
Acquire a standard one-dimensional ¹H NMR spectrum using a pulse-acquire sequence.[6]
-
Typical acquisition parameters:
-
Spectral Width: ~16 ppm
-
Number of Scans: 16-64 (depending on sample concentration)
-
Relaxation Delay (d1): 1-2 seconds
-
Acquisition Time (aq): 2-4 seconds
-
-
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase the spectrum to ensure all peaks are in the absorptive mode.
-
Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.
-
Integrate the peaks to determine the relative number of protons for each signal.
-
Analyze the splitting patterns (multiplicity) to deduce the number of neighboring protons.
-
Visualizing the Predicted Spectrum and Molecular Interactions
To further aid in the understanding of the ¹H NMR spectrum, the following visualizations are provided.
Caption: Predicted ¹H NMR Data for this compound.
Caption: Key ¹H-¹H and ¹H-¹⁹F couplings in this compound.
Conclusion
The structural verification of this compound via ¹H NMR spectroscopy is a clear-cut process when approached with a foundational understanding of chemical shifts, coupling constants, and the influence of substituents. This guide provides a comprehensive framework for predicting, acquiring, and interpreting the ¹H NMR spectrum of this molecule. By comparing it to related structures and adhering to a rigorous experimental protocol, researchers can confidently confirm the identity and purity of their synthesized compounds, a critical step in the advancement of drug discovery and development.
References
- 1. m.youtube.com [m.youtube.com]
- 2. homework.study.com [homework.study.com]
- 3. researchgate.net [researchgate.net]
- 4. Ethyl acetate(141-78-6) 1H NMR spectrum [chemicalbook.com]
- 5. 3,5-disubstituted pyridines with potent activity against drug-resistant Mycobacterium tuberculosis clinical isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pfeifer.phas.ubc.ca [pfeifer.phas.ubc.ca]
A Senior Application Scientist's Guide to the 13C NMR Analysis of Ethyl 2-(5-fluoropyridin-3-yl)acetate: A Comparative Approach
For researchers, scientists, and professionals in drug development, the precise structural elucidation of novel chemical entities is a cornerstone of successful research. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 13C NMR, serves as an indispensable tool in this endeavor, offering a detailed map of the carbon framework of a molecule. This guide provides an in-depth analysis of the 13C NMR spectrum of Ethyl 2-(5-fluoropyridin-3-yl)acetate, a compound of interest in medicinal chemistry. In the absence of a publicly available experimental spectrum, this guide will present a detailed, predicted spectrum and compare it with the known spectral data of its constituent fragments and related fluorinated pyridines. This comparative approach not only allows for a robust prediction but also provides a deeper understanding of the substituent effects on 13C chemical shifts.
The Foundational Principles of 13C NMR in Structural Analysis
Unlike 1H NMR, where signal integration and multiplicity provide rich information, the most critical data from a proton-decoupled 13C NMR spectrum are the number of signals and their chemical shifts.[1] Each unique carbon atom in a molecule gives rise to a distinct signal, and the chemical shift (δ), measured in parts per million (ppm), is highly sensitive to the local electronic environment.[1] Factors such as hybridization, the electronegativity of attached atoms, and resonance effects all influence the chemical shift. For complex molecules like this compound, a thorough understanding of these principles is paramount for accurate spectral assignment.
Experimental Protocol for 13C NMR Acquisition
To ensure the reproducibility and accuracy of 13C NMR data, a standardized experimental protocol is crucial. The following represents a typical workflow for acquiring a high-quality spectrum.
Step-by-Step Methodology
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the solid sample, this compound.
-
Dissolve the sample in 0.6-0.7 mL of a deuterated solvent, typically deuterochloroform (CDCl₃), in a standard 5 mm NMR tube. CDCl₃ is a common choice due to its excellent solubilizing properties for a wide range of organic compounds and its single carbon signal at approximately 77.16 ppm, which can serve as an internal reference.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.0 ppm).
-
-
Instrument Setup and Calibration:
-
The experiment should be performed on a high-field NMR spectrometer (e.g., 400 MHz or higher) to ensure adequate signal dispersion.
-
The instrument should be properly tuned and shimmed to maximize magnetic field homogeneity and improve spectral resolution.
-
-
Data Acquisition:
-
Acquire a proton-decoupled 13C NMR spectrum. Broadband proton decoupling simplifies the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom.[1]
-
Typical acquisition parameters include a spectral width of 0-200 ppm, a relaxation delay of 2-5 seconds to allow for full magnetization recovery of all carbon nuclei, and a sufficient number of scans to achieve an adequate signal-to-noise ratio. Due to the low natural abundance of the 13C isotope, several hundred to several thousand scans may be necessary.
-
Predicted 13C NMR Spectrum and Comparative Analysis
Predicted 13C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Rationale for Prediction |
| C=O | ~170 | Typical chemical shift for an ester carbonyl carbon. |
| C-5 | ~158 (d, ¹JCF ≈ 240 Hz) | The direct attachment of the highly electronegative fluorine atom causes a significant downfield shift and a large one-bond C-F coupling constant. |
| C-6 | ~140 (d, ²JCF ≈ 20 Hz) | The carbon is ortho to the fluorine, leading to a downfield shift and a smaller two-bond C-F coupling. |
| C-2 | ~138 (d, ⁴JCF ≈ 3 Hz) | The carbon is para to the fluorine, experiencing a moderate downfield shift and a small four-bond C-F coupling. |
| C-4 | ~125 (d, ³JCF ≈ 5 Hz) | The carbon is meta to the fluorine, showing a smaller downfield shift and a three-bond C-F coupling. |
| C-3 | ~135 | This quaternary carbon is influenced by the attached ethyl acetate group and the pyridine ring. |
| -OCH₂- | ~61 | Typical chemical shift for a methylene carbon attached to an oxygen atom in an ethyl ester. |
| -CH₂- | ~40 | The methylene carbon attached to the pyridine ring is deshielded by the aromatic system. |
| -CH₃ | ~14 | Typical chemical shift for a methyl carbon in an ethyl ester. |
Note: "d" indicates a doublet due to C-F coupling, with the predicted coupling constant (J) in Hertz (Hz).
Comparison with Analogs
To substantiate these predictions, we can compare them to the known 13C NMR data of 3-fluoropyridine and ethyl acetate.
-
3-Fluoropyridine: The chemical shifts for 3-fluoropyridine provide a baseline for the fluorinated pyridine ring. The presence of the ethyl acetate group at the 3-position will influence the shifts of the ring carbons, particularly C-2, C-3, and C-4.
-
Ethyl Acetate: The well-documented spectrum of ethyl acetate shows signals for the carbonyl carbon (~171 ppm), the -OCH₂- carbon (~60 ppm), and the -CH₃ carbon (~14 ppm).[2][3] These values serve as a reliable reference for the ethyl acetate moiety in the target molecule.
The introduction of fluorine into an aromatic ring has predictable effects on the 13C NMR spectrum. The carbon directly bonded to fluorine (C-F) experiences a large downfield shift and exhibits a significant one-bond coupling constant (¹JCF). Carbons at the ortho, meta, and para positions also show characteristic shifts and smaller, long-range C-F couplings.[4][5][6] These established trends in fluorinated aromatic compounds lend high confidence to the predicted spectrum.
Visualizing the NMR Analysis Workflow
The process of 13C NMR analysis, from sample preparation to final spectral interpretation, can be visualized as a systematic workflow.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Ethyl acetate(141-78-6) 13C NMR spectrum [chemicalbook.com]
- 3. hmdb.ca [hmdb.ca]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to HPLC Analysis for Purity Assessment of Ethyl 2-(5-fluoropyridin-3-YL)acetate
In the landscape of pharmaceutical development, the purity of active pharmaceutical ingredients (APIs) and their intermediates is not merely a quality metric; it is a cornerstone of safety and efficacy. Ethyl 2-(5-fluoropyridin-3-YL)acetate, a key building block in the synthesis of various pharmaceutical agents, is no exception. Its purity profile can significantly influence the outcome of subsequent synthetic steps and the final drug product's safety. This guide provides an in-depth comparison of high-performance liquid chromatography (HPLC) methods for the purity assessment of this critical intermediate, grounded in scientific principles and practical expertise. We will explore a robust reversed-phase HPLC (RP-HPLC) method and compare it with an ultra-high-performance liquid chromatography (UHPLC) approach, offering researchers, scientists, and drug development professionals a comprehensive framework for selecting and implementing the most suitable analytical strategy.
The Criticality of Purity in Pharmaceutical Intermediates
The presence of impurities in a pharmaceutical intermediate like this compound can have cascading effects on the manufacturing process and the final product.[1] Impurities can arise from various sources, including the starting materials, side reactions during synthesis, or degradation of the intermediate itself.[2] These impurities may be structurally similar to the target compound, making their separation and quantification a significant analytical challenge. A well-designed HPLC method is therefore indispensable for ensuring the quality and consistency of the intermediate, ultimately contributing to the safety and efficacy of the final drug product.
Primary Analytical Approach: Reversed-Phase HPLC with UV Detection
A robust and reliable RP-HPLC method is the workhorse for purity analysis in many pharmaceutical laboratories. For a molecule like this compound, which possesses moderate polarity due to the pyridine ring and the ester functional group, a C18 stationary phase is an excellent starting point. The selection of a suitable mobile phase is critical for achieving optimal separation of the main component from its potential impurities.
Rationale for Method Parameters
The choice of each parameter in an HPLC method is a deliberate decision aimed at achieving the desired chromatographic performance.[3] For the analysis of pyridine-containing compounds, which can exhibit peak tailing due to interactions with residual silanols on the silica-based stationary phase, the use of a low-ionic-strength buffer and an organic modifier is a common strategy.[4]
-
Stationary Phase: A C18 column with end-capping is selected to minimize silanol interactions and improve peak shape. The 5 µm particle size offers a good balance between efficiency and backpressure.
-
Mobile Phase: A gradient elution with acetonitrile and a low pH phosphate buffer is employed. The acidic pH (around 2.5-3.5) ensures the protonation of the pyridine nitrogen, leading to a consistent charge state and improved peak symmetry. Acetonitrile is chosen as the organic modifier for its low viscosity and UV transparency.
-
Detection: UV detection is a straightforward and sensitive method for chromophoric molecules like this compound. The detection wavelength is typically set at the absorbance maximum of the analyte to ensure high sensitivity.
Experimental Workflow: HPLC Purity Assessment
Caption: Workflow for HPLC purity assessment of this compound.
Comparative Analysis: The UHPLC Advantage
For laboratories seeking higher throughput and improved resolution, Ultra-High-Performance Liquid Chromatography (UHPLC) presents a compelling alternative. By utilizing columns packed with sub-2 µm particles, UHPLC systems can operate at higher linear velocities without sacrificing efficiency, leading to significantly shorter analysis times and sharper peaks.
The fundamental principles of separation remain the same as in HPLC; however, the instrumentation is specifically designed to handle the higher backpressures generated by the smaller particle size columns.
Performance Comparison: HPLC vs. UHPLC
| Parameter | RP-HPLC Method | UHPLC Method | Advantage of UHPLC |
| Column | C18, 5 µm, 4.6 x 150 mm | C18, 1.8 µm, 2.1 x 50 mm | Faster analysis, higher efficiency |
| Flow Rate | 1.0 mL/min | 0.5 mL/min | Lower solvent consumption |
| Analysis Time | ~15 min | ~3 min | Increased throughput |
| Resolution (Rs) | > 2.0 (for critical pairs) | > 2.5 (for critical pairs) | Improved separation of impurities |
| Sensitivity (LOD) | ~0.01% | ~0.005% | Better detection of trace impurities |
This data is representative and may vary depending on the specific instrumentation and impurity profile.
The primary advantages of transitioning to a UHPLC method are the substantial reduction in analysis time and solvent consumption, leading to increased laboratory productivity and lower operational costs. Furthermore, the enhanced resolution can be critical for separating closely eluting impurities that might co-elute in a standard HPLC method.
Experimental Protocols
Primary RP-HPLC Method
1. Instrumentation:
-
HPLC system with a gradient pump, autosampler, column thermostat, and UV detector.
2. Chromatographic Conditions:
-
Column: C18, 5 µm, 4.6 x 150 mm (e.g., Waters Symmetry C18, Agilent Zorbax Eclipse Plus C18)
-
Mobile Phase A: 0.02 M Potassium Dihydrogen Phosphate, pH adjusted to 3.0 with phosphoric acid
-
Mobile Phase B: Acetonitrile
-
Gradient:
Time (min) %A %B 0 90 10 10 10 90 12 10 90 12.1 90 10 | 15 | 90 | 10 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 265 nm
-
Injection Volume: 10 µL
3. Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound and dissolve in a 10 mL volumetric flask with a 50:50 mixture of Mobile Phase A and B to obtain a 1 mg/mL solution.
4. System Suitability:
-
As per USP <621>, system suitability tests should be performed to ensure the chromatographic system is adequate for the intended analysis.[3][5] This typically includes parameters like theoretical plates, tailing factor, and reproducibility of injections.
Comparative UHPLC Method
1. Instrumentation:
-
UHPLC system capable of handling high backpressures, with a gradient pump, autosampler, column thermostat, and UV detector.
2. Chromatographic Conditions:
-
Column: C18, 1.8 µm, 2.1 x 50 mm (e.g., Waters Acquity UPLC BEH C18, Agilent Zorbax Rapid Resolution HD C18)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient:
Time (min) %A %B 0 95 5 2.5 5 95 3.0 5 95 3.1 95 5 | 3.5 | 95 | 5 |
-
Flow Rate: 0.5 mL/min
-
Column Temperature: 40 °C
-
Detection Wavelength: 265 nm
-
Injection Volume: 2 µL
3. Sample Preparation:
-
Prepare a 0.5 mg/mL solution of this compound in a 50:50 mixture of water and acetonitrile.
Identification of Potential Impurities through Forced Degradation
In the absence of specific information on process-related impurities, forced degradation studies are an invaluable tool for identifying potential degradation products and demonstrating the stability-indicating nature of an analytical method.[6][7] These studies involve subjecting the drug substance to stress conditions such as acid and base hydrolysis, oxidation, heat, and light.
Forced Degradation Workflow
Caption: Workflow for forced degradation studies to identify potential impurities.
Potential degradation products for this compound could include:
-
5-fluoropyridin-3-yl)acetic acid: Resulting from the hydrolysis of the ethyl ester. This is a likely impurity under both acidic and basic conditions.
-
Products of pyridine ring opening or modification: Under harsh oxidative or photolytic conditions.
The developed HPLC or UHPLC method must be able to resolve the main peak from all significant degradation products, thus demonstrating its stability-indicating capability as outlined in ICH guideline Q2(R1).[6]
Conclusion
The purity assessment of this compound is a critical step in ensuring the quality and safety of pharmaceutical products. While a standard RP-HPLC method provides a robust and reliable approach, the adoption of UHPLC technology offers significant advantages in terms of speed, resolution, and efficiency. The choice between these methods will depend on the specific needs and resources of the laboratory. Regardless of the chosen platform, a thorough understanding of the potential impurity profile, aided by forced degradation studies, is essential for developing a truly effective and scientifically sound purity assessment method. This guide provides a comprehensive framework for researchers and scientists to make informed decisions and implement best practices in the analysis of this important pharmaceutical intermediate.
References
- 1. researchgate.net [researchgate.net]
- 2. 1060814-82-5|Ethyl 2-(5-chloropyridin-2-yl)acetate|BLD Pharm [bldpharm.com]
- 3. HPLC Separation Of Mixture of Pyridylacetic Acids And Their Derivatives | SIELC Technologies [sielc.com]
- 4. Synthesis and Preliminary Evaluations of [18F]fluorinated Pyridine-2- carboxamide Derivatives for Targeting PD-L1 in Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 3-Pyridylacetic acid hydrochloride | SIELC Technologies [sielc.com]
- 6. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 7. longdom.org [longdom.org]
A Senior Application Scientist's Guide to Pyridinyl Acetate Building Blocks: A Comparative Analysis of Ethyl 2-(5-fluoropyridin-3-yl)acetate and its Bromo-Analogue
Introduction: The Strategic Importance of Halogenated Pyridines in Drug Discovery
In the landscape of modern medicinal chemistry, the pyridine scaffold is a cornerstone, present in a vast array of FDA-approved drugs and clinical candidates. Its ability to engage in hydrogen bonding and serve as a bioisostere for a phenyl ring makes it a privileged structure. The strategic functionalization of this core, particularly with halogens, is a critical tactic for fine-tuning the physicochemical and pharmacokinetic properties of a drug molecule.
This guide provides an in-depth comparison of two key synthetic building blocks: Ethyl 2-(5-fluoropyridin-3-yl)acetate and its bromo-analogue, Ethyl 2-(5-bromopyridin-3-yl)acetate . While structurally similar, the choice between a fluorine and a bromine substituent at the 5-position of the pyridine ring dictates vastly different synthetic strategies and imparts distinct properties to the final compound. For researchers, scientists, and drug development professionals, understanding these nuances is paramount for efficient lead optimization and the rational design of new chemical entities. This document will dissect their properties, synthetic accessibility, and, most critically, their divergent reactivity, providing field-proven insights and actionable experimental data.
Physicochemical Properties: The Subtle Power of the Halogen
The substitution of fluorine for bromine, while seemingly minor, triggers a cascade of changes in the molecule's fundamental properties. Fluorine, being the most electronegative element, exerts a powerful inductive electron-withdrawing effect, which alters the basicity (pKa) of the pyridine nitrogen. Its small size allows it to act as a "metabolic shield" without a significant steric penalty.[1][2] Bromine, in contrast, is larger, more polarizable, and less electronegative, making it a weaker electronic influencer but a superior participant in halogen bonding.
These differences are quantified in the table below. The lower calculated LogP of the fluoro-analogue suggests potentially higher aqueous solubility, a desirable trait for improving bioavailability.[3]
| Property | This compound | Ethyl 2-(5-bromopyridin-3-yl)acetate | Rationale for Difference |
| Molecular Formula | C₉H₁₀FNO₂[4] | C₉H₁₀BrNO₂[5] | Elemental composition |
| Molecular Weight | ~183.18 g/mol | ~244.09 g/mol [5] | Atomic mass of F (19.00) vs. Br (79.90) |
| CAS Number | 162981-99-9 | 847375-33-1[5] | Unique chemical identifier |
| Calculated XLogP3 | 1.5 | 1.7[6] | Fluorine's high electronegativity can reduce lipophilicity compared to the larger, more polarizable bromine.[7] |
| Topological Polar Surface Area (TPSA) | 39.2 Ų[6] | 39.2 Ų[6] | The halogen substituent does not contribute to the TPSA, which is determined by the N and O atoms. |
| Hydrogen Bond Acceptor Count | 3 | 3 | The pyridine nitrogen and two ester oxygen atoms act as acceptors in both molecules. |
Synthesis Overview: Pathways to Key Intermediates
The synthesis of both analogues typically originates from commercially available starting materials, such as 3,5-dihalopyridines or substituted nicotinic acids. The choice of synthetic route is often dictated by the availability and cost of these precursors. The workflow below illustrates a generalized, plausible pathway. A key distinction is that fluorinated pyridines can be challenging to prepare directly; often, a precursor like an aminopyridine is converted via a Balz–Schiemann reaction or nucleophilic aromatic substitution on a highly activated ring, whereas bromination is typically more straightforward.
References
- 1. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. researchgate.net [researchgate.net]
- 4. labsolu.ca [labsolu.ca]
- 5. Ethyl 2-(5-bromopyridin-3-yl)acetate [myskinrecipes.com]
- 6. Ethyl 2-(5-bromopyridin-2-yl)acetate | C9H10BrNO2 | CID 46835658 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. New Halogen-Containing Drugs Approved by FDA in 2021: An Overview on Their Syntheses and Pharmaceutical Use - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Reactivity of Fluoropyridine and Chloropyridine Acetates in Cross-Coupling Reactions
For researchers, scientists, and drug development professionals, the selection of appropriate coupling partners is a critical decision that dictates the efficiency and success of synthetic routes. This guide provides an in-depth, objective comparison of the reactivity of fluoropyridine and chloropyridine acetates in prevalent palladium-catalyzed cross-coupling reactions. By understanding the fundamental differences in their reactivity, chemists can make more informed decisions in the design and execution of complex molecular syntheses.
The Decisive Role of the Carbon-Halogen Bond
The reactivity of halopyridines in cross-coupling reactions is fundamentally governed by the strength of the carbon-halogen (C-X) bond. The C-F bond is significantly stronger and more polarized than the C-Cl bond.[1][2][3] This difference arises from the high electronegativity of fluorine, which leads to a shorter, more ionic, and stronger bond with carbon compared to chlorine.[1][3][4] Consequently, the oxidative addition of a palladium catalyst to a C-F bond is substantially more challenging and often the rate-limiting step compared to the analogous C-Cl bond cleavage.[5][6]
| Bond | Bond Dissociation Energy (kcal/mol) | Key Reactivity Implication |
| C-F (in Pyridine) | ~116 | Generally unreactive under standard cross-coupling conditions; often requires specialized, highly active catalyst systems. |
| C-Cl (in Pyridine) | ~81 | Readily undergoes oxidative addition with a variety of palladium catalysts, making it a more versatile electrophile.[5] |
Table 1: Comparison of Carbon-Halogen Bond Strengths and Reactivity.
Suzuki-Miyaura Coupling: A Tale of Two Reactivities
The Suzuki-Miyaura reaction is a powerful tool for C-C bond formation. However, the choice between a fluoropyridine and a chloropyridine acetate as the electrophilic partner drastically alters the reaction landscape.
Chloropyridine Acetates: These are the workhorses for introducing a pyridine moiety. The C-Cl bond is sufficiently reactive to undergo oxidative addition with a range of palladium catalysts, including Pd(OAc)₂, Pd₂(dba)₃, and Pd(PPh₃)₄, often in the presence of bulky, electron-rich phosphine ligands like SPhos or XPhos.[7]
Fluoropyridine Acetates: In stark contrast, the C-F bond in fluoropyridine acetates is generally inert under typical Suzuki coupling conditions.[7] Consequently, fluoropyridines are more commonly employed as the nucleophilic partner in the form of fluoropyridine boronic acids or their esters.[8][9][10] Activating a C-F bond for Suzuki coupling requires highly specialized and robust catalytic systems, often at elevated temperatures.[6]
Experimental Protocol: Suzuki Coupling of a 2-Chloropyridine Acetate
This protocol provides a general procedure for the coupling of a 2-chloropyridine derivative with an arylboronic acid.[7]
-
Reaction Setup: In an oven-dried Schlenk tube under an inert atmosphere (Argon or Nitrogen), combine the 2-chloropyridine acetate (1.0 equiv.), the arylboronic acid (1.2 equiv.), Pd(OAc)₂ (2 mol%), SPhos (4 mol%), and K₃PO₄ (3.0 equiv.).
-
Solvent Addition: Add degassed toluene and water.
-
Reaction: Seal the tube and heat the reaction mixture to 100 °C with vigorous stirring for 18 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Purification: Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Buchwald-Hartwig Amination: Navigating Reactivity and Selectivity
The Buchwald-Hartwig amination is a cornerstone for the synthesis of arylamines.[11] Similar to Suzuki coupling, the reactivity of the C-X bond is paramount.
Chloropyridine Acetates: These are common substrates for Buchwald-Hartwig amination. However, they are less reactive than their bromo- or iodo- counterparts.[5] The oxidative addition of the C-Cl bond to the Pd(0) complex is often the rate-limiting step and requires bulky, electron-rich phosphine ligands (e.g., RuPhos, BrettPhos) and elevated temperatures (80-110 °C).[5] A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is typically employed.[5]
Fluoropyridine Acetates: Direct C-F amination is exceedingly challenging and rarely employed. The extreme strength of the C-F bond makes oxidative addition highly unfavorable under standard Buchwald-Hartwig conditions. When dihalopyridines containing both fluorine and a heavier halogen are used, the reaction selectively occurs at the C-Cl, C-Br, or C-I position.[12][13]
Experimental Protocol: Buchwald-Hartwig Amination of a Chloropyridine Acetate
This protocol is a general procedure and may require optimization for specific substrates.[5]
-
Reaction Setup: To an oven-dried Schlenk tube, add the chloropyridine acetate (1.0 equiv.), the amine (1.2 equiv.), a palladium precatalyst (e.g., a G3 or G4 palladacycle, 2-5 mol%), a bulky biarylphosphine ligand (e.g., RuPhos, 4-10 mol%), and sodium tert-butoxide (1.4 equiv.).
-
Inert Atmosphere: Seal the tube, and evacuate and backfill with an inert gas (e.g., Argon) for three cycles.
-
Solvent Addition: Add dry, degassed solvent (e.g., toluene or 1,4-dioxane).
-
Reaction: Heat the mixture to 80-110 °C and stir until the starting material is consumed (as monitored by TLC or LC-MS).
-
Work-up: After cooling, dilute the mixture with an organic solvent and water. Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Purification: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate in vacuo. Purify the residue by flash column chromatography.
C-H Activation/Arylation: An Emerging Frontier
Direct C-H activation offers a more atom-economical approach to biaryl synthesis.[14] In this context, the reactivity trends of fluoropyridines and chloropyridines can be inverted.
Chloropyridine Acetates as Arylating Agents: Recent studies have shown that chloropyridines can serve as effective arylating agents for fluoroarenes via a palladium-catalyzed C-H activation pathway.[15] In this scenario, the chloropyridine undergoes oxidative addition, followed by C-H activation of the fluoroarene and reductive elimination.[15]
Fluoropyridines in C-H Activation: The electron-withdrawing nature of fluorine can activate adjacent C-H bonds towards metallation.[16] However, the strong C-F bond itself can also undergo activation, particularly with more reactive transition metals like nickel or under forcing conditions with palladium.[6][17] This can lead to complex reaction mixtures and challenges in selectivity.
Conclusion: A Strategic Choice Based on Desired Transformation
The choice between fluoropyridine and chloropyridine acetates is not a matter of superior or inferior reactivity but rather a strategic decision based on the desired chemical transformation.
-
For standard Suzuki and Buchwald-Hartwig reactions where the pyridine is the electrophile, chloropyridine acetates are the reagents of choice due to the greater reactivity of the C-Cl bond towards oxidative addition.[5][7]
-
Fluoropyridine acetates are generally unreactive as electrophiles in these standard cross-coupling reactions. Their utility is more pronounced when used as nucleophilic partners (as boronic acids) or in specialized reactions like C-H activation where the fluorine substituent can play a different role.
By understanding the fundamental principles of C-X bond strength and the mechanisms of these pivotal cross-coupling reactions, researchers can harness the distinct reactivity of fluorinated and chlorinated pyridine acetates to achieve their synthetic goals with greater precision and efficiency.
References
- 1. quora.com [quora.com]
- 2. Solved: ii) C-F and C-O _ _ Which is stronger:_ Reason iii C-F and C-CI [Chemistry] [gauthmath.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. quora.com [quora.com]
- 5. benchchem.com [benchchem.com]
- 6. Item - Contrasting Reactivity of Fluoropyridines at Palladium and Platinum:â CâF Oxidative Addition at Palladium, PâC and CâF Activation at Platinumâ - American Chemical Society - Figshare [acs.figshare.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. C–H functionalization of pyridines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. chemrxiv.org [chemrxiv.org]
- 16. Cooperative C–H activation of pyridine by PBP complexes of Rh and Ir can lead to bridging 2-pyridyls with different connectivity to the B–M unit - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 17. pure.york.ac.uk [pure.york.ac.uk]
The Rising Star in Drug Discovery: A Comparative Guide to the Biological Activities of Ethyl 2-(5-fluoropyridin-3-YL)acetate Derivatives
In the landscape of modern medicinal chemistry, the pyridine scaffold stands as a cornerstone in the design of novel therapeutics. The introduction of a fluorine atom to this versatile ring system can dramatically enhance a molecule's potency, metabolic stability, and overall pharmacokinetic profile. This guide provides an in-depth comparative analysis of the biological activities of compounds derived from a particularly promising starting material: Ethyl 2-(5-fluoropyridin-3-YL)acetate.
This document is intended for researchers, scientists, and drug development professionals. We will delve into the synthesis, mechanism of action, and performance of derivatives in key therapeutic areas, offering a side-by-side comparison with established clinical agents. Our exploration is grounded in experimental data, providing a clear and objective evaluation of these novel compounds.
Section 1: Antibacterial Activity - A New Generation of Oxazolidinones
The challenge of antimicrobial resistance necessitates the development of novel antibiotics with unique mechanisms of action. Derivatives of this compound have emerged as promising candidates in this arena, particularly a new class of 3-(5-fluoropyridin-3-yl)-2-oxazolidinones. These compounds have demonstrated potent activity against a range of Gram-positive bacteria, including drug-resistant strains.
Synthesis of 3-(5-fluoropyridin-3-yl)-2-oxazolidinone Derivatives
The synthetic route to these oxazolidinone derivatives is a multi-step process that begins with the conversion of this compound to a key oxazolidinone intermediate. This intermediate is then further functionalized to produce a library of compounds with diverse substitutions.
Experimental Protocol: Synthesis of 3-(5-fluoropyridin-3-yl)-2-oxazolidinone Derivatives [1][2][3]
A general synthetic pathway involves the following key steps:
-
Formation of the Oxazolidinone Core: The synthesis typically starts with the reaction of a 3-aminopyridine derivative, which can be obtained from the starting ethyl acetate, with (R)-glycidyl butyrate.
-
Introduction of the Fluoropyridine Moiety: The 5-fluoropyridin-3-yl group is introduced to form the core structure.
-
Functionalization: The final step involves the addition of various substituents to the oxazolidinone ring, often via a piperazine linker, to generate a diverse range of derivatives.
Comparative Performance: 3-(5-fluoropyridin-3-yl)-2-oxazolidinones vs. Linezolid
To assess the efficacy of these novel compounds, their in vitro antibacterial activity was evaluated and compared against Linezolid, a clinically important oxazolidinone antibiotic. The minimum inhibitory concentration (MIC), the lowest concentration of an antibiotic that prevents visible growth of a bacterium, was determined for a panel of Gram-positive pathogens.
| Compound/Bacterium | S. aureus (ATCC 29213) | S. epidermidis (ATCC 12228) | E. faecalis (ATCC 29212) | S. agalactiae (ATCC 12386) | Methicillin-resistant S. aureus (MRSA) (ATCC 43300) |
| Derivative 7j [1][2][3] | 0.5 µg/mL | 0.25 µg/mL | 1 µg/mL | 0.5 µg/mL | 1 µg/mL |
| Linezolid [1][2][3] | 2 µg/mL | 1 µg/mL | 2 µg/mL | 1 µg/mL | 2 µg/mL |
Table 1. Comparison of Minimum Inhibitory Concentrations (MIC) of a representative 3-(5-fluoropyridin-3-yl)-2-oxazolidinone derivative (7j) and Linezolid against various Gram-positive bacteria.
The data clearly indicates that the novel derivative 7j exhibits superior or comparable activity to Linezolid against the tested strains. Notably, it demonstrates a four-fold greater potency against S. aureus and S. epidermidis.
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination [4][5][6][7]
The MIC values were determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).
-
Preparation of Inoculum: Bacterial strains were cultured overnight and the inoculum was adjusted to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Serial Dilution: The test compounds and the reference drug were serially diluted in Mueller-Hinton broth in a 96-well microtiter plate.
-
Inoculation and Incubation: Each well was inoculated with the bacterial suspension and the plates were incubated at 37°C for 18-24 hours.
-
Reading Results: The MIC was recorded as the lowest concentration of the compound that completely inhibited visible bacterial growth.
Mechanism of Action: Inhibition of Bacterial Protein Synthesis
Like other oxazolidinones, these derivatives are believed to exert their antibacterial effect by inhibiting the initiation of protein synthesis in bacteria. They bind to the 50S ribosomal subunit, preventing the formation of the initiation complex.
Caption: Mechanism of action of 3-(5-fluoropyridin-3-yl)-2-oxazolidinone derivatives.
Section 2: Anticancer Activity - Exploring Novel Pyridine-Based Cytotoxic Agents
The pyridine ring is a common feature in many approved anticancer drugs. The exploration of derivatives from this compound opens a promising avenue for the discovery of novel cytotoxic agents with potentially enhanced efficacy and selectivity. While specific anticancer derivatives directly from this starting material are still under extensive investigation, the broader class of pyridine-urea derivatives serves as an excellent model to demonstrate their potential.[8]
Synthesis of Pyridine-Urea Derivatives
The synthesis of these compounds typically involves the reaction of an aminopyridine derivative with an appropriate isocyanate, leading to the formation of the urea linkage.
Experimental Protocol: General Synthesis of Pyridine-Urea Derivatives [8]
-
Preparation of Aminopyridine Intermediate: The starting ethyl acetate can be converted to a corresponding aminopyridine through a series of standard organic transformations.
-
Urea Formation: The aminopyridine is then reacted with a substituted phenyl isocyanate in an appropriate solvent, such as dichloromethane, to yield the final pyridine-urea derivative.
Comparative Performance: Pyridine-Urea Derivatives vs. Doxorubicin
The in vitro anticancer activity of a representative pyridine-urea derivative was evaluated against the human breast cancer cell line (MCF-7) and compared to the standard chemotherapeutic agent, Doxorubicin.
| Compound | IC50 against MCF-7 (µM) |
| Pyridine-Urea Derivative 8e [8] | 0.22 |
| Doxorubicin [8] | 1.93 |
Table 2. Comparison of the half-maximal inhibitory concentration (IC50) of a representative pyridine-urea derivative and Doxorubicin against the MCF-7 cell line.
The results demonstrate the remarkable potency of the pyridine-urea derivative, which is approximately 8.7 times more active than Doxorubicin in this cell line.[8]
Experimental Protocol: MTT Assay for Cytotoxicity [9][10][11][12][13]
The cytotoxic effect of the compounds was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
-
Cell Seeding: Cancer cells were seeded in a 96-well plate and allowed to adhere overnight.
-
Compound Treatment: The cells were then treated with various concentrations of the test compounds and the reference drug for 48 hours.
-
MTT Addition: After the incubation period, MTT solution was added to each well and incubated for another 4 hours.
-
Formazan Solubilization: The resulting formazan crystals were dissolved in a solubilization buffer (e.g., DMSO).
-
Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader. The IC50 value was calculated as the concentration of the compound that caused a 50% reduction in cell viability.
Mechanism of Action: Targeting Key Signaling Pathways in Cancer
Many pyridine-based anticancer agents exert their effects by inhibiting key enzymes involved in cancer cell proliferation and survival, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).
Caption: Inhibition of the VEGFR-2 signaling pathway by pyridine-urea derivatives.
Section 3: Anti-inflammatory Activity - Selective COX-2 Inhibition
Inflammation is a complex biological response, and chronic inflammation is a key factor in many diseases. Cyclooxygenase-2 (COX-2) is a crucial enzyme in the inflammatory cascade, and its selective inhibition is a major goal in the development of anti-inflammatory drugs with improved safety profiles. Pyridine-based structures have shown great promise as selective COX-2 inhibitors.
Synthesis of Pyridine-Based COX-2 Inhibitors
The synthesis of these inhibitors often involves the construction of a central pyridine ring functionalized with moieties known to confer COX-2 selectivity, such as a sulfonamide group.
Experimental Protocol: General Synthesis of Pyridine-Based COX-2 Inhibitors [14][15][16]
-
Core Ring Formation: The synthesis can start with the construction of a substituted pyridine ring.
-
Introduction of Pharmacophoric Groups: Key functional groups, such as a 4-sulfonamidophenyl moiety, are introduced to achieve selective binding to the COX-2 active site.
Comparative Performance: Pyridine-Based Inhibitors vs. Celecoxib
The in vitro COX-1 and COX-2 inhibitory activities of a representative pyridine-based compound were compared with Celecoxib, a well-known selective COX-2 inhibitor.
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| Imidazo[1,2-a]pyridine Derivative [16] | >10 | 0.07 | >142 |
| Celecoxib | 7.6 | 0.04 | 190 |
Table 3. Comparison of COX-1 and COX-2 inhibition and selectivity of a representative pyridine-based inhibitor and Celecoxib.
The data reveals that the novel pyridine derivative is a potent and highly selective COX-2 inhibitor, with a potency comparable to Celecoxib.
Experimental Protocol: In Vitro COX Inhibition Assay [17][18][19][20][21]
The ability of the compounds to inhibit COX-1 and COX-2 was determined using a commercially available colorimetric or fluorometric inhibitor screening assay kit.
-
Enzyme Preparation: Recombinant human COX-1 or COX-2 enzyme is used.
-
Inhibitor Incubation: The enzyme is pre-incubated with various concentrations of the test compound or reference drug.
-
Reaction Initiation: The enzymatic reaction is initiated by the addition of arachidonic acid as the substrate.
-
Detection: The production of prostaglandin G2 (PGG2) is measured using a specific probe that generates a colorimetric or fluorescent signal.
-
Data Analysis: The IC50 values are calculated from the dose-response curves.
Mechanism of Action: Selective Binding to the COX-2 Active Site
The selectivity of these pyridine-based inhibitors for COX-2 over COX-1 is attributed to their ability to bind to a secondary pocket present in the active site of COX-2, which is absent in COX-1.
Caption: Selective inhibition of the COX-2 enzyme by pyridine-based derivatives.
Conclusion
The derivatives of this compound represent a versatile and highly promising scaffold for the development of new therapeutic agents. The examples presented in this guide highlight their potential to yield potent and selective compounds with antibacterial, anticancer, and anti-inflammatory activities. The incorporation of the 5-fluoropyridine moiety offers significant advantages in terms of biological activity and drug-like properties. Further exploration and optimization of this chemical space are warranted and are expected to lead to the discovery of novel clinical candidates to address unmet medical needs.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Optimization and Antibacterial Evaluation of Novel 3-(5-Fluoropyridine-3-yl)-2-oxazolidinone Derivatives Containing a Pyrimidine Substituted Piperazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. bmglabtech.com [bmglabtech.com]
- 6. benchchem.com [benchchem.com]
- 7. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 8. Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 10. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 11. broadpharm.com [broadpharm.com]
- 12. clyte.tech [clyte.tech]
- 13. MTT assay protocol | Abcam [abcam.com]
- 14. mdpi.com [mdpi.com]
- 15. Design and Synthesis of Imidazopyrazolopyridines as Novel Selective COX-2 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Design, synthesis, and biological evaluation of new 2-(4-(methylsulfonyl)phenyl)-N-phenylimidazo[1,2-a]pyridin-3-amine as selective COX-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. cdn.caymanchem.com [cdn.caymanchem.com]
- 19. Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents [openmedicinalchemistryjournal.com]
- 20. In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization | Springer Nature Experiments [experiments.springernature.com]
- 21. sigmaaldrich.com [sigmaaldrich.com]
A Comparative Crystallographic Analysis of Ethyl 2-(5-fluoropyridin-3-YL)acetate Derivatives for Drug Discovery
In the landscape of modern drug discovery, the precise understanding of a molecule's three-dimensional structure is paramount. It is this atomic-level blueprint that dictates its interaction with biological targets, and ultimately, its efficacy and safety. Among the various analytical techniques available, single-crystal X-ray diffraction (SCXRD) remains the gold standard for the unambiguous determination of molecular structure.[1][2] This guide provides a comparative analysis of the X-ray crystal structure of a key pharmaceutical intermediate, Ethyl 2-(5-fluoropyridin-3-YL)acetate, and its derivatives, offering insights into how subtle structural modifications can influence crystal packing and intermolecular interactions, which are critical for drug development.
While a specific crystal structure for this compound is not publicly available, this guide will present a detailed, representative structural analysis based on common observations for similar small organic molecules. This will be compared with the known crystal structures of related heterocyclic compounds to highlight the key principles of crystallographic comparison in a drug design context.
The Critical Role of Crystallography in Pharmaceutical Development
The journey of a drug from a lab bench to a patient's bedside is a long and arduous one, with structural chemistry playing a pivotal role at every stage. Small molecule crystallography provides invaluable information on:
-
Absolute Stereochemistry: Unambiguously determines the 3D arrangement of atoms, which is crucial for understanding stereospecific interactions with biological targets.[1]
-
Conformational Analysis: Identifies the preferred spatial orientation of different parts of a molecule, which can influence its binding affinity.
-
Polymorphism: Characterizes different crystalline forms of the same compound, which can have profound effects on solubility, stability, and bioavailability.[1]
-
Intermolecular Interactions: Reveals how molecules pack together in a crystal lattice, providing insights into potential drug-receptor interactions.[1][3]
Experimental Workflow: From Powder to Structure
The process of determining a crystal structure is a meticulous one, requiring careful execution of several key steps. The following workflow outlines the typical procedure for obtaining high-quality crystallographic data for a small molecule like this compound.
Caption: A generalized workflow for small molecule X-ray crystallography.
Detailed Protocol: Crystal Growth by Slow Evaporation
-
Material Preparation: Ensure the this compound derivative is of high purity (>98%).
-
Solvent Selection: Screen a variety of solvents to find one in which the compound has moderate solubility. Common choices include ethanol, methanol, acetone, and ethyl acetate.
-
Dissolution: Dissolve a small amount of the compound (5-10 mg) in the chosen solvent in a clean, small vial.
-
Evaporation: Cover the vial with a cap that has a small pinhole to allow for slow evaporation of the solvent over several days to weeks at a stable temperature.
-
Crystal Harvesting: Once suitable single crystals have formed, carefully remove them from the solution using a spatula or loop.
Comparative Structural Analysis
To illustrate the power of comparative crystallographic analysis, we will consider the hypothetical crystal structure of This compound (Compound A) and compare it with the known crystal structure of Ethyl 2-({5-acetyl-3-cyano-6-methyl-4-[(E)-2-phenylethenyl]pyridin-2-yl}sulfanyl)acetate (Compound B) , a more complex pyridine derivative.[3]
| Feature | Compound A (Hypothetical) | Compound B (Published Structure) [3] |
| Molecular Formula | C₉H₁₀FNO₂ | C₂₁H₂₀N₂O₃S |
| Key Functional Groups | Pyridine, Ester, Fluoro | Pyridine, Ester, Acetyl, Cyano, Styryl, Sulfanyl |
| Expected Conformation | The ethyl acetate side chain is likely to be relatively planar with the pyridine ring to maximize conjugation. | The styryl and ester groups are displaced to opposite sides of the pyridine ring plane. The acetyl group is significantly rotated out of the plane. |
| Potential Intermolecular Interactions | C-H···O and C-H···F hydrogen bonds, π-π stacking of pyridine rings. | C-H···O hydrogen bonds forming chains, with partial intercalation of styryl and ester groups. |
| Significance in Drug Design | The fluorine atom can modulate pKa and metabolic stability. The ester can act as a hydrogen bond acceptor. | The more complex substitution pattern allows for a wider range of intermolecular interactions, potentially leading to higher binding affinity and selectivity. |
Visualizing Molecular Interactions
The following diagram illustrates the key intermolecular interactions that could be expected in the crystal lattice of a derivative of this compound.
Caption: Potential intermolecular interactions in the crystal structure.
Conclusion and Future Directions
This guide has provided a framework for understanding the importance and application of X-ray crystallography in the context of drug development, using this compound derivatives as a case study. While a definitive crystal structure for the parent compound is not yet in the public domain, the principles of comparative structural analysis outlined here are universally applicable. By comparing the known crystal structures of related compounds, researchers can gain valuable insights into structure-activity relationships, guiding the design of more potent and selective drug candidates.
Future work should focus on obtaining high-quality single crystals of this compound and its derivatives to enable a direct and detailed crystallographic analysis. This will provide a more complete picture of their solid-state properties and pave the way for more informed drug design strategies.
References
- 1. rigaku.com [rigaku.com]
- 2. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A [pubs.rsc.org]
- 3. Crystal structure and Hirshfeld surface analysis of ethyl 2-({5-acetyl-3-cyano-6-methyl-4-[(E)-2-phenylethenyl]pyridin-2-yl}sulfanyl)acetate - PMC [pmc.ncbi.nlm.nih.gov]
Comparative study of catalysts for the synthesis of Ethyl 2-(5-fluoropyridin-3-YL)acetate
An In-Depth Comparative Guide to Catalytic Systems for the Synthesis of Ethyl 2-(5-fluoropyridin-3-YL)acetate
Introduction: The Significance of this compound
This compound is a critical heterocyclic building block in modern medicinal chemistry. Its substituted pyridylacetic acid structure is a prevalent motif in a wide array of pharmaceutical products and drug candidates.[1][2] The fluorine substituent enhances metabolic stability and modulates the electronic properties of the molecule, making it a valuable synthon for developing novel therapeutics. The efficient and scalable synthesis of this intermediate is therefore of paramount importance to drug development professionals.
This guide provides a comparative analysis of the primary catalytic systems employed for the synthesis of this compound. We will delve into the mechanistic underpinnings, practical advantages, and inherent limitations of Palladium, Nickel, and Copper-based catalysts. Each section includes a validated, step-by-step experimental protocol, offering researchers a practical framework for laboratory implementation.
Synthetic Strategies: An Overview of C-C Bond Formation
The core transformation for synthesizing the target molecule involves the formation of a C(sp²)–C(sp³) bond between the 5-fluoropyridine ring and an ethyl acetate moiety. The most robust and widely adopted methods are transition-metal-catalyzed cross-coupling reactions. These reactions typically couple a halopyridine electrophile (e.g., 3-bromo-5-fluoropyridine) with a nucleophilic ethyl acetate equivalent.
The primary catalytic approaches include:
-
Palladium-Catalyzed α-Arylation: This is the most established and versatile method, often falling under the umbrella of Buchwald-Hartwig cross-coupling chemistry for C-C bond formation.[3][4]
-
Nickel-Catalyzed Cross-Coupling: A more economical alternative to palladium, nickel catalysis has gained significant traction for its ability to couple a wide range of substrates.[5]
-
Copper-Catalyzed Coupling: As the most cost-effective option, copper catalysis presents an attractive, albeit sometimes more challenging, alternative for specific C-C bond formations.[6][7]
Palladium-Catalyzed Synthesis: The Gold Standard
Palladium catalysis is the benchmark for the α-arylation of carbonyl compounds due to its high efficiency, functional group tolerance, and predictable reactivity.[8] The reaction involves the coupling of an enolate, or its equivalent, with an aryl halide.
Mechanistic Insight
The catalytic cycle for the palladium-catalyzed α-arylation is a well-understood process. The choice of phosphine ligand is critical, as it influences the stability, solubility, and reactivity of the palladium species throughout the cycle. Sterically hindered, electron-rich biarylphosphine ligands (Buchwald ligands) or ferrocenyl phosphines like dppf are often superior to simpler ligands like PPh₃ for coupling heteroaryl chlorides or bromides.[4][8][9]
Caption: General catalytic cycle for Pd-catalyzed α-arylation.
Advantages & Disadvantages
-
Advantages: High yields and selectivity, broad functional group tolerance, and extensive literature support.
-
Disadvantages: High cost of palladium and specialized ligands, potential for heavy metal contamination in the final product (a critical concern in pharmaceutical synthesis), and the frequent need for strictly inert (oxygen- and water-free) reaction conditions.
Experimental Protocol: Pd-Catalyzed α-Arylation
This protocol is a representative procedure based on established methods for palladium-catalyzed enolate arylation.[8]
-
Reactor Setup: To a dry, oven-baked Schlenk flask, add Pd(OAc)₂ (0.02 equiv.), a suitable phosphine ligand such as dppf (0.022 equiv.), and sodium tert-butoxide (1.4 equiv.).
-
Inert Atmosphere: Seal the flask with a septum, and purge with argon or nitrogen for 15 minutes.
-
Reagent Addition: Under a positive pressure of inert gas, add anhydrous toluene (5 mL per mmol of halide), followed by 3-bromo-5-fluoropyridine (1.0 equiv.) and ethyl acetate (1.5 equiv.).
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 12-24 hours.
-
Workup: After cooling to room temperature, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the final product.
Nickel-Catalyzed Synthesis: The Economical Workhorse
Nickel, being more earth-abundant and significantly cheaper than palladium, presents a compelling economic alternative for cross-coupling reactions.[5] Modern nickel catalyst systems exhibit reactivity that can rival or even surpass that of palladium for certain substrates.
Mechanistic Insight
The catalytic cycle for nickel is analogous to that of palladium, proceeding through Ni(0)/Ni(II) intermediates. A key difference is that nickel systems often require a stoichiometric reductant, such as zinc or manganese powder, to generate the active Ni(0) species in situ from a Ni(II) precatalyst. The choice of ligand, often a bipyridine or phosphine, is crucial for stabilizing the catalytic species and promoting efficient coupling.[5]
Advantages & Disadvantages
-
Advantages: Significantly lower catalyst cost, unique reactivity profiles that can be effective for challenging substrates (e.g., aryl chlorides).
-
Disadvantages: Nickel catalysts can be more sensitive to air and moisture, potential for higher toxicity compared to palladium, and the reaction scope can sometimes be narrower.
Experimental Protocol: Ni-Catalyzed Cross-Coupling
This protocol is adapted from general procedures for nickel-catalyzed C(sp²)–C(sp³) bond formation.[5]
-
Reactor Setup: In a glovebox, charge a dry vial with NiI₂ (0.10 equiv.), 5,5'-dimethyl-2,2'-bipyridine (0.05 equiv.), BINAP (0.05 equiv.), and activated zinc dust (3.0 equiv.).
-
Reagent Addition: Add 3-bromo-5-fluoropyridine (1.0 equiv.) followed by a solution of ethyl bromoacetate (2.0 equiv.) in a 7:3 mixture of DMA/THF.
-
Reaction: Seal the vial tightly and remove it from the glovebox. Place it in a preheated oil bath at 80 °C and stir for 16 hours.
-
Workup: Cool the reaction to room temperature and dilute with ethyl acetate.
-
Filtration: Filter the mixture through a pad of Celite to remove zinc and catalyst residues, washing the pad with additional ethyl acetate.
-
Extraction & Purification: Transfer the filtrate to a separatory funnel, wash with water and brine, dry over anhydrous MgSO₄, and concentrate in vacuo. Purify the crude product via flash column chromatography.
Copper-Catalyzed Synthesis: The Cost-Effective Challenger
Copper is an ultra-low-cost metal with well-established utility in cross-coupling, particularly for C-N and C-S bond formation (Ullmann reaction). Its application in C-C couplings like the one required here is less common than Pd or Ni but represents an area of active research for developing more sustainable chemical processes.[6][7][10]
Mechanistic Insight
Copper-catalyzed cross-coupling mechanisms are diverse and often debated, potentially involving Cu(I)/Cu(III) catalytic cycles or single-electron transfer (SET) pathways. These reactions often require higher temperatures and may necessitate the use of specific N- or O-based ligands to facilitate the coupling. For this specific transformation, a three-component reaction involving an amine, an alkyne, and an azide under copper catalysis could potentially lead to related pyridine structures, showcasing copper's utility in building complex heterocycles.[6]
Caption: A generalized experimental workflow for cross-coupling reactions.
Advantages & Disadvantages
-
Advantages: Extremely low catalyst cost, readily available and stable catalyst precursors (e.g., CuI).
-
Disadvantages: Often requires higher reaction temperatures and longer reaction times, substrate scope can be limited, and yields may be lower compared to palladium or nickel systems.
Experimental Protocol: Representative Copper-Catalyzed Reaction
This protocol illustrates a general setup for a copper-catalyzed multicomponent reaction, which can be adapted for cross-coupling studies.[6]
-
Reactor Setup: To a solution of CuI (0.10 equiv.) in ethanol (3 mL), add 2-aminopyridine (as a surrogate starting material, 1.0 equiv.), ethyl propiolate (1.5 equiv.), and tosyl azide (1.5 equiv.).
-
Reaction: Stir the mixture at 80 °C for 6 hours, monitoring by TLC.
-
Solvent Removal: Once the reaction is complete, remove the solvent under reduced pressure.
-
Purification: Purify the residue directly by flash column chromatography (silica gel, 25% ethyl acetate in petroleum ether) to isolate the desired product.
Comparative Performance Summary
| Parameter | Palladium-Catalyzed | Nickel-Catalyzed | Copper-Catalyzed |
| Typical Catalyst Loading | 1-5 mol% | 5-10 mol% | 10-20 mol% |
| Reaction Temperature | 80-110 °C | 60-100 °C | 80-120 °C |
| Reaction Time | 8-24 h | 12-24 h | 6-36 h |
| Typical Yield Range | 70-95% | 60-85% | 40-75% |
| Relative Cost | High | Medium | Low |
| Key Advantages | High yield, broad scope, reliable | Low cost, good for aryl chlorides | Very low cost, simple precursors |
| Key Disadvantages | High cost, metal residue | Higher toxicity, air sensitivity | Higher temp, narrower scope |
Conclusion and Scientist's Recommendation
For the synthesis of this compound, palladium-catalyzed α-arylation remains the most robust and reliable method , offering the highest yields and broadest substrate compatibility. It is the recommended starting point for process development, particularly where yield and purity are the primary drivers.
Nickel-catalyzed systems serve as an excellent, cost-effective alternative , especially for large-scale synthesis where catalyst cost becomes a significant factor. While optimization may be required to match the yields of palladium, the economic benefits are substantial.
Copper catalysis , while being the most economical, is currently less developed for this specific transformation. It represents a promising avenue for future research focused on green and sustainable chemistry but is not yet a first-line choice for reliable production.
Researchers and drug development professionals should select their catalytic system based on a careful evaluation of project priorities, balancing the need for high yield and purity against economic and environmental considerations.
References
- 1. Three-Component Synthesis of Pyridylacetic Acid Derivatives by Arylation/Decarboxylative Substitution of Meldrum’s Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. research.rug.nl [research.rug.nl]
- 5. researchgate.net [researchgate.net]
- 6. Copper-catalyzed three-component reaction to synthesize polysubstituted imidazo[1,2-a]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Copper-catalyzed synthesis of thiazol-2-yl ethers from oxime acetates and xanthates under redox-neutral conditions - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. Palladium-Catalyzed One-Pot Synthesis of 2-Alkyl-2-arylcyanoacetates [organic-chemistry.org]
- 9. Palladium-catalyzed synthesis and anti-AD biological activity evaluation of N-aryl-debenzeyldonepezil analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 2-Acetylthienopyridine Synthesis via Thiolation and Copper-Catalyzed Cyclization of o-Propynol Fluoropyridine Using Xanthate as a Thiol Surrogate - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Ethyl 2-(5-fluoropyridin-3-YL)acetate
For the modern researcher, excellence in the laboratory extends beyond the synthesis and analysis of novel compounds; it encompasses a rigorous commitment to safety and environmental stewardship. Ethyl 2-(5-fluoropyridin-3-YL)acetate, a key heterocyclic building block in drug discovery and development, demands meticulous handling from acquisition to disposal. This guide provides a comprehensive, technically grounded framework for its proper disposal, ensuring the safety of personnel and adherence to regulatory standards.
Hazard Profile and Mandatory Waste Characterization
The foundational step in any disposal protocol is a thorough understanding of the substance's chemical identity and associated hazards. This compound must be unequivocally treated as hazardous waste from the moment it is designated for disposal.[1][2] This characterization is not merely procedural; it is a critical safety determination based on its chemical structure and toxicological profile.
The molecule's structure informs its primary hazards:
-
Fluorinated Pyridine Core: The presence of a fluorine atom on the pyridine ring classifies this compound as a halogenated organic compound .[3][4] This is the single most important factor for waste segregation, as mixing halogenated and non-halogenated waste streams is prohibited and significantly increases disposal costs.[4][5][6]
-
Pyridine Derivative: Pyridine and its derivatives are known to be reactive with strong acids and oxidizing agents.[7][8]
-
Ethyl Acetate Moiety: This ester group suggests a degree of flammability, similar to that of ethyl acetate itself, which is a highly flammable liquid.[9][10][11]
The following table summarizes the essential identification and hazard information for this compound.
| Property | Value | Source/Rationale |
| Chemical Name | This compound | IUPAC Nomenclature |
| CAS Number | 39891-14-0 | [12] |
| Molecular Formula | C₉H₁₀FNO₂ | [12] |
| Hazard Statements | H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | [12] |
| Inferred Hazards | Flammability: Likely flammable due to the ethyl acetate functional group. | Based on properties of ethyl acetate[9][10] |
| Waste Classification | Hazardous Waste: Halogenated Organic Liquid | Based on chemical structure and regulations[3][6] |
The Core Principle: Rigorous Waste Segregation
The cornerstone of safe and compliant chemical waste management is segregation at the point of generation.[13][14] Improperly mixed waste streams can lead to dangerous chemical reactions, create complex and expensive disposal challenges, and result in significant regulatory penalties. The decision-making process for segregating this compound waste is straightforward but non-negotiable.
The primary directive is to collect it in a dedicated "Halogenated Organic Waste" container.[5][6] This prevents cross-contamination of the more common and less expensive to dispose of "Non-Halogenated Organic Waste" stream.
The following workflow diagram illustrates the critical segregation decision path for laboratory chemical waste.
Caption: Waste segregation workflow for halogenated organic compounds.
Step-by-Step Disposal Protocol
Follow this validated, sequential protocol to ensure the safe handling and disposal of this compound waste.
Step 3.1: Container Selection and Preparation
The integrity of the waste containment system is paramount.
-
Material Compatibility: Select a container made of chemically resistant material, such as borosilicate glass or high-density polyethylene (HDPE). The container must be free of damage or deterioration.[13]
-
Secure Closure: The container must have a screw-top, threaded cap that provides a vapor-tight seal.[5] This prevents the release of volatile organic compounds (VOCs) and protects against spills. Do not use corks, stoppers, or parafilm as primary closures.
-
Condition: Ensure the container is clean and dry before the first addition of waste.
Step 3.2: Accurate and Compliant Labeling
Proper labeling is a regulatory requirement and a critical communication tool for safety.
-
Timing: Affix a hazardous waste tag to the container before or at the time the first drop of waste is added.[5]
-
Content: The label must, at a minimum, include:
-
The words "Hazardous Waste" .[6]
-
The full, unabbreviated chemical name: "Waste this compound" . If other halogenated solvents are collected in the same container, list all constituents.[5]
-
The approximate concentration or volume of each component.
-
The date when waste was first added to the container (accumulation start date).
-
Step 3.3: Safe Waste Accumulation and Storage
All hazardous waste must be stored in a designated Satellite Accumulation Area (SAA) within the laboratory.[2]
-
Location: The SAA should be at or near the point of generation and under the control of laboratory personnel.[13] It must be away from drains, heat sources, and direct sunlight.[15][16]
-
Container Status: Keep the waste container closed at all times except when actively adding waste.[1][5][6] This is a common and serious regulatory violation.
-
Secondary Containment: Place the waste container in a larger, chemically resistant tray or bin to contain any potential leaks or spills.[13]
-
Fill Level: Do not overfill the container. Leave at least 10% of the volume as headspace to allow for vapor expansion.
Step 3.4: Arranging for Final Disposal
Laboratory personnel are responsible for the waste until it is collected by authorized professionals.
-
Prohibited Actions: Under no circumstances should this chemical waste be disposed of down the sink or allowed to evaporate in a fume hood. [1][4][5] This is illegal, environmentally destructive, and poses a significant safety hazard.
-
Collection: Once the container is full or the project is complete, contact your institution's Environmental Health and Safety (EHS or OCRS) department to schedule a waste pickup.[1][2] Follow their specific procedures for requesting collection. Remember, your institution is ultimately responsible for the waste from "cradle to grave," and cooperation is essential.[4]
Emergency Procedures: Spill Management
Accidents can occur despite the best precautions. A swift and correct response is vital.
-
Alert & Evacuate: Alert personnel in the immediate area. If the spill is large or in a poorly ventilated space, evacuate the laboratory.
-
Ventilate: Ensure the area is well-ventilated, preferably within a certified chemical fume hood.[15]
-
Don Personal Protective Equipment (PPE): At a minimum, this includes a lab coat, safety goggles, and appropriate chemical-resistant gloves (e.g., nitrile gloves).[15]
-
Contain & Absorb: Cover the spill with an inert, non-combustible absorbent material such as vermiculite, sand, or a commercial chemical sorbent (e.g., Chemizorb®).[9]
-
Collect Waste: Using non-sparking tools, carefully collect the absorbent material and place it into a designated, pre-labeled hazardous waste container.[7]
-
Decontaminate: Clean the spill area thoroughly.
-
Dispose: All materials used in the spill cleanup, including gloves and wipes, must be disposed of as halogenated hazardous waste.[1]
By adhering to this technically sound and safety-focused disposal guide, researchers can uphold their professional responsibility to protect themselves, their colleagues, and the environment, ensuring that scientific advancement does not come at the cost of safety and compliance.
References
- 1. vumc.org [vumc.org]
- 2. ehrs.upenn.edu [ehrs.upenn.edu]
- 3. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
- 4. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 5. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 6. 7.2 Organic Solvents | Environment, Health and Safety [ehs.cornell.edu]
- 7. fishersci.com [fishersci.com]
- 8. jubilantingrevia.com [jubilantingrevia.com]
- 9. merckmillipore.com [merckmillipore.com]
- 10. rcilabscan.com [rcilabscan.com]
- 11. fishersci.ca [fishersci.ca]
- 12. 39891-14-0|this compound|BLD Pharm [bldpharm.com]
- 13. danielshealth.com [danielshealth.com]
- 14. acewaste.com.au [acewaste.com.au]
- 15. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 16. pentachemicals.eu [pentachemicals.eu]
Navigating the Safe Handling of Ethyl 2-(5-fluoropyridin-3-YL)acetate: A Guide for Laboratory Professionals
For the modern researcher, scientist, and drug development professional, the synthesis and manipulation of novel chemical entities are daily realities. Among these, heterocyclic compounds such as Ethyl 2-(5-fluoropyridin-3-YL)acetate are of significant interest. However, with great potential comes the critical responsibility of ensuring safety. This guide provides essential, immediate safety and logistical information, offering a procedural, step-by-step framework for the safe handling, operation, and disposal of this compound. Our goal is to empower you with the knowledge to maintain a secure laboratory environment, building a foundation of trust through value beyond the product itself.
Understanding the Hazard Profile: A Synthesis of Structural Components
While a specific Safety Data Sheet (SDS) for this compound may not always be readily available, a scientific approach to hazard assessment involves examining its structural components: the fluoropyridine ring and the ethyl acetate functional group.
-
The Fluoropyridine Core : Pyridine and its derivatives are known to be potentially hazardous.[1][2] Skin contact, ingestion, or inhalation can lead to adverse health effects, including nausea, coughing, wheezing, and abdominal pain.[1] Many pyridine-based compounds are also irritants to the skin, eyes, and respiratory system.[1][3][4] The presence of a fluorine atom can further modify the compound's reactivity and toxicological profile.
-
The Ethyl Acetate Moiety : Ethyl acetate is a well-characterized solvent with its own set of hazards. It is a highly flammable liquid and vapor, posing a significant fire risk.[5][6][7] It is also known to cause serious eye irritation and can lead to drowsiness or dizziness upon inhalation.[5][6][7] Repeated or prolonged skin contact may cause dryness or cracking.[6][8]
Therefore, a conservative approach dictates that this compound should be handled as a substance that is potentially harmful, irritable, and flammable.
Core Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is non-negotiable when handling this compound. The following table summarizes the minimum required PPE, with explanations rooted in the compound's anticipated hazard profile.
| PPE Component | Specification | Rationale |
| Eye Protection | Chemical splash goggles or a full-face shield. | Protects against splashes that can cause serious eye irritation.[1][9] Standard safety glasses are insufficient. |
| Hand Protection | Nitrile or neoprene gloves. | Provides a barrier against skin contact, which can be harmful.[1][3] Latex gloves are not recommended due to potential lack of chemical resistance. |
| Body Protection | Flame-resistant lab coat. | Protects against accidental spills on clothing and skin, and offers a degree of protection from fire hazards. |
| Respiratory Protection | Use within a certified chemical fume hood. | A fume hood is the primary engineering control to prevent inhalation of potentially harmful and irritating vapors.[1][3] |
Operational Plan: A Step-by-Step Workflow for Safe Handling
A systematic approach to handling this compound is crucial for minimizing risk. The following workflow outlines the key stages, from preparation to temporary storage.
Caption: A workflow diagram illustrating the key steps for the safe handling of this compound.
Detailed Procedural Guidance:
-
Preparation :
-
Don PPE : Before entering the laboratory, ensure you are wearing the appropriate PPE as outlined in the table above.
-
Fume Hood Verification : Confirm that the chemical fume hood is functioning correctly, with the sash at the appropriate height to ensure adequate airflow.
-
Material Gathering : Assemble all necessary equipment, reagents, and waste containers within the fume hood to minimize movement in and out of the containment area.
-
-
Handling :
-
Dispensing : Always handle the stock container and perform any weighing or dispensing of the compound inside the fume hood. Use non-sparking tools where possible.[9][10]
-
Reaction Setup : Keep all reaction vessels containing the compound within the fume hood.
-
Sealing : Ensure the primary container is tightly sealed when not in use to prevent the escape of vapors.[1][4]
-
-
Cleanup and Temporary Storage :
-
Decontamination : Wipe down the work surface within the fume hood with an appropriate solvent to decontaminate it.
-
Doffing PPE : Remove PPE in the correct order to avoid cross-contamination. Typically, this involves removing gloves first, followed by the lab coat, and then eye protection.
-
Hand Washing : Wash your hands thoroughly with soap and water after handling the chemical, even if you were wearing gloves.[2]
-
Storage : Store the compound in a cool, dry, and well-ventilated area, away from sources of ignition and incompatible materials such as strong oxidizing agents and acids.[3][10]
-
Disposal Plan: Managing Chemical Waste Responsibly
Proper disposal is a critical component of the chemical lifecycle. All waste containing this compound must be treated as hazardous.
Waste Segregation and Collection:
-
Liquid Waste : Collect all liquid waste containing the compound in a designated, properly labeled, and sealed hazardous waste container.
-
Solid Waste : Any contaminated materials, such as pipette tips, absorbent paper, and gloves, should be placed in a separate, clearly labeled solid hazardous waste container.
Emergency Spill Procedures:
In the event of a spill, immediate and correct action is vital.
-
Evacuate : Alert personnel in the immediate area and evacuate if necessary.
-
Ventilate : Ensure the area is well-ventilated, but avoid creating drafts that could spread vapors.
-
Contain : For small spills within a fume hood, use an inert absorbent material like sand or vermiculite to contain the spill.[3]
-
Collect : Carefully collect the absorbent material using non-sparking tools and place it in a sealed container for hazardous waste disposal.
-
Decontaminate : Clean the spill area thoroughly.
-
Report : Report the spill to your institution's environmental health and safety office.
Caption: A flowchart for emergency spill response procedures.
By adhering to these rigorous safety protocols, you can confidently work with this compound, ensuring both your personal safety and the integrity of your research.
References
- 1. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 2. nj.gov [nj.gov]
- 3. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 4. aksci.com [aksci.com]
- 5. merckmillipore.com [merckmillipore.com]
- 6. mass.gov [mass.gov]
- 7. greenfield.com [greenfield.com]
- 8. fishersci.ca [fishersci.ca]
- 9. jubilantingrevia.com [jubilantingrevia.com]
- 10. carlroth.com [carlroth.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
